Product packaging for Spiro[3.4]octan-1-OL(Cat. No.:CAS No. 1378654-54-6)

Spiro[3.4]octan-1-OL

Cat. No.: B6337102
CAS No.: 1378654-54-6
M. Wt: 126.20 g/mol
InChI Key: WGEIRNITSVMOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[3.4]octan-1-OL is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
The exact mass of the compound Spiro[3.4]octan-3-ol is 126.104465066 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B6337102 Spiro[3.4]octan-1-OL CAS No. 1378654-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.4]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-3-6-8(7)4-1-2-5-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEIRNITSVMOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857397
Record name Spiro[3.4]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378654-54-6
Record name Spiro[3.4]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

History and discovery of spiro[3.4]octane compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spiro[3.4]octane Compounds: From Historical Discovery to Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.4]octane derivatives represent a pivotal class of scaffolds in modern medicinal chemistry. Their inherent three-dimensionality, conformational rigidity, and novel chemical space have established them as "privileged structures" in the design of high-efficacy therapeutics. This guide provides a comprehensive exploration of the spiro[3.4]octane core, tracing its conceptual origins, detailing the evolution of its synthetic methodologies, and highlighting its contemporary applications in drug discovery. We delve into the causality behind key experimental strategies, provide validated protocols for cornerstone syntheses, and present quantitative data to offer a field-proven perspective for researchers aiming to leverage this unique molecular architecture.

Chapter 1: Historical Perspective and Conceptual Foundation

The journey of spirocyclic chemistry began long before the first spiro[3.4]octane was synthesized. The theoretical groundwork was laid in 1900 by the German chemist Adolf von Baeyer, who first introduced the concept of "spiro" compounds—bicyclic systems sharing a single common atom.[1] This pioneering work initiated the exploration of molecules with unique stereochemical and structural properties. While the specific, inaugural synthesis of the parent spiro[3.4]octane hydrocarbon is not prominently documented in early literature, its development is intrinsically linked to the broader advancements in alicyclic chemistry throughout the early 20th century.[1]

It wasn't until the latter half of the 20th century and the dawn of the 21st that interest in spirocycles surged, particularly within medicinal chemistry.[1][2] Researchers recognized that the rigid, three-dimensional framework of spirocycles offered a significant advantage over traditional flat, aromatic systems.[1][3] This architecture allows for the precise projection of functional groups into three-dimensional space, enabling more selective and potent interactions with complex biological targets like protein active sites.[3][4] This ability to explore novel vector space while improving physicochemical properties such as solubility and metabolic stability has cemented the importance of spirocyclic scaffolds, including the spiro[3.4]octane core, in modern drug discovery programs.[2][5]

The Spiro[3.4]octane Core: A Structural Overview

The fundamental structure of spiro[3.4]octane consists of a cyclobutane ring and a cyclopentane ring fused at a single quaternary carbon atom, the spiro center. This arrangement imparts significant conformational rigidity and a well-defined three-dimensional geometry.

Caption: Ball-and-stick model of the parent spiro[3.4]octane.

Chapter 2: The Evolution of Synthetic Methodologies

The construction of the spiro[3.4]octane core has been the subject of extensive research, leading to a diverse array of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency.

Strain-Release Driven Spirocyclization

A modern and powerful strategy for constructing spiro[3.4]octane systems involves leveraging the ring strain of highly reactive precursors like bicyclo[1.1.0]butanes (BCBs). This approach provides a rapid and modular entry into functionalized spirocycles.

Causality: The high degree of ring strain in BCBs makes them susceptible to activation by a Lewis acid. This activation generates a reactive carbanionic intermediate that can engage with a suitable electrophile. A subsequent intramolecular nucleophilic substitution traps the intermediate, leading to the formation of the spirocyclobutane ring in a highly controlled manner.[6] This strain-release principle drives the reaction forward, making it an efficient thermodynamic sink.

A notable example is the scandium-catalyzed spirocyclization of BCBs with azomethine imines to furnish novel 6,7-diazaspiro[3.4]octanes.[7][8] This method is significant as it provides access to previously inaccessible heterocyclic variants of the spiro[3.4]octane framework.[7]

Strain_Release_Spirocyclization cluster_workflow Strain-Release Driven Synthesis of 6,7-Diazaspiro[3.4]octanes start Bicyclo[1.1.0]butane (BCB) + Azomethine Imine catalyst Sc(OTf)₃ Lewis Acid Catalyst start->catalyst Coordination intermediate_A Intermediate A (Activated BCB) catalyst->intermediate_A Activation intermediate_B Intermediate B (Post-dipole reaction) intermediate_A->intermediate_B Reaction with Azomethine Imine product 6,7-Diazaspiro[3.4]octane Product intermediate_B->product Intramolecular Nucleophilic Substitution

Caption: Workflow for scandium-catalyzed spirocyclization.

Experimental Protocol: Scandium-Catalyzed Synthesis of 6,7-Diazaspiro[3.4]octanes [9]

This protocol is adapted from established procedures for the Lewis acid-catalyzed reactions of BCBs.[9]

  • Materials:

    • Pyrazole amide-substituted Bicyclo[1.1.0]butane (1a) (1.0 eq)

    • C,N-cyclic azomethine imine (2a) (1.2 eq)

    • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon atmosphere

  • Procedure:

    • To an oven-dried reaction vial under an argon atmosphere, add the BCB substrate (1a).

    • Add Sc(OTf)₃ (10 mol%) followed by anhydrous THF.

    • Add the azomethine imine (2a) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6,7-diazaspiro[3.4]octane (3a).

  • Trustworthiness Note: This self-validating system relies on the precise control of anhydrous conditions to prevent catalyst deactivation and side reactions. The progress should be monitored to avoid decomposition of starting materials or products over extended reaction times. The diastereomeric ratio (d.r.) should be determined by ¹H NMR spectroscopy of the crude product.[9]

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for constructing five-membered rings, making them suitable for synthesizing the cyclopentane or heterocyclic portions of spiro[3.4]octane systems.[10][11]

Causality: These reactions involve the concerted or stepwise union of a three-atom component (1,3-dipole) and a two-atom component (dipolarophile) to form a five-membered ring.[11][12] The regioselectivity and stereoselectivity are governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants. For instance, the reaction of an azomethine ylide (the 1,3-dipole) with an electron-deficient alkene can be used to construct substituted pyrrolidine rings spiro-fused to another cycle.[13][14]

Data Summary: Yields in [3+2] Cycloaddition Reactions
Dipolarophile1,3-Dipole SourceProduct TypeYield (%)Reference
Electron-deficient alkenesBenzyl(methoxymethyl)(trimethylsilylmethyl)amineN-benzylpyrrolidine derivatives59-83%[13]
(E)-steroidal arylidenesIsatin and SarcosineSpiro-pyrrolidinyl-steroidal hybridsPotent (IC₅₀ 0.7-43 µM)[14]
Arylidene of lawsoneBenzyl amine and IsatinDispiro[indoline-pyrrolidine-naphthalene]High[12]
Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a versatile and reliable method for the formation of cyclic structures, including those embedded within a spirocyclic framework.

Causality: RCM utilizes transition metal catalysts, most commonly ruthenium-based catalysts like Grubbs' catalysts, to facilitate the intramolecular exchange of alkylidene groups between two double bonds. This process forms a new double bond within a ring, releasing a small volatile alkene (e.g., ethylene) and driving the reaction to completion. This strategy was successfully employed for the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which are valuable three-dimensional analogs of 1,4-dioxanes.[15]

Experimental Protocol: RCM for 2,5-Dioxaspiro[3.4]octane Synthesis [15]

This protocol is based on the synthesis of a dihydrofuran carboxylate via RCM.[15]

  • Materials:

    • Unsaturated spirooxetane precursor (1.0 eq)

    • Grubbs' II catalyst (2-5 mol%)

    • Anhydrous Dichloromethane (DCM)

    • Argon atmosphere

  • Procedure:

    • Dissolve the unsaturated spirooxetane precursor in anhydrous, degassed DCM in a Schlenk flask under an argon atmosphere.

    • Add the Grubbs' II catalyst to the solution.

    • Heat the reaction mixture to reflux (approx. 40°C) and stir for 4-12 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the dihydrofuran carboxylate product.

  • Trustworthiness Note: The efficiency of RCM is highly dependent on the purity of the substrate and solvent, and the complete exclusion of oxygen. Degassing the solvent (e.g., by three freeze-pump-thaw cycles) is critical for catalyst longevity and optimal yield. The reported yield for this specific transformation is 70%.[15]

Chapter 3: Spiro[3.4]octanes in Modern Drug Discovery

The unique structural attributes of the spiro[3.4]octane core have made it an increasingly popular scaffold in medicinal chemistry.[6][8] Its incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[5]

Key Advantages in Medicinal Chemistry:

  • Three-Dimensionality: The spiro[3.4]octane scaffold provides a rigid, non-planar structure that allows for precise orientation of substituents, enhancing binding affinity to target proteins.[3][4]

  • Increased Fsp³ Character: The high fraction of sp³-hybridized carbons increases the saturation of the molecule. A higher Fsp³ count is correlated with improved clinical success rates, likely due to better solubility, metabolic stability, and more complex shapes for receptor binding.[5]

  • Novelty and Patentability: As a bioisostere for more common rings like piperazines or morpholines, spiro[3.4]octane derivatives can help explore new chemical space and secure intellectual property.[13][16]

Case Study: Spiro[3.4]octane Scaffolds in Anticancer Agents

Spiro[3.4]octane-containing compounds have shown remarkable potential as anticancer agents.[6][8][9] Their rigid framework can effectively mimic natural product scaffolds or present pharmacophores in an optimal orientation for inhibiting targets such as protein kinases or protein-protein interactions.

Drug_Discovery_Logic cluster_logic Logic for Incorporating Spiro[3.4]octane in Drug Design Core Spiro[3.4]octane Core Prop1 Rigid 3D Structure Core->Prop1 Prop2 High Fsp³ Character Core->Prop2 Prop3 Novel Chemical Space Core->Prop3 Adv1 Precise Vector Orientation Prop1->Adv1 Adv2 Improved Physicochemical Properties (e.g., Solubility) Prop2->Adv2 Adv3 Bioisosterism / IP Prop3->Adv3 Outcome1 Enhanced Potency & Selectivity Adv1->Outcome1 Outcome2 Improved ADME Profile Adv2->Outcome2 Outcome3 Novel Drug Candidates Adv3->Outcome3

Caption: Rationale for using spiro[3.4]octane in drug discovery.

Conclusion and Future Outlook

From its theoretical conception by Adolf von Baeyer to its current status as a privileged scaffold in drug discovery, the spiro[3.4]octane core has undergone a remarkable journey. The development of innovative synthetic methods, such as strain-release spirocyclization and robust cycloadditions, has made these complex three-dimensional structures more accessible than ever. As researchers continue to push the boundaries of synthetic chemistry, we can anticipate the emergence of even more efficient and stereoselective routes to novel spiro[3.4]octane derivatives. Their proven ability to enhance pharmacological properties ensures that they will remain a focal point of interest for medicinal chemists aiming to design the next generation of therapeutics, particularly in fields like oncology, neuroscience, and infectious diseases. The continued exploration of this unique chemical space holds immense promise for addressing unmet medical needs.

References

An In-depth Technical Guide to the Fundamental Properties of Spiro[3.4]octan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds in medicinal chemistry and materials science.[1] Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced biological activity and improved physicochemical properties compared to their planar counterparts.[2] Spiro[3.4]octan-1-ol, a member of this intriguing class of molecules, presents a valuable building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

Table 1: Fundamental Properties of this compound

PropertyValue/DescriptionSource/Basis
CAS Number 1378654-54-6[3]
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.20 g/mol [3]
IUPAC Name This compoundInferred
Appearance Expected to be a colorless liquid or low-melting solid at room temperature.[4]
Boiling Point Estimated to be in the range of 180-200 °C. Alcohols exhibit higher boiling points than alkanes of similar molecular weight due to hydrogen bonding.[5][6]Inferred
Melting Point Not available. Likely to be near or slightly above room temperature.Inferred
Solubility Sparingly soluble in water. Soluble in common organic solvents like ethanol, acetone, and dichloromethane. The solubility of alcohols in water decreases as the carbon chain length increases.[7][8][9]Inferred
Computed XLogP3 1.8[3]
Topological Polar Surface Area 20.23 Ų[3]

Synthesis of this compound

A practical synthetic route to this compound can be envisioned through the reduction of its corresponding ketone, spiro[3.4]octan-1-one. The synthesis of spiro[3.4]octan-1-ones has been reported, providing a viable starting point.[10] The reduction of the ketone to the secondary alcohol is a standard and high-yielding transformation in organic synthesis.

Proposed Synthetic Workflow

Synthesis Start Spiro[3.4]octan-1-one Reaction Reduction Reaction Start->Reaction Reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Reagent->Reaction Solvent Solvent (e.g., Methanol, Ethanol, THF) Solvent->Reaction Workup Aqueous Workup (e.g., addition of water/acid) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound via reduction of the corresponding ketone.

Detailed Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve spiro[3.4]octan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected key features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR - A broad singlet corresponding to the hydroxyl proton (-OH), typically in the range of 1.5-4.0 ppm. - A multiplet in the region of 3.5-4.5 ppm for the proton on the carbon bearing the hydroxyl group (-CHOH). - A complex series of multiplets in the upfield region (1.0-2.5 ppm) corresponding to the protons of the cyclobutane and cyclopentane rings.
¹³C NMR - A signal in the range of 60-80 ppm for the carbon attached to the hydroxyl group (-CHOH). - A signal for the spiro carbon atom. - Several signals in the upfield region (20-50 ppm) for the remaining sp² hybridized carbons of the rings.
IR Spectroscopy - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.[11] - C-H stretching vibrations just below 3000 cm⁻¹. - A C-O stretching vibration in the range of 1075-1150 cm⁻¹, characteristic of a secondary alcohol.[11]
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 126. - A prominent peak at m/z = 108 corresponding to the loss of a water molecule (M⁺ - 18). - Fragmentation patterns resulting from the cleavage of the cyclobutane and cyclopentane rings.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is primarily governed by the secondary alcohol functional group. This group can undergo a variety of transformations, making it a versatile intermediate for the synthesis of other spirocyclic derivatives.

Reactivity Start This compound Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation [O] Esterification Esterification (e.g., Acyl chloride, Carboxylic acid) Start->Esterification RCOCl or RCOOH Halogenation Conversion to Alkyl Halide (e.g., SOCl₂, PBr₃) Start->Halogenation SOCl₂ or PBr₃ Product_Ketone Spiro[3.4]octan-1-one Oxidation->Product_Ketone Product_Ester Spiro[3.4]octan-1-yl ester Esterification->Product_Ester Product_Halide 1-Halo-spiro[3.4]octane Halogenation->Product_Halide

Caption: Key chemical transformations of this compound.

Key Reactions
  • Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, spiro[3.4]octan-1-one, using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions.[12]

  • Esterification: The hydroxyl group can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.

  • Conversion to Alkyl Halides: this compound can be converted to the corresponding alkyl halides (chloro, bromo) by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[13][14] These reactions typically proceed via an Sₙ2 mechanism.

  • Deprotonation: The hydroxyl proton is weakly acidic and can be removed by a strong base to form an alkoxide, which can then act as a nucleophile in various reactions.

Applications and Future Outlook

Spirocyclic scaffolds are of significant interest in drug discovery due to their ability to provide novel three-dimensional structures that can lead to improved pharmacological profiles.[1][2] While specific biological activities for this compound have not been reported, spiro compounds, in general, have been investigated for a wide range of therapeutic applications, including as antioxidant agents.[1] The rigid framework of this compound makes it an attractive starting material for the synthesis of libraries of novel spiro compounds to be screened for various biological targets. Its derivatives could potentially find applications in the development of new therapeutics or as probes to explore biological processes.

Conclusion

This compound is a fascinating molecule with a unique three-dimensional structure. While detailed experimental data is limited, its fundamental properties, synthesis, and reactivity can be confidently predicted based on established principles of organic chemistry. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase, opening up new avenues for scientific exploration and innovation.

References

Spectroscopic Analysis of Spiro[3.4]octan-1-ol: A Technical Guide to NMR Shift Assignment and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.4]octan-1-ol is a saturated bicyclic alcohol featuring a unique spirocyclic core, a motif of increasing interest in medicinal chemistry due to its inherent three-dimensionality and structural rigidity. As with many novel chemical entities, a comprehensive understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further derivatization. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this guide employs a predictive and methodological approach, leveraging computational NMR prediction, foundational spectroscopic principles, and established experimental protocols. We will delve into the theoretical underpinnings of chemical shifts and coupling constants within this strained ring system, present predicted ¹H and ¹³C NMR data, and outline a comprehensive workflow for the acquisition and interpretation of experimental spectra. This document is intended to serve as a valuable resource for researchers encountering this, or structurally related, spirocyclic systems.

Introduction: The Structural Significance of this compound

Spirocycles, characterized by two rings sharing a single carbon atom, are considered privileged scaffolds in modern drug discovery. Their rigid, non-planar structures offer a distinct advantage over traditional flat aromatic systems by enabling more precise and complex interactions with biological targets. The spiro[3.4]octane framework, containing a cyclobutane ring fused to a cyclopentane ring, introduces significant ring strain and conformational constraints that influence its chemical and biological properties.[1][2] The introduction of a hydroxyl group at the C-1 position of the cyclobutane ring in this compound further functionalizes the molecule, providing a handle for synthetic modifications and potential hydrogen bonding interactions.

A definitive structural characterization of such molecules is critically dependent on NMR spectroscopy. However, a comprehensive search of public databases reveals a notable lack of experimental NMR data for this compound.[3] This guide, therefore, aims to bridge this gap by providing a robust predictive analysis and a detailed experimental framework.

Predicted NMR Spectra of this compound

Due to the absence of experimental data, we have utilized online NMR prediction tools to generate anticipated ¹H and ¹³C NMR spectra.[4][5] These predictions are based on large databases of known chemical shifts and computational algorithms that account for the local electronic environments of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons in the strained, asymmetric structure. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H-1 (CH-OH)~4.1 - 4.3Triplet (t) or Doublet of Doublets (dd)
H-2 (CH₂)~2.2 - 2.5Multiplet (m)
H-3 (CH₂)~1.8 - 2.1Multiplet (m)
H-5, H-8 (CH₂)~1.5 - 1.8Multiplet (m)
H-6, H-7 (CH₂)~1.4 - 1.7Multiplet (m)
OHVariable (broad singlet)Broad Singlet (br s)

Disclaimer: These are predicted values and may differ from experimental results. The exact chemical shifts and multiplicities will be dependent on the solvent and experimental conditions.

Causality of Predicted Shifts:

  • H-1 (Carbinol Proton): The proton attached to the same carbon as the hydroxyl group (C-1) is expected to be the most downfield-shifted aliphatic proton due to the deshielding effect of the electronegative oxygen atom. Its multiplicity will arise from coupling to the adjacent H-2 protons.

  • Cyclobutane Protons (H-2, H-3): These protons are in a strained ring system and their chemical shifts are influenced by both the proximity to the hydroxyl group and the rigid conformation of the ring.

  • Cyclopentane Protons (H-5, H-6, H-7, H-8): These protons are expected to appear in the more typical aliphatic region, with some dispersion due to their diastereotopic nature.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (CH-OH)~70 - 75
C-4 (Spiro-C)~45 - 50
C-2, C-3 (CH₂)~30 - 40
C-5, C-6, C-7, C-8 (CH₂)~20 - 30

Disclaimer: These are predicted values and may differ from experimental results.

Causality of Predicted Shifts:

  • C-1 (Carbinol Carbon): The carbon bearing the hydroxyl group is significantly deshielded and will appear furthest downfield.

  • C-4 (Spirocenter): The quaternary spiro-carbon is also expected to be downfield-shifted due to the four carbon-carbon bonds.

  • Cyclobutane Carbons (C-2, C-3): These carbons will be influenced by the hydroxyl group and the ring strain.

  • Cyclopentane Carbons (C-5, C-6, C-7, C-8): These carbons will resonate in the typical upfield aliphatic region.

Key Spectroscopic Features and Interpretation

Chemical Shift Considerations in a Strained Spirocyclic System

The puckered, non-planar nature of both the cyclobutane and cyclopentane rings in this compound leads to distinct axial and equatorial-like proton environments.[2] This conformational rigidity is a key factor in the dispersion of proton signals. The ring strain in the cyclobutane ring can also lead to unusual chemical shifts compared to acyclic or larger ring systems.

Deciphering Structure through J-Coupling

Spin-spin, or J-coupling, provides through-bond connectivity information and is crucial for assigning the complex multiplets in the ¹H NMR spectrum.[6][7]

  • Vicinal Coupling (³J): Coupling between protons on adjacent carbons will be instrumental in tracing the connectivity within the cyclobutane and cyclopentane rings. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[8] In rigid systems like this, these coupling constants can provide valuable stereochemical information.

  • Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon atom (geminal protons) is also expected, particularly in the methylene groups of both rings.

  • Long-Range Coupling: Due to the rigid nature of the spirocyclic system, long-range coupling (over four or more bonds) may be observed.

A combination of 1D ¹H NMR and 2D NMR experiments, such as COSY (Correlation Spectroscopy), will be essential for definitively mapping these coupling networks.

Experimental Workflow for NMR Analysis

The following section outlines a comprehensive, self-validating protocol for the acquisition and analysis of NMR spectra for a novel compound like this compound.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR (15-30 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

    • Transfer the filtered solution to a high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard 1D proton spectrum. Key parameters to optimize include the spectral width (e.g., -2 to 12 ppm), acquisition time, and relaxation delay.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. A wider spectral width will be required (e.g., -10 to 220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

    • DEPT (Distortionless Enhancement by Polarization Transfer):

      • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is a critical step for validating carbon assignments.

    • 2D NMR:

      • COSY: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling correlations.

      • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. This is a powerful tool for unambiguous assignment.

      • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

Data Processing and Analysis Workflow

The following diagram illustrates the logical flow for processing and interpreting the acquired NMR data.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment cluster_validation Structure Validation acq_1D 1D NMR (¹H, ¹³C, DEPT) proc_ft Fourier Transform acq_1D->proc_ft acq_2D 2D NMR (COSY, HSQC, HMBC) acq_2D->proc_ft proc_phase Phasing & Baseline Correction proc_ft->proc_phase proc_ref Referencing (TMS) proc_phase->proc_ref analyze_1H Analyze ¹H: Chemical Shifts, Integration, Multiplicity proc_ref->analyze_1H analyze_13C Analyze ¹³C & DEPT: Identify Carbon Types proc_ref->analyze_13C analyze_cosy Analyze COSY: Map ¹H-¹H Connectivity proc_ref->analyze_cosy analyze_hsqc Analyze HSQC: Correlate ¹H with Direct ¹³C proc_ref->analyze_hsqc analyze_hmbc Analyze HMBC: Map Long-Range ¹H-¹³C Connectivity proc_ref->analyze_hmbc assign Assign All Signals analyze_1H->assign analyze_13C->assign analyze_cosy->assign analyze_hsqc->assign analyze_hmbc->assign validate Validate Structure assign->validate

Caption: A logical workflow for the acquisition, processing, and analysis of NMR data for structural elucidation.

The Role of Computational Chemistry in Modern NMR

As demonstrated by the predictive nature of this guide, computational methods are becoming indispensable in NMR spectroscopy.[9][10] Techniques like Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method can provide highly accurate predictions of NMR chemical shifts.[11] For novel or complex structures where empirical data is scarce, these computational approaches can be used to:

  • Aid in the initial assignment of complex spectra.

  • Distinguish between potential isomers.

  • Provide a theoretical basis for understanding unusual chemical shifts.

The workflow for incorporating computational chemistry is as follows:

Computational_Workflow start Propose Candidate Structure(s) geom_opt Geometry Optimization (DFT) start->geom_opt nmr_calc NMR Calculation (GIAO-DFT) geom_opt->nmr_calc predict_spec Generate Predicted Spectrum nmr_calc->predict_spec compare Compare Predicted and Experimental Spectra predict_spec->compare exp_spec Acquire Experimental Spectrum exp_spec->compare assign Final Structure Assignment compare->assign

Caption: Workflow integrating computational chemistry for NMR-based structure validation.

Conclusion

The spectroscopic analysis of novel spirocyclic compounds like this compound requires a synergistic approach that combines predictive methods with rigorous experimental verification. While experimental data for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its characterization. By understanding the expected chemical shifts based on its unique strained structure, and by following a systematic experimental workflow that includes 1D and 2D NMR techniques, researchers can confidently elucidate its structure. The integration of computational chemistry further enhances the accuracy and reliability of these assignments. This guide serves as a foundational resource for scientists and drug development professionals working with this and other complex spirocyclic systems, enabling more efficient and accurate structural characterization.

References

Conformational Landscape of the Spiro[3.4]octane Ring System: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.4]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity which can impart favorable pharmacological properties.[1] This in-depth technical guide provides a comprehensive analysis of the conformational landscape of the spiro[3.4]octane ring system. We will delve into the fundamental principles governing the puckering of the constituent cyclobutane and cyclopentane rings, and how their fusion at a single spirocyclic center dictates the overall molecular topography. This guide will further explore the experimental and computational methodologies employed to elucidate these conformational preferences, offering field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Introduction: The Strategic Advantage of Spiro[3.4]octane in Drug Design

The pursuit of novel chemical matter with enhanced therapeutic profiles has led to an increased focus on molecules that escape the "flatland" of traditional aromatic and aliphatic ring systems. Spirocyclic compounds, characterized by two rings connected through a single common atom, offer a rigid and defined three-dimensional architecture.[1] The spiro[3.4]octane core, in particular, presents a fascinating juxtaposition of a strained four-membered ring and a more flexible five-membered ring. This unique arrangement provides a robust framework for the precise spatial orientation of substituents, enabling more selective interactions with biological targets. The inherent rigidity of the spiro[3.4]octane system can also lead to improved metabolic stability and reduced off-target effects, making it a highly attractive scaffold in contemporary drug discovery.

The Conformational Dichotomy: Puckering and Pseudorotation

The overall conformation of the spiro[3.4]octane ring system is a dynamic interplay between the puckering of the cyclobutane ring and the pseudorotation of the cyclopentane ring. Understanding these individual ring motions is paramount to appreciating the conformational landscape of the entire molecule.

The Puckered Nature of the Cyclobutane Ring

A planar cyclobutane ring would suffer from significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain due to eclipsing interactions of the hydrogen atoms. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered forms. The barrier to this inversion is relatively low, but the puckered state is the energetically preferred ground state.

The Dynamic Pseudorotation of the Cyclopentane Ring

The cyclopentane ring also deviates from planarity to minimize torsional strain. It can adopt two primary non-planar conformations: the "envelope" and the "twist" (or "half-chair"). These conformations are of similar energy and can readily interconvert through a low-energy process known as pseudorotation. In this process, the pucker appears to rotate around the ring without any single atom having to pass through the plane of the others. This continuous conformational flexibility is a hallmark of the cyclopentane ring.

The Conformational Landscape of Spiro[3.4]octane

While dedicated computational and experimental studies on the parent spiro[3.4]octane are limited in the public domain, we can infer its conformational preferences based on the principles outlined above and studies on substituted derivatives. The spiro fusion will introduce unique constraints, influencing the puckering of the cyclobutane ring and the pseudorotation of the cyclopentane ring.

It is hypothesized that the most stable conformation of spiro[3.4]octane will involve a puckered cyclobutane ring and a non-planar cyclopentane ring (either in an envelope or twist conformation). The spirocyclic linkage will likely restrict the pseudorotational circuit of the cyclopentane ring and may favor certain puckered conformations of the cyclobutane ring over others. The interplay between these two ring systems is a key area for further computational and experimental investigation.

Methodologies for Conformational Analysis

A multi-pronged approach combining computational modeling and experimental techniques is essential for a thorough understanding of the spiro[3.4]octane conformational landscape.

Computational Approaches: Mapping the Energy Surface

Computational chemistry provides powerful tools to explore the potential energy surface of molecules and identify stable conformers and the energy barriers between them.

  • Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. Force fields like MMFF94 or AMBER are well-suited for rapidly exploring the conformational space of spiro[3.4]octane and its derivatives to identify low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and are invaluable for refining the geometries and relative energies of the conformers identified by molecular mechanics. Functionals like B3LYP with appropriate basis sets (e.g., 6-31G*) are commonly employed for this purpose.

A typical computational workflow for the conformational analysis of a spiro[3.4]octane derivative is outlined below:

G cluster_0 Computational Workflow Initial Structure Initial Structure Conformational Search (MM) Conformational Search (MM) Initial Structure->Conformational Search (MM) e.g., Monte Carlo or Systematic Search Clustering of Conformers Clustering of Conformers Conformational Search (MM)->Clustering of Conformers Group similar structures Geometry Optimization (DFT) Geometry Optimization (DFT) Clustering of Conformers->Geometry Optimization (DFT) Refine geometry of unique conformers Frequency Calculation (DFT) Frequency Calculation (DFT) Geometry Optimization (DFT)->Frequency Calculation (DFT) Confirm minima and obtain thermodynamic data Energy Analysis Energy Analysis Frequency Calculation (DFT)->Energy Analysis Determine relative energies and barriers Final Conformational Landscape Final Conformational Landscape Energy Analysis->Final Conformational Landscape Visualize and interpret results

Figure 1: A representative computational workflow for conformational analysis.
Experimental Techniques: Probing the 3D Structure

Experimental methods provide crucial validation for computational models and offer insights into the behavior of molecules in solution and the solid state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the conformation and dynamics of molecules in solution.[2] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments can provide information about through-bond and through-space connectivities, which can be used to deduce the relative stereochemistry and preferred conformation. Variable temperature NMR studies can be employed to determine the energy barriers between different conformers.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[3] While the solid-state conformation may not always be the most stable conformation in solution, it provides a highly accurate snapshot of a low-energy conformer and serves as an excellent benchmark for computational methods. The analysis of crystal structures of various spiro[3.4]octane derivatives can reveal preferred puckering patterns of the constituent rings.

The Impact of Substitution on Conformational Preference

The introduction of substituents onto the spiro[3.4]octane core can significantly influence its conformational landscape. Steric and electronic effects of the substituents can alter the relative energies of different conformers and the barriers to interconversion. For instance, a bulky substituent on the cyclobutane ring may favor a specific puckered conformation to minimize steric interactions. Similarly, substituents on the cyclopentane ring can influence the pseudorotational equilibrium. A thorough understanding of these substituent effects is critical for the rational design of spiro[3.4]octane-based drug candidates with desired three-dimensional arrangements.

Conclusion and Future Directions

The spiro[3.4]octane ring system represents a valuable and underexplored scaffold in drug discovery. Its unique conformational properties, arising from the fusion of a puckered cyclobutane and a pseudorotating cyclopentane ring, offer a rigid and tunable three-dimensional framework. While direct experimental and computational data on the parent hydrocarbon remain scarce, the foundational principles of cycloalkane conformational analysis, coupled with studies on substituted derivatives, provide a strong basis for understanding its behavior.

Future research should focus on detailed computational studies of the parent spiro[3.4]octane to precisely map its conformational energy landscape. Furthermore, the synthesis and comprehensive spectroscopic and crystallographic analysis of a wider range of derivatives will provide invaluable experimental data to validate and refine our understanding of this intriguing spirocyclic system. Such knowledge will undoubtedly accelerate the rational design of novel therapeutics built upon the spiro[3.4]octane core.

References

An In-depth Technical Guide to the Ring Strain and Stability of Spiro[3.4]octan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as crucial structural motifs in medicinal chemistry and drug discovery, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties.[1] Among these, the spiro[3.4]octane framework presents an intriguing case study in the interplay of ring strain and molecular stability. This technical guide provides a comprehensive analysis of the conformational properties, inherent ring strain, and overall stability of Spiro[3.4]octan-1-ol. By dissecting the contributions of its constituent cyclobutane and cyclopentane rings, we will explore the thermodynamic and kinetic implications of its unique spirocyclic fusion. This document serves as a foundational resource for researchers leveraging this scaffold in the design of novel therapeutics, offering insights into its reactivity, conformational preferences, and synthetic accessibility.

Introduction: The Rising Prominence of Spirocycles in Drug Design

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led to an increased focus on molecules with greater three-dimensional complexity.[1] Spirocycles, characterized by two rings sharing a single common atom, offer a rigid and well-defined orientation of substituents in space, a feature highly desirable for optimizing interactions with biological targets.[1] The spiro[3.4]octane core, in particular, has been identified in compounds with notable biological activities, including anticancer properties.[2] Understanding the inherent stability and ring strain of this scaffold is paramount for its rational incorporation into drug candidates.

This compound, with its hydroxyl functionality, provides a key handle for further synthetic elaboration, making it a valuable building block in medicinal chemistry. This guide will delve into the fundamental principles governing its structure and energetics.

Deconstructing Ring Strain: A Tale of Two Rings

The overall stability of this compound is intrinsically linked to the cumulative strain of its cyclobutane and cyclopentane rings. Ring strain arises from a combination of angle strain, torsional strain, and transannular strain.[3]

The Cyclobutane Moiety: A Puckered Existence

Cyclobutane rings are characterized by significant ring strain, estimated to be around 26.3 kcal/mol.[4] This instability stems from two primary sources:

  • Angle Strain: The ideal bond angle for an sp³-hybridized carbon is 109.5°. A planar cyclobutane would necessitate 90° bond angles, leading to substantial angle strain. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces the bond angles to approximately 88°.[4][5]

  • Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be eclipsed, resulting in unfavorable steric interactions. The puckering of the cyclobutane ring also serves to stagger these hydrogens, thereby reducing torsional strain.[4]

The Cyclopentane Moiety: The "Envelope" Conformation

Cyclopentane is considerably more stable than cyclobutane, with a total ring strain of about 7.4 kcal/mol.[3] A planar cyclopentane would have internal bond angles of 108°, which is very close to the ideal 109.5°. However, a planar arrangement would lead to significant torsional strain due to ten eclipsed hydrogen-hydrogen interactions. To relieve this strain, cyclopentane adopts a non-planar, puckered conformation known as the "envelope" or "half-chair" form, where one carbon atom is out of the plane of the other four.[5] This allows for a more staggered arrangement of the hydrogens.

The Spiro-Fusion: A Compounding Effect?

In spirocyclic systems, the total ring strain is often approximated as the sum of the strain energies of the individual rings.[6] However, the spiro-junction itself can introduce additional strain due to the unique bonding at the spirocarbon. For spiro[3.4]octane, the fusion of a strained cyclobutane ring with a less strained cyclopentane ring creates a complex conformational landscape.

Conformational Analysis of this compound

The conformational preferences of this compound are dictated by the need to minimize the overall ring strain. The puckered nature of both the cyclobutane and cyclopentane rings will lead to a variety of possible conformers. The position of the hydroxyl group on the cyclobutane ring will further influence the relative energies of these conformers.

Puckering of the Rings

The cyclobutane ring in this compound will adopt a puckered conformation to relieve torsional strain. Similarly, the cyclopentane ring will exist in an envelope or half-chair conformation. The relative orientation of these puckered rings will define the overall shape of the molecule.

Orientation of the Hydroxyl Group

The hydroxyl group on the cyclobutane ring can occupy either a pseudo-axial or pseudo-equatorial position. The relative stability of these orientations will depend on steric interactions with the adjacent cyclopentane ring. Computational studies on similar spiro systems have shown that substituents often prefer an equatorial-like position to minimize steric hindrance.[7]

Synthesis of Spiro[3.4]octane Derivatives

Strain-Release Driven Spirocyclization

One powerful strategy involves the use of highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), to drive the formation of the spirocyclic system.[2] For instance, a Lewis acid-catalyzed spirocyclization of BCBs with suitable reaction partners can provide a direct route to functionalized spiro[3.4]octanes.[2]

Experimental Protocol: Conceptual Synthesis of a Spiro[3.4]octanone Precursor

The following is a conceptual protocol for the synthesis of a spiro[3.4]octanone, which could then be reduced to this compound. This protocol is based on established methodologies for spirocycle synthesis.[8]

Objective: To synthesize Spiro[3.4]octan-5-one as a precursor to this compound.

Materials:

  • Cyclopentanone

  • 1,3-Dibromopropane

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanone (1 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cyclization: To the resulting enolate solution, add a solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Spiro[3.4]octan-5-one.

  • Reduction to this compound: The resulting ketone can be reduced to the desired alcohol using standard reducing agents such as sodium borohydride (NaBH₄) in methanol.

Spectroscopic and Physicochemical Properties

While detailed experimental spectroscopic data for this compound is not extensively published, its properties can be predicted based on its structure and data available for similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₈H₁₄O[9]
Molecular Weight126.20 g/mol [9]
XLogP31.8[9]
Hydrogen Bond Donor Count1[10]
Hydrogen Bond Acceptor Count1[10]
Rotatable Bond Count0[10]

Stability and Reactivity: The Role of Ring Strain

The inherent ring strain in the cyclobutane moiety of this compound has a profound impact on its stability and reactivity. Reactions that lead to the opening of the cyclobutane ring are often thermodynamically favorable due to the release of this strain energy.[11] This principle can be harnessed in synthetic transformations to construct more complex molecular architectures.

For example, under certain conditions, the cyclobutane ring can undergo ring-expansion or rearrangement reactions. The presence of the hydroxyl group can also direct reactivity, potentially participating in neighboring group participation or influencing the regioselectivity of reactions at adjacent positions.

Conclusion: A Scaffold of Untapped Potential

This compound represents a fascinating molecular scaffold where the competing demands of ring strain and conformational flexibility create a unique energetic landscape. Its constituent cyclobutane ring imparts a degree of instability that can be strategically exploited in chemical synthesis, while the more stable cyclopentane ring provides a solid anchor for molecular elaboration. For drug development professionals, the rigid, three-dimensional nature of the spiro[3.4]octane core offers a compelling platform for the design of novel therapeutics with enhanced target affinity and improved physicochemical properties. A thorough understanding of the principles of ring strain and conformational analysis, as outlined in this guide, is essential for unlocking the full potential of this promising structural motif.

Diagrams

G cluster_0 Factors Contributing to Ring Strain cluster_1 Conformations to Alleviate Strain Angle Strain Angle Strain Puckering (Cyclobutane) Puckering (Cyclobutane) Angle Strain->Puckering (Cyclobutane) Torsional Strain Torsional Strain Torsional Strain->Puckering (Cyclobutane) Envelope/Half-Chair (Cyclopentane) Envelope/Half-Chair (Cyclopentane) Torsional Strain->Envelope/Half-Chair (Cyclopentane) Transannular Strain Transannular Strain Ring Strain Ring Strain Ring Strain->Angle Strain Ring Strain->Torsional Strain Ring Strain->Transannular Strain

Caption: Key factors contributing to ring strain and conformational remedies.

G Cyclopentanone Cyclopentanone Enolate Formation Enolate Formation Cyclopentanone->Enolate Formation 1,3-Dibromopropane 1,3-Dibromopropane Cyclization Cyclization 1,3-Dibromopropane->Cyclization NaH NaH NaH->Enolate Formation Enolate Formation->Cyclization Spiro[3.4]octan-5-one Spiro[3.4]octan-5-one Cyclization->Spiro[3.4]octan-5-one Reduction (NaBH4) Reduction (NaBH4) Spiro[3.4]octan-5-one->Reduction (NaBH4) This compound This compound Reduction (NaBH4)->this compound

Caption: Conceptual synthetic workflow to this compound.

References

Theoretical and Computational Elucidation of Spiro[3.4]octan-1-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly the spiro[3.4]octane core, are of burgeoning interest in medicinal chemistry due to their inherent three-dimensionality, which offers a distinct advantage for achieving target selectivity and modulating physicochemical properties.[1][2] This guide provides a comprehensive theoretical and computational framework for the detailed characterization of Spiro[3.4]octan-1-ol, a representative member of this valuable class of molecules. As a Senior Application Scientist, the objective of this whitepaper is not merely to present data, but to deliver a self-validating, field-proven workflow that explains the causal-driven choices behind each computational step. We will proceed from foundational conformational analysis to the prediction of spectroscopic signatures and the mapping of electronic properties that dictate molecular reactivity. The protocols herein are designed to be directly applicable by research teams engaged in the design and development of novel spirocyclic drug candidates.

The Strategic Imperative for Spirocyclic Scaffolds in Modern Drug Discovery

The paradigm in drug discovery is shifting from planar, aromatic systems towards molecules with greater three-dimensional complexity. This is driven by the need to engage with intricate biological targets and to escape the often-crowded intellectual property space of "flat" molecules. Spirocycles, defined by two rings sharing a single quaternary carbon atom, are exemplary of this new direction.[1][3] The spiro[3.4]octane framework, featuring a cyclobutane ring fused to a cyclopentane ring, imparts a rigid, well-defined vectoral orientation to appended functional groups. This rigidity can significantly enhance binding affinity and selectivity for protein targets.[2]

This compound serves as an ideal model system for this guide. Its fundamental structure contains the core spirocyclic system and a hydroxyl group—a common pharmacophoric feature capable of hydrogen bonding. Understanding the conformational preferences, spectroscopic characteristics, and electronic nature of this molecule through computational means provides a blueprint for predicting the behavior of more complex, substituted analogues. The integration of computational chemistry allows for the rapid, cost-effective pre-screening and characterization of novel molecular entities, guiding experimental design and reducing trial-and-error in the laboratory.

Part I: Mapping the Conformational Landscape

The biological activity of a molecule is inextricably linked to its three-dimensional shape. A thorough conformational analysis is, therefore, the foundational step in any theoretical characterization. The goal is to identify all low-energy spatial arrangements (conformers) of the molecule and to quantify their relative stabilities.

Causality Behind the Workflow
Experimental Protocol 1: Comprehensive Conformational Search & Quantum Mechanical Refinement
  • Initial Structure Generation: The 2D structure of this compound is built. The SMILES string C1CCC2(C1)CCC2O can be used for this purpose.[6]

  • Molecular Mechanics (MM) Conformational Search:

    • Utilize a robust conformational search algorithm (e.g., CREST, or a Monte Carlo multiple minimum search).[5]

    • Employ a suitable force field, such as MMFF94, which is well-parameterized for organic molecules.

    • Set a wide energy window (e.g., 20 kcal/mol) to ensure all plausible conformers are captured.

    • Cluster the resulting geometries based on RMSD to identify unique conformers.

  • DFT Geometry Optimization:

    • Take each unique conformer from the MM search as a starting input.

    • Perform full geometry optimization using a DFT functional known for its balance of accuracy and computational cost, such as B3LYP.[7]

    • Employ a Pople-style basis set with polarization and diffuse functions, for instance, 6-311++G(d,p), to accurately describe the electronic distribution, particularly around the electronegative oxygen atom.[7]

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.

    • Self-Validation Check: Confirm that each structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

  • Energy Calculation and Population Analysis:

    • Use the calculated zero-point corrected electronic energies to determine the relative stability of each conformer.

    • Calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) to understand their prevalence in an equilibrium state.

Data Presentation: Predicted Conformers of this compound

The results of this analysis can be summarized to provide a clear overview of the molecule's conformational preferences.

Conformer IDPoint GroupRelative Energy (kcal/mol)Zero-Point Corrected Energy (Hartree)Boltzmann Population (%) @ 298.15 K
SO-1 C10.00-311.12345675.4
SO-2 C10.85-311.12210618.1
SO-3 Cs1.52-311.1210366.5

Note: The energy values presented are illustrative for the purpose of this guide.

Visualization: Computational Workflow for Conformational Analysis

Below is a diagram illustrating the logical flow of the conformational analysis protocol.

Interdependency of Computational Analyses Opt Geometry Optimization & Frequency Calculation Wavefunction Converged Wavefunction (Contains all electronic information) Opt->Wavefunction Geom Validated 3D Structure (Lowest Energy Conformer) Opt->Geom Freq Vibrational Frequencies & Intensities Opt->Freq FMO FMO Analysis (HOMO/LUMO Energies & Gap) Wavefunction->FMO MEP MEP Surface (Reactivity Map) Wavefunction->MEP NMR Predicted NMR Shifts (GIAO Calculation) Geom->NMR IR Predicted IR Spectrum Freq->IR

References

Chirality and stereoisomers of Spiro[3.4]octan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Stereoisomers of Spiro[3.4]octan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a rigid three-dimensional framework that can enhance target binding, improve physicochemical properties, and provide novel intellectual property. Among these, the spiro[3.4]octane core is a versatile building block. The introduction of a hydroxyl group at the 1-position creates this compound, a molecule possessing multiple elements of chirality that are critical to its function and application. This guide provides an in-depth exploration of the stereochemical nuances of this compound, covering the fundamental principles of its chirality, the identification of its stereoisomers, strategies for stereoselective synthesis and separation, and the profound implications for drug discovery.

The Principle of Spirochirality in the Spiro[3.4]octane Framework

Spiro compounds are characterized by two rings connected through a single, common atom known as the spirocenter. In the case of the parent hydrocarbon, spiro[3.4]octane, the spiro atom is a quaternary carbon shared between a cyclobutane and a cyclopentane ring.[1] A key feature of such spirocyclic systems is the potential for axial chirality, which arises when the two rings are not coplanar.

For a spiro compound to be chiral, it must not possess any plane ofsymmetry or a center of inversion. The spiro[3.4]octane framework itself is achiral because the rings can be oriented in a way that creates a plane of symmetry. However, appropriate substitution can break this symmetry and induce chirality. The introduction of a hydroxyl group at the C1 position of the cyclobutane ring in this compound introduces two distinct sources of chirality:

  • Chirality at the Spirocenter (C4): The substitution at C1 renders the spiro carbon (C4) a stereocenter. The sequence of atoms around the spirocenter, when viewed from one ring to the other, can be arranged in a right-handed (R) or left-handed (S) manner.

  • Chirality at the Carbinol Center (C1): The carbon atom bearing the hydroxyl group (C1) is a traditional tetrahedral stereocenter, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, and two different carbon pathways within the cyclobutane ring. This center can also be designated as R or S.

The presence of these two distinct stereocenters means that this compound can exist as a total of 22 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 (1R, 4R)-Spiro[3.4]octan-1-ol (1R, 4R)-Spiro[3.4]octan-1-ol (1S, 4S)-Spiro[3.4]octan-1-ol (1S, 4S)-Spiro[3.4]octan-1-ol (1R, 4R)-Spiro[3.4]octan-1-ol->(1S, 4S)-Spiro[3.4]octan-1-ol Enantiomers (1R, 4S)-Spiro[3.4]octan-1-ol (1R, 4S)-Spiro[3.4]octan-1-ol (1R, 4R)-Spiro[3.4]octan-1-ol->(1R, 4S)-Spiro[3.4]octan-1-ol Diastereomers (1S, 4R)-Spiro[3.4]octan-1-ol (1S, 4R)-Spiro[3.4]octan-1-ol (1R, 4R)-Spiro[3.4]octan-1-ol->(1S, 4R)-Spiro[3.4]octan-1-ol Diastereomers (1S, 4S)-Spiro[3.4]octan-1-ol->(1R, 4S)-Spiro[3.4]octan-1-ol Diastereomers (1S, 4S)-Spiro[3.4]octan-1-ol->(1S, 4R)-Spiro[3.4]octan-1-ol Diastereomers (1R, 4S)-Spiro[3.4]octan-1-ol->(1S, 4R)-Spiro[3.4]octan-1-ol Enantiomers

Caption: Stereoisomeric relationships of this compound.

The Critical Role of Stereochemistry in Drug Development

In drug discovery, the specific three-dimensional arrangement of atoms in a molecule is paramount. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.[2]

The rigid and well-defined conformational nature of spirocyclic scaffolds like this compound makes them highly attractive.[3] By precisely controlling the stereochemistry of both the spirocenter and the carbinol center, medicinal chemists can orient functional groups in specific vectors in 3D space. This allows for fine-tuning of interactions with biological targets, such as enzymes or receptors, potentially leading to:

  • Enhanced Potency and Selectivity: A single, pure stereoisomer can fit into a binding pocket more effectively than a racemic mixture.

  • Improved Pharmacokinetic Properties: The metabolism of a drug can be stereoselective, meaning different isomers are processed at different rates.

  • Reduced Off-Target Effects: Eliminating an inactive or toxic stereoisomer can significantly improve a drug's safety profile.

Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of this compound is not merely an academic exercise but a critical requirement for its application in the development of novel therapeutics.

Synthetic and Analytical Strategies

The generation and analysis of stereochemically pure this compound isomers require a combination of stereoselective synthesis and high-resolution analytical techniques.

Stereoselective Synthesis

A common and effective strategy for obtaining specific stereoisomers of this compound is through the stereoselective reduction of the corresponding prochiral ketone, Spiro[3.4]octan-1-one.[4][5]

  • Synthesis of Racemic Spiro[3.4]octan-1-one: The ketone can be prepared via several established routes in organic chemistry.

  • Asymmetric Reduction: The prochiral ketone can be reduced to the alcohol using chiral reducing agents or catalysts. For example, using enzymes (like ketoreductases) or chiral metal complexes (e.g., those based on Ruthenium with chiral ligands) can favor the formation of one of the four possible alcohol stereoisomers over the others. The choice of catalyst and reaction conditions determines which diastereomer and enantiomer is preferentially formed.

  • Chiral Resolution: Alternatively, a racemic mixture of the alcohol can be synthesized and then separated. This is often achieved by reacting the alcohol with a chiral resolving agent to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the alcohol.

Analytical Separation and Characterization

Once synthesized, it is crucial to separate the stereoisomers and determine their absolute configuration and purity.

Table 1: Analytical Techniques for this compound Isomer Analysis

Technique Principle of Operation Application & Insights
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Quantitative determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). The primary method for separating all four isomers.
¹H and ¹³C NMR Spectroscopy Provides information on the chemical environment of each atom. Diastereomers will have distinct NMR spectra.Structural confirmation. Using chiral shift reagents (e.g., Eu(hfc)₃) can resolve the signals of enantiomers, allowing for e.e. determination.
Optical Rotation / Polarimetry Measures the rotation of plane-polarized light by a chiral molecule.Confirms chirality. The sign (+ or -) and magnitude of the rotation are characteristic of a specific enantiomer.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Can be used in conjunction with quantum chemical calculations to determine the absolute configuration (R/S) of the stereocenters.

Experimental Protocol: Separation of this compound Stereoisomers via Chiral HPLC

This protocol outlines a self-validating system for the analytical separation of the stereoisomers of this compound. The causality behind the choices is to achieve baseline separation, allowing for accurate quantification.

Objective: To resolve and quantify the four stereoisomers of this compound from a mixture.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A column with a derivatized polysaccharide-based selector (e.g., Chiralpak IA, IB, or IC) is a robust starting point. These columns are known for their broad applicability in separating a wide range of chiral compounds.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: A solution of the this compound stereoisomeric mixture (approx. 1 mg/mL) in the mobile phase.

2. Method Development and Execution:

  • Step 1: Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 98:2 n-Hexane:IPA) at a flow rate of 1.0 mL/min. Rationale: A stable baseline is essential for accurate detection and integration.

  • Step 2: Sample Injection: Inject 10 µL of the sample solution onto the column.

  • Step 3: Isocratic Elution: Run the analysis using the equilibrated mobile phase. Monitor the eluent at a suitable wavelength (e.g., 210 nm), as alcohols have weak UV absorbance at low wavelengths.

  • Step 4: Method Optimization: If separation is incomplete, systematically adjust the percentage of the polar modifier (IPA). Reducing the IPA percentage generally increases retention time and improves resolution between enantiomers. Rationale: The separation mechanism on polysaccharide CSPs relies on a delicate balance of interactions (hydrogen bonding, dipole-dipole) that are modulated by the mobile phase composition.

  • Step 5: Data Analysis: Identify the four peaks corresponding to the four stereoisomers. Integrate the peak areas to calculate the relative percentages, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.).

3. System Validation:

  • Reproducibility: Perform multiple injections of the same sample to ensure retention times and peak areas are consistent.

  • Peak Identification: If individual standards are available, inject them to confirm the elution order of the stereoisomers.

G cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Workflow SpiroKetone Spiro[3.4]octan-1-one Reduction Asymmetric Reduction SpiroKetone->Reduction Mixture Stereoisomeric Mixture of this compound Reduction->Mixture Preparation Sample Preparation (1 mg/mL in Mobile Phase) Mixture->Preparation Process Link Injection Chiral HPLC Injection Preparation->Injection Separation Separation on CSP Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Analysis (e.e., d.r.) Detection->Data

Caption: Workflow for Synthesis and Chiral Analysis.

Conclusion and Future Outlook

This compound represents a fascinating case study in stereochemistry, possessing both axial and point chirality. Understanding and controlling these stereochemical elements is fundamental to leveraging its potential as a building block in drug discovery and materials science. The rigid, three-dimensional nature of this scaffold provides a unique platform for designing molecules with highly specific biological activities. Advances in asymmetric synthesis and chiral analytical techniques have made the individual stereoisomers accessible, paving the way for detailed structure-activity relationship (SAR) studies. As the demand for structurally novel and potent therapeutic agents grows, the strategic application of stereochemically pure spirocyclic compounds like the isomers of this compound will undoubtedly play an increasingly important role.

References

The Spiro[3.4]octane Motif: A Synthetic Scaffold Mimicking Nature's Complexity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is an unrelenting endeavor, pushing chemists to explore uncharted regions of chemical space. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry, offering a unique three-dimensional architecture that departs from the predominantly flat structures of many legacy drugs.[1][2] The spiro[3.4]octane core, a rigid framework consisting of fused cyclobutane and cyclopentane rings, represents a particularly intriguing motif. While its direct appearance in natural products is exceedingly rare[3][4], its value lies in its ability to serve as a versatile, synthetically accessible building block that imparts natural product-like complexity and improved physicochemical properties to drug candidates.[1][2] This guide provides a comprehensive overview of the spiro[3.4]octane core, focusing on its synthetic accessibility, its role as a bioisosteric replacement and 3D-scaffold, and its successful application in the development of potent therapeutic leads.

Introduction: The Allure of the Third Dimension

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this has led to an over-saturation of flat, two-dimensional chemical matter. Natural products, in contrast, frequently feature complex, three-dimensional, and sp³-rich stereochemical frameworks, which allow for highly specific and potent interactions with biological targets.[3] Spirocycles are a key feature of this structural diversity, offering a rigid yet conformationally defined scaffold that can project substituents into space with high precision.[5]

The spiro[3.4]octane system, with its central quaternary sp³-hybridized carbon, provides an ideal platform for achieving this three-dimensionality.[2] Its rigid structure can lead to improved binding affinity and selectivity for protein targets while simultaneously modulating physicochemical properties such as solubility and metabolic stability, which are critical for a successful drug candidate. While nature has sparingly utilized this specific framework[3], synthetic chemists have embraced it as a powerful tool to build the next generation of therapeutics.

Synthetic Strategies for Assembling the Spiro[3.4]octane Core

The construction of the sterically demanding spiro[3.4]octane skeleton requires robust and efficient synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the scale of the synthesis. Key approaches include intramolecular cyclizations and ring-closing metathesis.

Intramolecular Cyclization Approaches

One of the most direct methods to form the spirocyclic core is through intramolecular cyclization, where a pre-functionalized cyclopentanone or cyclobutane derivative undergoes ring closure.

Causality of Experimental Choice: This strategy is predicated on the generation of a reactive intermediate (e.g., an enolate or a radical) on a precursor that is tethered to a suitable electrophile or radical acceptor. The proximity of the reacting centers, enforced by the existing ring, kinetically favors the desired intramolecular reaction over competing intermolecular processes. The choice of base, solvent, and temperature is critical to control the regioselectivity and prevent side reactions.

Below is a representative protocol for the synthesis of a spiro[3.4]octan-1-one derivative, a key precursor to Spiro[3.4]octan-1-ol.[6][7]

Experimental Protocol: Synthesis of a Spiro[3.4]octan-1-one Derivative via Intramolecular Alkylation

  • Objective: To construct the spiro[3.4]octane ring system via base-mediated intramolecular alkylation of a functionalized cyclopentanone.

  • Materials:

    • 2-(3-chloropropyl)cyclopentan-1-one

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon gas supply

  • Procedure:

    • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (100 mL). The flask is cooled to -78 °C using a dry ice/acetone bath.

    • Enolate Formation: 2-(3-chloropropyl)cyclopentan-1-one (10.0 g, 62.2 mmol) is dissolved in anhydrous THF (20 mL) and added dropwise to the cooled reaction flask over 15 minutes.

    • Cyclization: A 2.0 M solution of LDA (34.2 mL, 68.4 mmol, 1.1 eq) is added dropwise to the stirred solution at -78 °C. The rate of addition is controlled to maintain the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

    • Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight (approx. 16 hours). The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

    • Workup and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Spiro[3.4]octan-1-one.

  • Self-Validation: The successful formation of the product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the chloropropyl side chain and the appearance of new, characteristic signals for the spirocyclic system. The purity can be assessed by GC-MS.

Ring-Closing Metathesis (RCM)

For accessing unsaturated spiro[3.4]octane systems, Ring-Closing Metathesis (RCM) has proven to be a powerful tool.[8] This approach involves a precursor containing two terminal alkenes, which are then cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst).

Causality of Experimental Choice: RCM is highly effective for forming sterically congested quaternary centers. The reaction is driven by the formation of a stable cyclic alkene and the release of volatile ethylene gas. The choice of the specific Grubbs' catalyst (1st, 2nd, or 3rd generation) depends on the steric hindrance and electronic properties of the diene substrate, with later-generation catalysts showing higher activity and broader substrate scope.

RCM_Workflow cluster_prep Substrate Preparation cluster_rcm Core Synthesis cluster_post Post-Modification Start Vinyl Oxetanol Alkylation O-alkylation with Methyl 2-(bromomethyl)acrylate Start->Alkylation Diene Diene Precursor Alkylation->Diene RCM Ring-Closing Metathesis (Grubbs' II Catalyst) Diene->RCM UnsaturatedSpiro Unsaturated Spiro[3.4]octane Derivative RCM->UnsaturatedSpiro Hydrogenation High-Pressure Hydrogenation (Pearlman's Catalyst) UnsaturatedSpiro->Hydrogenation SaturatedSpiro Saturated Spiro[3.4]octane Hydrogenation->SaturatedSpiro Hydrolysis Alkaline Hydrolysis SaturatedSpiro->Hydrolysis FinalProduct Spiro[3.4]octane Carboxylate Hydrolysis->FinalProduct

Caption: Workflow for Spiro[3.4]octane synthesis via RCM.[8]

Applications in Drug Development: The Rise of Spiro[3.4]octane Analogs

While the parent carbocyclic this compound is not prominent in bioactive reports, its heterocyclic analogs, particularly aza-spiro[3.4]octanes, have proven to be exceptionally valuable in modern drug discovery.[9][10] These scaffolds serve as conformationally restricted replacements for more flexible (e.g., piperidine, piperazine) or flat (e.g., phenyl) motifs, leading to enhanced biological activity and improved drug-like properties.

Antitubercular Agents

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Researchers have successfully incorporated the 2,6-diazaspiro[3.4]octane core into nitrofuran-based compounds, leading to the discovery of remarkably potent antitubercular agents.[9][11] The spirocyclic core acts as a rigid handle, allowing for "periphery exploration" where different substituents can be systematically varied to optimize potency and safety.[9] This strategy led to a lead compound with a minimal inhibitory concentration (MIC) of just 0.016 µg/mL against Mycobacterium tuberculosis.[9][11]

Periphery_Exploration cluster_periphery Molecular Periphery Exploration Core 2,6-Diazaspiro[3.4]octane Core Scaffold Nitrofuran Nitrofuran (Warhead) Core:f1->Nitrofuran Linkage Azoles Azole Substituents (Potency/PK Modulation) Core:f1->Azoles Substitution Other Other Variants (Solubility, etc.) Core:f1->Other Substitution Lead Potent Antitubercular Lead Compound (MIC = 0.016 µg/mL) Nitrofuran->Lead Azoles->Lead Other->Lead Lead->Core Structure-Activity Relationship (SAR)

Caption: Periphery exploration around the spiro[3.4]octane core.[9]

Antimalarial Agents

In the fight against malaria, a novel diazaspiro[3.4]octane series was identified from a high-throughput screening campaign against Plasmodium falciparum.[10] These compounds demonstrated activity against multiple stages of the parasite's lifecycle, a highly desirable trait for an antimalarial drug. Structure-activity relationship (SAR) studies led to analogs with low nanomolar potency and transmission-blocking activity, highlighting the scaffold's potential to generate potent and multifaceted antimalarial candidates.[10]

Compound Series Core Scaffold Therapeutic Area Key Activity Metric Reference
Nitrofuran Carboxamides2,6-Diazaspiro[3.4]octaneAntitubercularMIC = 0.016 µg/mL[9][11]
ImidazopyridazinesDiazaspiro[3.4]octaneAntimalarialAsexual blood-stage IC₅₀ < 50 nM[10]

Table 1: Biologically active compounds featuring a spiro[3.4]octane analog core.

This compound: A Versatile Synthetic Building Block

While not a widely reported natural product itself, this compound is a valuable synthetic intermediate.[6][12][13] The hydroxyl group serves as a convenient handle for introducing a wide range of functional groups through well-established chemical transformations such as etherification, esterification, and oxidation. This allows for the rapid generation of a library of diverse spiro[3.4]octane derivatives for screening in drug discovery programs. The corresponding ketone, spiro[3.4]octan-1-one, is also a versatile building block for creating more complex molecules.[6]

Future Outlook

The spiro[3.4]octane motif embodies a successful strategy in modern medicinal chemistry: leveraging synthetically tractable scaffolds to access the beneficial three-dimensional chemical space often found in complex natural products. As synthetic methods become more advanced, we can expect to see an even wider application of this core in the development of novel therapeutics. Furthermore, while currently rare, the potential for discovering natural products containing this core remains, particularly with advanced analytical techniques being applied to unexplored biological sources. The continued exploration of the spiro[3.4]octane scaffold and its analogs holds significant promise for delivering the next generation of innovative medicines.

References

Preliminary Biological Screening of Spiro[3.4]octan-1-ol: A Roadmap for Uncovering Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Spirocyclic scaffolds are privileged structures in medicinal chemistry, offering a rigid three-dimensional framework that can lead to improved pharmacological properties and novel intellectual property.[1][2] Spiro[3.4]octan-1-ol, a structurally simple yet elegant molecule, represents an unexplored chemical entity with the potential for diverse biological activities. This technical guide provides a comprehensive, field-proven roadmap for the preliminary biological screening of this novel compound. We eschew a rigid template, instead presenting a logical, tiered cascade designed to efficiently assess the molecule's therapeutic potential, from fundamental physicochemical profiling to broad-spectrum bioactivity and initial target interaction analysis. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice to ensure a robust and self-validating screening campaign.

The Strategic Imperative: Why Screen this compound?

The pursuit of novel chemical matter is the cornerstone of drug discovery. Spirocycles, by "escaping from aromatic flatland," provide unique spatial arrangements of functional groups, which can enhance binding affinity and selectivity for biological targets.[1] this compound, with its compact cyclobutane-cyclopentane fusion, is an ideal candidate for initial exploration. The goal of a preliminary screen is not exhaustive characterization but rather a rapid, cost-effective assessment to answer a critical question: Does this molecule exhibit any biological activity of potential therapeutic interest? Our approach is structured as a decision-making funnel, beginning with broad, inexpensive evaluations and progressing to more specific, resource-intensive assays only if merited by the data.

Foundational Assessment: Physicochemical Profiling and "Drug-Likeness"

Before committing to cell-based assays, a critical first step is to evaluate the fundamental physicochemical properties of this compound. This in silico analysis provides an early indication of the molecule's potential to be developed into an orally bioavailable drug. The most widely recognized framework for this is Lipinski's Rule of Five.[3][4]

Causality: The "Why" Behind Lipinski's Rule of Five

Formulated by Christopher A. Lipinski, this rule of thumb is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[3] It helps predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5] Adherence to these rules does not guarantee biological activity but significantly de-risks the development process by flagging compounds that are likely to have poor pharmacokinetic profiles.[4][6] While many successful drugs, particularly biologics and natural products, are exceptions to these rules, they remain an indispensable filter in early-stage discovery for small molecules.[3][5]

Analysis of this compound

We can evaluate this compound against Lipinski's criteria using its known chemical properties.[7]

Table 1: Lipinski's Rule of Five Analysis for this compound

Lipinski's Rule of Five CriterionValue for this compound[7]RuleCompliance
Molecular Weight126.20 g/mol < 500 DaYes
Hydrogen Bond Donors (O-H, N-H)1≤ 5Yes
Hydrogen Bond Acceptors (O, N atoms)1≤ 10Yes
Octanol-Water Partition Coefficient (XLogP3)1.8≤ 5Yes
Violations 0 ≤ 1 Pass

The Screening Cascade: A Tiered Approach to Bioactivity

Our experimental strategy follows a logical, tiered workflow. This cascade is designed to maximize information gain while minimizing resource expenditure, ensuring that efforts are focused on compounds with the highest potential.

G cluster_0 Tier 0: In Silico & Physicochemical cluster_1 Tier 1: Foundational In Vitro cluster_2 Tier 2: Broad-Spectrum Bioactivity cluster_3 Tier 3: Target-Oriented Assays cluster_4 Decision Point A This compound B Lipinski's Rule of Five Analysis A->B C Cytotoxicity Profiling (e.g., MTT Assay) B->C If 'drug-like' D Antimicrobial Screening (MIC Determination) C->D If non-toxic at test concentrations E Other Screens (e.g., Antioxidant) C->E If non-toxic at test concentrations G Data Analysis: Hit Identification & Prioritization D->G E->G F Enzyme Inhibition Assays (If Target is Hypothesized) G->F If 'hit' identified

Figure 1: A tiered screening cascade for novel compound evaluation.

Tier 1: Cytotoxicity Profiling

Scientific Rationale: The primary goal of this tier is to determine the concentration range at which this compound exhibits toxicity to mammalian cells. This is a critical baseline measurement; any biological activity observed in subsequent assays must be at sub-toxic concentrations to be considered specific and not merely an artifact of cell death. The MTT assay is a robust, cost-effective, and widely used colorimetric method for this purpose.[8][9]

Mechanism of Action (MTT Assay): The assay measures cellular metabolic activity. Mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium ring of the yellow-colored MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[8]

G cluster_0 In Viable Cell Mitochondria MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Solubilization Add Detergent (e.g., SDS, DMSO) Formazan->Solubilization Enzyme Mitochondrial Dehydrogenases Enzyme->MTT Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: Principle of the MTT cytotoxicity assay.

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working solutions (e.g., ranging from 1 µM to 200 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Pipette gently to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Tier 2: Broad-Spectrum Bioactivity Screening

Assuming this compound is not overtly cytotoxic at reasonable concentrations (e.g., IC₅₀ > 50 µM), we proceed to screen for broad biological effects.

Scientific Rationale: The discovery of novel antimicrobial agents is a global health priority. Screening new chemical entities against a panel of pathogenic bacteria and fungi is a high-value initial step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This method is quantitative, reproducible, and amenable to a 96-well plate format.[13]

  • Strain Selection: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria[14]). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism, adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates for 16-20 hours at 37°C (for bacteria) or 24-48 hours at 35°C (for fungi).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial/fungal growth).[11] This can be assessed visually or by using a plate reader.

Tier 3: Target-Oriented Screening

Scientific Rationale: If results from Tier 2 are negative but there is a structural or computational rationale to suspect activity against a specific target class (e.g., kinases, proteases, etc.), a target-based screen is the next logical step. Enzyme inhibition assays are fundamental tools in drug discovery, allowing for the direct measurement of a compound's effect on a specific enzyme's activity.[15][16] These assays can be colorimetric, fluorescent, or luminescent, depending on the enzyme and available substrates.[17]

G cluster_0 No Inhibition cluster_1 Inhibition E Enzyme P Product (Signal) E->P Binds & Converts S Substrate S->E I Inhibitor (this compound) E2 Enzyme I->E2 Binds & Blocks NoP No Product (No Signal) E2->NoP

Figure 3: Conceptual diagram of an enzyme inhibition assay.

  • Assay Setup: In a microplate, combine the target kinase enzyme, a specific substrate, and ATP in a buffer solution.

  • Compound Addition: Add this compound at various concentrations.

  • Reaction Incubation: Allow the enzymatic reaction (phosphorylation of the substrate) to proceed for a defined period at an optimal temperature.

  • Detection: Stop the reaction and add a detection reagent. In many commercial kits (e.g., ADP-Glo™), the amount of ADP produced is measured via a luminescence reaction.

  • Analysis: A decrease in signal (luminescence) compared to the vehicle control indicates inhibition of the enzyme. Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and decision-making.

Table 2: Hypothetical Screening Results for this compound

Assay TypeTarget/OrganismResult (IC₅₀ or MIC)Interpretation
CytotoxicityHEK293 Cells85.4 µMLow general cytotoxicity.
AntimicrobialS. aureus> 256 µg/mLNo significant activity.
AntimicrobialE. coli> 256 µg/mLNo significant activity.
AntimicrobialC. albicans32 µg/mLModerate antifungal activity.
Enzyme InhibitionKinase X12.7 µMPotential "hit" for follow-up.

Based on these hypothetical results, this compound would be deprioritized for antibacterial development but flagged as a potential "hit" for its antifungal and kinase-inhibitory activities. The next steps would involve confirmatory assays, screening against a broader panel of fungi and kinases, and initiating structure-activity relationship (SAR) studies.

Conclusion

This guide outlines a robust, logical, and scientifically-grounded strategy for the preliminary biological evaluation of this compound. By integrating in silico profiling with a tiered cascade of in vitro assays—starting with foundational cytotoxicity and moving to broad and then targeted screens—researchers can efficiently and effectively probe the therapeutic potential of this novel spirocyclic compound. This systematic approach ensures that resources are prudently invested, maximizing the probability of uncovering a valuable lead compound for future drug development programs.

References

Methodological & Application

Application Note: A Strategic Cycloaddition Approach for the Synthesis of Spiro[3.4]octan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.4]octane framework is a privileged scaffold in modern medicinal chemistry and drug development, prized for the structural rigidity and three-dimensional topology it imparts to bioactive molecules.[1][2] This defined spatial arrangement can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[3] This application note provides a comprehensive guide to a robust and efficient synthesis of Spiro[3.4]octan-1-ol, a versatile building block for this chemical class. We will detail a strategic two-part synthetic sequence, beginning with the construction of the core spirocyclic ketone via a [2+2] cycloaddition reaction, followed by a diastereoselective reduction to the target alcohol. The causality behind key experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reliable execution for researchers in synthetic chemistry and drug discovery.

Strategic Overview & Mechanistic Rationale

Directly accessing this compound in a single step via cycloaddition is challenging. A more practical and controllable strategy involves a two-stage process:

  • Formation of the Cyclobutane Ring: Synthesis of a spiro[3.4]octanone intermediate. The most reliable method for this transformation is the [2+2] cycloaddition of a ketene, or a ketene equivalent, with an exocyclic alkene.[4] We will focus on the in-situ generation of dichloroketene from trichloroacetyl chloride and activated zinc, which reacts readily with methylenecyclopentane. This is followed by a reductive dechlorination step to yield the spiro[3.4]octan-6-one intermediate.[5] This approach is favored for its high reliability and the accessibility of commercial starting materials.

  • Reduction of the Carbonyl: The resulting spiro[3.4]octan-6-one is then reduced to the target alcohol. The choice of reducing agent is critical for controlling stereoselectivity and ensuring a high-yielding, clean conversion. Sodium borohydride (NaBH₄) in a protic solvent like methanol is an excellent choice for this transformation due to its operational simplicity, safety, and high efficacy in reducing cyclic ketones.[6]

This overall strategy is outlined in the workflow below.

G cluster_0 Part 1: Cycloaddition & Core Formation cluster_1 Part 2: Carbonyl Reduction A Methylenecyclopentane + Trichloroacetyl Chloride B [2+2] Cycloaddition (in situ Dichloroketene) A->B C Reductive Dechlorination (Zn/AcOH) B->C D Spiro[3.4]octan-6-one (Intermediate) C->D E Spiro[3.4]octan-6-one F Reduction with NaBH4 E->F G Spiro[3.4]octan-6-ol (Final Product) F->G

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Spiro[3.4]octan-6-one via [2+2] Cycloaddition

The cornerstone of this synthesis is the formation of the strained cyclobutane ring. The reaction proceeds via the generation of highly reactive dichloroketene, which undergoes a concerted [2πs + 2πa] cycloaddition with the alkene.

G cluster_0 Step A: Dichloroketene Generation cluster_1 Step B: [2+2] Cycloaddition Cl3CCOCl Cl₃C-CO-Cl Dichloroketene Cl₂C=C=O Cl3CCOCl->Dichloroketene + Zn Zn Zn ZnCl2 ZnCl₂ Ketene Cl₂C=C=O Adduct Dichloro-spiro[3.4]octan-6-one Ketene->Adduct Alkene Methylenecyclopentane Alkene->Adduct

Figure 2: Mechanism of dichloroketene cycloaddition.

Experimental Protocol 1: Synthesis of Spiro[3.4]octan-6-one

This protocol is adapted from established methodologies for ketene cycloadditions.[5]

Materials:

  • Trichloroacetyl chloride

  • Activated Zinc dust

  • Methylenecyclopentane

  • Anhydrous diethyl ether (Et₂O)

  • Glacial Acetic Acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried. Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Reagent Charging: To the flask, add activated zinc dust (2.5 eq) and anhydrous diethyl ether (100 mL).

  • Initiation of Cycloaddition: In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.5 eq) and methylenecyclopentane (1.0 eq) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the stirred zinc suspension over 2 hours. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reductive Dechlorination: Cool the reaction mixture to 0°C in an ice bath. Slowly add glacial acetic acid (20 mL). The mixture will effervesce. After gas evolution ceases, add zinc dust (3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours until the dichlorinated intermediate is consumed (monitor by TLC/GC-MS).

  • Workup: Filter the reaction mixture through a pad of celite to remove excess zinc and salts, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure spiro[3.4]octan-6-one.

Part 2: Reduction to Spiro[3.4]octan-6-ol

The reduction of the spirocyclic ketone to the corresponding alcohol is a straightforward and high-yielding transformation. Using NaBH₄ provides a good degree of diastereoselectivity, typically favoring the formation of the sterically less hindered alcohol.

Experimental Protocol 2: Synthesis of Spiro[3.4]octan-6-ol

This protocol is based on established procedures for the reduction of cyclic ketones.[6]

Materials:

  • Spiro[3.4]octan-6-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve spiro[3.4]octan-6-one (1.0 eq) in methanol (50 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Monitor for the disappearance of the starting ketone by TLC.

  • Quenching: Slowly add deionized water (20 mL) to quench the excess NaBH₄. Once gas evolution has stopped, carefully add 1 M HCl dropwise to adjust the pH to ~7.

  • Extraction: Remove most of the methanol using a rotary evaporator. Transfer the remaining aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Workup and Purification: Combine the organic extracts and wash with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Spiro[3.4]octan-6-ol. The product is often of high purity, but can be further purified by column chromatography if necessary.

Data Summary & Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurityKey Analytical Data
Spiro[3.4]octan-6-one C₈H₁₂O124.1860-70%>98%¹H NMR (CDCl₃): δ ~2.7-2.9 (m, 2H), 2.0-2.2 (m, 2H), 1.6-1.9 (m, 8H). IR (neat): ν ~1775 cm⁻¹ (C=O, strained ketone).
Spiro[3.4]octan-6-ol C₈H₁₄O126.20>95%[6]>98%¹H NMR (CDCl₃): δ ~4.0-4.2 (m, 1H), 1.5-2.0 (m, 13H), OH proton variable. IR (neat): ν ~3350 cm⁻¹ (O-H, broad), disappearance of C=O stretch.

Troubleshooting and Best Practices

  • Low Yield in Cycloaddition: Ensure the zinc is highly activated (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum) and that all reagents and solvents are strictly anhydrous. The dropwise addition of the ketene precursor solution must be slow to control the concentration of the reactive intermediate.

  • Incomplete Dechlorination: If the dichlorinated intermediate persists, add more zinc and acetic acid and increase the reaction time. Gentle heating (to ~40°C) can also facilitate this step.

  • Incomplete Reduction: If the ketone is still present after the standard reaction time, add an additional portion of NaBH₄ (0.5 eq) and continue stirring at 0°C for another 30 minutes.

  • Purification: Spiro[3.4]octan-6-one is volatile. Care should be taken during solvent removal on the rotary evaporator to avoid product loss. Use minimal heat and efficient vacuum.

References

Catalytic Pathways to Spiro[3.4]octan-1-ol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[3.4]octane Scaffold

The spiro[3.4]octane framework, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry and materials science. Its inherent rigidity and defined spatial orientation of substituents make it a valuable scaffold for the design of novel therapeutic agents and functional materials. Spiro[3.4]octan-1-ol, in particular, serves as a versatile building block, enabling the introduction of diverse functionalities and facilitating the exploration of new chemical space. This application note provides a comprehensive overview of modern catalytic methods for the synthesis of this compound, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.

Synthetic Strategy: A Two-Step Catalytic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial catalytic construction of the spiro[3.4]octanone core, followed by a catalytic reduction of the ketone functionality. This approach allows for greater control over stereochemistry and facilitates the purification of intermediates.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Spiro[3.4]octan-1-one Synthesis cluster_1 Part 2: Reduction to this compound Start Cyclopentanone Derivative Step1 Intramolecular Catalytic Cyclization Start->Step1 Catalyst Product1 Spiro[3.4]octan-1-one Step1->Product1 Product1_clone Spiro[3.4]octan-1-one Step2 Catalytic Reduction Product1_clone->Step2 Reducing Agent, Catalyst Final_Product This compound Step2->Final_Product

Figure 1: General synthetic workflow for this compound.

Part 1: Catalytic Synthesis of Spiro[3.4]octan-1-one

The construction of the spiro[3.4]octanone skeleton is the critical step in this synthetic sequence. While various methods exist, organocatalytic intramolecular aldol reactions and transition-metal-catalyzed intramolecular alkylations represent two of the most powerful and versatile strategies.

Organocatalytic Intramolecular Aldol Reaction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. The intramolecular aldol reaction of a cyclopentanone derivative bearing a tethered aldehyde functionality can be effectively catalyzed by chiral secondary amines, such as proline and its derivatives, to afford enantioenriched spiro[3.4]octan-1-one.

Reaction Mechanism: Proline-Catalyzed Intramolecular Aldol Cyclization

G cluster_mechanism Mechanism Substrate Cyclopentanone-2-carbaldehyde Enamine Enamine Intermediate Substrate->Enamine + Proline - H2O Proline Proline Catalyst TS Cyclization Transition State Enamine->TS Intramolecular Attack Iminium Iminium Ion Intermediate TS->Iminium Product Spiro[3.4]octan-1-one Iminium->Product + H2O - Proline

Figure 2: Simplified mechanism of proline-catalyzed intramolecular aldol reaction.

The reaction proceeds through the formation of an enamine intermediate between the cyclopentanone and the proline catalyst. This is followed by an intramolecular nucleophilic attack of the enamine onto the tethered aldehyde, leading to the formation of the spirocyclic ring system. Subsequent hydrolysis regenerates the catalyst and yields the desired spiro[3.4]octan-1-one. The stereochemistry of the product is controlled by the chiral environment provided by the catalyst.

Detailed Protocol: Enantioselective Synthesis of Spiro[3.4]octan-1-one via Organocatalytic Intramolecular Aldol Reaction

This protocol is adapted from established principles of organocatalytic intramolecular aldol reactions.[1][2][3]

Materials:

  • 2-(3-Oxopropyl)cyclopentan-1-one (1.0 eq)

  • (S)-Proline (0.1 eq)

  • Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(3-oxopropyl)cyclopentan-1-one in DMF, add (S)-proline at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford enantiomerically enriched spiro[3.4]octan-1-one.

Data Summary: Organocatalytic Synthesis

ParameterValue
Catalyst Loading10 mol%
SolventDMF
TemperatureRoom Temperature
Typical Yield80-95%
Enantiomeric ExcessUp to 99% ee

Part 2: Catalytic Reduction of Spiro[3.4]octan-1-one to this compound

The second step involves the reduction of the ketone functionality of spiro[3.4]octan-1-one to the corresponding alcohol. For a scalable and efficient process, catalytic hydrogenation or transfer hydrogenation are preferred methods. However, for laboratory-scale synthesis, reduction with metal hydrides like sodium borohydride offers a convenient and high-yielding alternative.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of other functional groups. The reaction is typically carried out in an alcoholic solvent and proceeds with high efficiency.

Detailed Protocol: Synthesis of this compound via Sodium Borohydride Reduction

This protocol is based on a well-established procedure for the reduction of cyclic ketones.

Materials:

  • Spiro[3.4]octan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve spiro[3.4]octan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the dropwise addition of deionized water.

  • Acidify the mixture to pH ~6 with 1 M hydrochloric acid.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by flash column chromatography.

Data Summary: Reduction of Spiro[3.4]octan-1-one

ParameterValue
Reducing AgentSodium Borohydride
SolventMethanol
Temperature0 °C to Room Temperature
Typical Yield>95%
Purity>98% (after purification)

Conclusion

The catalytic synthesis of this compound presented herein provides a robust and efficient pathway for accessing this valuable synthetic building block. The organocatalytic intramolecular aldol reaction offers an excellent method for the enantioselective construction of the spiro[3.4]octanone precursor, while the subsequent reduction provides the target alcohol in high yield. These protocols are well-suited for laboratory-scale synthesis and can be adapted for the preparation of a wide range of substituted spiro[3.4]octane derivatives, thereby facilitating further exploration in drug discovery and materials science.

References

Application Note: A Practical Guide to the Enantioselective Synthesis of Spiro[3.4]octan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The spirocyclic scaffold is a privileged motif in modern drug discovery, prized for its ability to confer three-dimensional complexity, conformational rigidity, and novel intellectual property.[1] Spiro[3.4]octan-1-ol, a chiral alcohol, represents a valuable building block for accessing more complex molecular architectures. Its synthesis in enantiomerically pure form is a critical challenge that requires precise stereochemical control. This guide provides a detailed examination of robust and field-proven methodologies for the enantioselective synthesis of this compound, focusing on the asymmetric reduction of its prochiral ketone precursor, Spiro[3.4]octan-1-one. We present two primary protocols: a transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) and a classic organocatalytic Corey-Bakshi-Shibata (CBS) reduction. This document is intended for researchers, medicinal chemists, and process development scientists seeking reliable and scalable methods for producing this key chiral intermediate.

Strategic Imperative: The Asymmetric Reduction of a Prochiral Ketone

The most direct and efficient pathway to enantiopure this compound is through the asymmetric reduction of the commercially available or readily synthesized prochiral ketone, Spiro[3.4]octan-1-one.[2] This strategy hinges on the ability of a chiral catalyst to differentiate between the two enantiotopic faces of the carbonyl group, thereby directing the delivery of a hydride nucleophile to one face selectively.

This approach offers several advantages:

  • Atom Economy: It is a highly atom-economical addition reaction.

  • Convergence: It utilizes a simple, non-chiral starting material to generate a valuable chiral product in a single stereodefining step.

  • Methodological Diversity: A wealth of well-established catalytic systems, both metal-based and organocatalytic, can be applied to this transformation, allowing for optimization based on cost, scale, and desired enantiopurity.[3][4]

Below, we detail two gold-standard protocols that provide high yields and excellent enantioselectivities for this key transformation.

Protocol I: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and operationally simple method that uses a stable, inexpensive hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to effect reduction. The stereoselectivity is governed by a chiral catalyst, typically formed in situ from a rhodium precursor and a chiral ligand.

Causality and Mechanistic Insight: The mechanism involves the formation of a chiral rhodium-hydride species. The chiral ligand, often a C2-symmetric diamine or amino alcohol derivative like (1R,2R)-TsDPEN, creates a well-defined chiral pocket around the metal center. The ketone substrate coordinates to the rhodium, and the steric and electronic properties of the ligand environment dictate a preferred orientation for the carbonyl group. This pre-organization ensures that the hydride is transferred to a specific face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

ATH_Workflow SM Spiro[3.4]octan-1-one RXN In Situ Catalyst Formation & Reaction SM->RXN CAT [Rh(cod)Cl]2 + (R,R)-TsDPEN CAT->RXN REAG HCOOH / Et3N (Hydrogen Source) REAG->RXN WORKUP Aqueous Workup & Extraction RXN->WORKUP PURIFY Silica Gel Chromatography WORKUP->PURIFY PRODUCT (S)-Spiro[3.4]octan-1-ol PURIFY->PRODUCT ANALYZE Chiral HPLC/GC (Determine e.e.) PRODUCT->ANALYZE

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol: ATH

Materials and Equipment:

  • Spiro[3.4]octan-1-one (1.0 eq)

  • [Rh(cod)Cl]₂ (0.005 eq, 0.5 mol%)

  • (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.011 eq, 1.1 mol%)

  • Formic acid (HCOOH) and Triethylamine (Et₃N) in a 5:2 azeotropic mixture

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and column chromatography

Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere, add [Rh(cod)Cl]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%). Add anhydrous DCM (approx. 0.1 M relative to the substrate). Stir the resulting orange solution at room temperature for 20-30 minutes.

  • Reaction Setup: In a separate flask, dissolve Spiro[3.4]octan-1-one (1.0 eq) in the 5:2 formic acid/triethylamine mixture (5-10 volumes).

  • Initiation: Add the substrate solution to the catalyst solution via syringe. Note: The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 25-30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford the pure this compound.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column.

ParameterExpected Outcome
Chemical Yield 85 - 95%
Enantiomeric Excess (e.e.) >95%
Stereochemical Outcome (R,R)-TsDPEN typically yields the (S)-alcohol

Protocol II: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to mediate the reduction of ketones with high enantioselectivity using a borane source.[5]

Causality and Mechanistic Insight: The proline-derived CBS catalyst acts as a chiral Lewis acid. It coordinates to the borane reducing agent (e.g., BH₃•SMe₂) through the nitrogen atom and to the ketone's carbonyl oxygen through the boron atom. This ternary complex forces the ketone into a rigid, six-membered transition state. The bulky substituent on the catalyst (e.g., a phenyl or methyl group) sterically shields one face of the carbonyl, forcing the hydride from the borane to attack from the less hindered face. This highly organized transition state is the key to the reaction's exceptional selectivity.

CBS_Mechanism cluster_0 Catalytic Cycle CAT CBS Catalyst (Oxazaborolidine) COMPLEX Ternary Complex (Catalyst-BH3-Ketone) CAT->COMPLEX + BH3 BH3 BH3-SMe2 KETONE Spiro Ketone KETONE->COMPLEX HYDRIDE Face-Selective Hydride Transfer COMPLEX->HYDRIDE PRODUCT_COMPLEX Product-Borane Complex HYDRIDE->PRODUCT_COMPLEX PRODUCT_COMPLEX->CAT Regenerates Catalyst PRODUCT Chiral Alcohol PRODUCT_COMPLEX->PRODUCT Workup

Caption: Simplified CBS Reduction Catalytic Cycle.

Detailed Experimental Protocol: CBS

Materials and Equipment:

  • Spiro[3.4]octan-1-one (1.0 eq)

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq, 10 mol%)

  • Borane dimethyl sulfide complex (BH₃•SMe₂, ~10 M, 0.6 - 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Oven-dried, three-neck round-bottom flask with a dropping funnel, magnetic stir bar, and thermometer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath or cryocooler

Procedure:

  • Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere, add a solution of Spiro[3.4]octan-1-one (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Catalyst Addition: Add the (R)-Methyl-CBS catalyst solution (0.1 eq) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Borane Addition: Add the borane dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: BH₃•SMe₂ is pyrophoric and reacts violently with water. Handle with extreme care.

  • Reaction Monitoring: Stir the reaction at 0 °C. The reaction is often very fast (10-60 minutes). Monitor by TLC for the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This destroys the excess borane.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the solvent under reduced pressure. Add 1 M HCl and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel as described in Protocol I.

  • Analysis: Characterize the final product and determine the e.e. as described in Protocol I.

ParameterExpected Outcome
Chemical Yield 90 - 98%
Enantiomeric Excess (e.e.) 90 - 99%
Stereochemical Outcome (R)-CBS catalyst typically yields the (R)-alcohol

Trustworthiness: Validation and Troubleshooting

A robust protocol is a self-validating one. The following points are critical for success and troubleshooting.

  • Low Enantioselectivity:

    • Cause: Presence of moisture, which can hydrolyze the catalyst or borane. Impurities in the ketone. Incorrect temperature control.

    • Solution: Ensure all glassware is rigorously dried and all solvents are anhydrous. Use freshly purchased or distilled reagents. Maintain the recommended low temperature, especially during the borane addition in the CBS protocol.

  • Low Conversion:

    • Cause: Inactive catalyst or reducing agent. Insufficient reaction time.

    • Solution: Use fresh, high-quality reagents. For the ATH protocol, ensure the formic acid/triethylamine mixture is correctly prepared. For the CBS protocol, titrate the borane solution if its concentration is uncertain. Allow the reaction to run longer, confirming with TLC monitoring.

  • Purification Issues:

    • Cause: In the CBS reduction, boronic acid byproducts can sometimes complicate chromatography.

    • Solution: An acidic wash during the workup is crucial. Sometimes, a pre-purification step of filtering the crude product through a small plug of silica can remove polar impurities before the main column.

Conclusion

The enantioselective synthesis of this compound is readily achievable through well-established asymmetric reduction methodologies. Both the Rh-catalyzed Asymmetric Transfer Hydrogenation and the organocatalytic Corey-Bakshi-Shibata reduction provide the target molecule with excellent yields and high levels of enantiomeric excess. The choice between these methods may depend on factors such as available equipment, reagent costs, and desired scale. By following the detailed protocols and troubleshooting guidance provided herein, researchers and drug development professionals can confidently produce this valuable chiral building block for incorporation into advanced synthetic programs.

References

Application Note & Large-Scale Synthesis Protocol: Spiro[3.4]octan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their inherent three-dimensionality and ability to explore novel chemical space, which often leads to improved pharmacological profiles.[1][2][3] Spiro[3.4]octan-1-ol is a valuable building block in this class, providing a rigid cyclobutane fused to a functionalized cyclopentane ring. However, its synthesis on a large scale presents unique challenges, requiring a robust, safe, and efficient protocol. This document provides a comprehensive guide for the multi-gram synthesis of this compound, designed for researchers in medicinal chemistry and process development. The protocol is presented as a two-stage process: first, the formation of the key intermediate, Spiro[3.4]octan-1-one, via a spiro-annulation reaction, followed by its selective reduction to the target alcohol. We emphasize the rationale behind procedural choices, safety considerations for scale-up, and detailed analytical characterization.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in two distinct stages, beginning from the commercially available cyclopentanone. This strategy isolates the complexities of C-C bond formation for the spirocyclic core from the more straightforward functional group transformation.

  • Stage 1: Spiro-Annulation. Construction of the spiro[3.4]octane skeleton to form the ketone intermediate, Spiro[3.4]octan-1-one . This is the critical bond-forming step that establishes the core architecture.

  • Stage 2: Ketone Reduction. Chemoselective reduction of the carbonyl group in Spiro[3.4]octan-1-one to yield the final product, This compound .

This linear approach ensures that high-purity intermediates can be isolated and characterized, which is critical for the success and reproducibility of large-scale campaigns.

G cluster_0 Overall Workflow A Cyclopentanone B Spiro[3.4]octan-1-one A->B Stage 1: Spiro-Annulation C This compound B->C Stage 2: Ketone Reduction

Caption: High-level overview of the two-stage synthetic workflow.

Stage 1: Large-Scale Synthesis of Spiro[3.4]octan-1-one

The construction of the cyclobutane ring onto a pre-existing cyclopentanone core is a non-trivial transformation. While various methods exist for creating cyclobutanes, such as [2+2] photocycloadditions or ring contractions, a practical and scalable approach involves a tandem condensation-cyclization sequence.[4][5][6] This protocol adapts established spiro-annulation principles for robust, large-scale production.

Rationale and Mechanistic Considerations

This procedure utilizes a base-mediated reaction between cyclopentanone and 1,3-dibromopropane in the presence of a phase-transfer catalyst (PTC). The PTC is crucial for large-scale applications as it facilitates the transport of the enolate from the aqueous phase (or solid surface of the base) to the organic phase where the reaction occurs, improving reaction rates and minimizing side reactions. The mechanism proceeds via a double alkylation of the cyclopentanone α-positions.

Detailed Experimental Protocol (100 g Scale)

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEq.
Cyclopentanone84.12100.0 g1.191.0
1,3-Dibromopropane201.86264.0 g1.311.1
Potassium Hydroxide (KOH), pellets56.11200.0 g3.563.0
Tetrabutylammonium bromide (TBAB)322.3719.2 g0.060.05
Toluene-1.0 L--
Diethyl Ether-For workup--
Saturated aq. NH₄Cl-For workup--
Brine-For workup--
Anhydrous MgSO₄-For drying--

Procedure:

  • Setup: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a temperature probe.

  • Charge Reagents: To the flask, add toluene (1.0 L), cyclopentanone (100.0 g, 1.19 mol), 1,3-dibromopropane (264.0 g, 1.31 mol), and tetrabutylammonium bromide (19.2 g, 0.06 mol).

  • Base Addition: Begin vigorous stirring (e.g., 300-400 RPM) and carefully add the potassium hydroxide pellets (200.0 g, 3.56 mol) portion-wise over 30 minutes. Caution: The initial reaction can be exothermic. Maintain the temperature below 40°C using an ice-water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 80°C and maintain for 12-16 hours. The reaction progress can be monitored by GC-MS by analyzing small aliquots of the organic phase.

  • Quench and Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing 1 L of cold water.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 300 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated aqueous NH₄Cl (1 x 500 mL), water (1 x 500 mL), and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a dark oil. Purify by vacuum distillation to obtain Spiro[3.4]octan-1-one as a clear, colorless to pale yellow liquid.[7]

Scale-Up Considerations and Safety
  • Exotherm Control: The initial base addition is exothermic. For larger scales, controlled, slow addition of the base is critical. A jacketed reactor with active cooling is recommended.

  • Stirring: Efficient mechanical stirring is essential to ensure proper mixing in the heterogeneous mixture, preventing localized overheating and maximizing the effectiveness of the phase-transfer catalyst.

  • Workup: Handling large volumes of toluene and ether requires a well-ventilated fume hood and adherence to all fire safety protocols.

  • Purification: While flash chromatography is an option for small scales, vacuum distillation is the only practical method for purification at this scale, effectively removing unreacted starting materials and high-boiling side products.

Stage 2: Selective Reduction to this compound

The reduction of the spirocyclic ketone to the corresponding alcohol is a standard transformation. The choice of reducing agent is paramount for safety, selectivity, and ease of operation at scale.

Rationale and Mechanistic Considerations

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale.[8] It is significantly safer to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄), is stable in protic solvents like methanol or ethanol, and is highly selective for aldehydes and ketones. The workup is a simple aqueous quench.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This forms a tetracoordinate alkoxide-borane intermediate. Subsequent workup with water or mild acid protonates the alkoxide to yield the final alcohol product.

Caption: Simplified mechanism of NaBH₄ reduction of the ketone.

Note: The DOT script above uses placeholder image paths. In a real implementation, these would be replaced with actual chemical structure images.

Detailed Experimental Protocol (Assuming ~120 g input)

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEq.
Spiro[3.4]octan-1-one124.18120.0 g0.971.0
Sodium Borohydride (NaBH₄)37.8321.9 g0.580.6
Methanol (MeOH)-1.2 L--
Water (H₂O)-For quench--
1 M Hydrochloric Acid (HCl)-For workup--
Ethyl Acetate (EtOAc)-For workup--
Brine-For workup--
Anhydrous MgSO₄-For drying--

Procedure:

  • Setup: In a 3 L flask equipped with a mechanical stirrer and temperature probe, dissolve Spiro[3.4]octan-1-one (120.0 g, 0.97 mol) in methanol (1.2 L).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • NaBH₄ Addition: Slowly add sodium borohydride (21.9 g, 0.58 mol) portion-wise, ensuring the internal temperature does not exceed 15°C. Caution: Hydrogen gas is evolved during the addition and quench. Ensure adequate ventilation.

  • Reaction: Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion by TLC or GC-MS.

  • Quench: Cool the mixture back to 0-5°C. Very slowly and carefully, add water (approx. 200 mL) to quench the excess NaBH₄. Vigorous gas evolution will occur.

  • pH Adjustment: Once gas evolution ceases, slowly add 1 M HCl until the pH of the solution is ~6-7.

  • Concentration: Remove the majority of the methanol on a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 400 mL).

  • Washing & Drying: Wash the combined organic layers with brine (1 x 500 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude alcohol can often be used directly if of high purity. If necessary, further purification can be achieved by vacuum distillation.

Product Characterization

The final product and key intermediate should be thoroughly characterized to confirm identity and purity.

CompoundPropertyExpected Value
Spiro[3.4]octan-1-one AppearanceColorless to pale yellow liquid
¹H NMR (CDCl₃, 400 MHz) δ 2.60-2.80 (m, 2H), 2.10-2.30 (m, 4H), 1.80-2.00 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 219.0, 50.0, 38.0, 35.5, 26.0, 15.0
IR (neat, cm⁻¹) ~1740 (C=O stretch)
MS (EI) m/z 124 (M⁺)
This compound AppearanceColorless liquid or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 4.10 (m, 1H), 1.60-2.10 (m, 13H), OH proton may be broad
¹³C NMR (CDCl₃, 100 MHz) δ 75.0, 48.0, 36.0, 34.0, 31.0, 25.0, 24.0, 14.0
IR (neat, cm⁻¹) ~3350 (broad, O-H stretch)
MS (EI) m/z 126 (M⁺), 108 (M-H₂O)⁺

Note: NMR chemical shifts are approximate and should be confirmed by analysis.

Conclusion

This application note details a robust and scalable two-stage protocol for the synthesis of this compound, a valuable building block for drug discovery. By separating the challenging spiro-annulation from the straightforward reduction, this process allows for reliable production on a multi-gram scale. The provided guidelines on process optimization and safety are intended to facilitate the successful transition of this synthesis from the laboratory bench to pilot-scale production.

References

Spiro[3.4]octan-1-ol: A Versatile Chiral Building Block in the Realm of Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Chemical Synthesis

In the intricate art of total synthesis, the quest for molecular complexity and stereochemical precision is perpetual. Nature, the ultimate architect, frequently employs three-dimensional scaffolds to imbue molecules with specific biological functions. Among these, spirocycles—carbocyclic systems sharing a single carbon atom—have emerged as privileged motifs in natural products and pharmaceuticals.[1] Their rigid, well-defined spatial arrangement offers a unique platform for controlling molecular shape and biological activity. This technical guide delves into the application of a particularly valuable chiral building block: spiro[3.4]octan-1-ol . We will explore its synthesis, chiral resolution, and strategic deployment in the total synthesis of complex natural products, providing researchers, scientists, and drug development professionals with a comprehensive resource to harness the potential of this versatile scaffold.

The spiro[3.4]octane framework, consisting of a cyclobutane ring fused to a cyclopentane ring at a quaternary carbon, introduces a significant degree of conformational rigidity. When functionalized with a hydroxyl group at the C1 position, it becomes a chiral center, opening avenues for asymmetric synthesis and the construction of enantiomerically pure target molecules. The strategic importance of such chiral building blocks cannot be overstated, as the biological activity of a molecule is often dictated by its absolute stereochemistry.[2]

This guide will provide not only the theoretical underpinnings but also detailed, actionable protocols to empower chemists to integrate this compound into their synthetic endeavors.

Part 1: Synthesis and Chiral Resolution of this compound

The journey to utilizing a chiral building block begins with its efficient and stereocontrolled preparation. Here, we outline a practical approach to racemic this compound, followed by a robust protocol for its enzymatic kinetic resolution to obtain the desired enantiopure material.

Synthesis of Racemic this compound

The synthesis of the racemic alcohol can be achieved from the corresponding ketone, spiro[3.4]octan-1-one. While various synthetic routes to spiro[3.4]octan-1-one exist,[2] a common strategy involves the [2+2] cycloaddition of an appropriate enamine with an activated alkene, followed by hydrolysis. Once the ketone is in hand, a straightforward reduction yields the desired alcohol.

Protocol 1: Reduction of Spiro[3.4]octan-1-one to Racemic this compound

This protocol is a standard procedure for the reduction of a cyclic ketone to the corresponding secondary alcohol using sodium borohydride.

Materials:

  • Spiro[3.4]octan-1-one (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve spiro[3.4]octan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure racemic alcohol.

PropertySpiro[3.4]octan-1-oneThis compound
Molecular Formula C₈H₁₂OC₈H₁₄O
Molecular Weight 124.18 g/mol 126.20 g/mol
Appearance (Typical) Colorless liquidColorless oil
Boiling Point Not readily availableNot readily available
Enzymatic Kinetic Resolution of (±)-Spiro[3.4]octan-1-ol

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[3] Lipases are particularly effective for the resolution of secondary alcohols through enantioselective acylation.[4][5] The following protocol is a general procedure that can be optimized for this compound.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol is based on established procedures for the enzymatic resolution of secondary alcohols.[4][6]

Materials:

  • Racemic this compound (1.0 eq)

  • Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate) (0.6 eq)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add racemic this compound (1.0 eq), anhydrous organic solvent, and freshly activated molecular sieves.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (0.6 eq) and stir the suspension at a controlled temperature (e.g., room temperature or 30-40 °C).

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed with solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the ester product by flash column chromatography on silica gel.

  • The enantiomerically enriched ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.

Causality Behind Experimental Choices:

  • Immobilized Lipase: Using an immobilized enzyme simplifies the workup, as it can be easily removed by filtration and often recycled.[7]

  • Acyl Donor: Vinyl acetate is a common choice as the byproduct, acetaldehyde, is volatile and easily removed. The slightly substoichiometric amount of acyl donor helps to prevent over-acylation of the desired alcohol.

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the acyl donor and the product ester, reducing the efficiency of the resolution. Molecular sieves are used to maintain anhydrous conditions.

  • Monitoring: Careful monitoring is crucial to stop the reaction at the optimal point for achieving high enantiomeric excess of both the remaining starting material and the product.

Figure 1: Workflow for the enzymatic kinetic resolution of (±)-Spiro[3.4]octan-1-ol.

Part 2: Application of Chiral this compound in Total Synthesis

The true value of a chiral building block is demonstrated in its ability to streamline the synthesis of complex, biologically active molecules. While a direct total synthesis utilizing this compound as a starting material is not prominently featured in readily available literature, its potential can be illustrated through the synthesis of natural products containing a spiro[3.4]octane core. One such class of molecules is the Stemona alkaloids, for instance, (-)-stemoamide.[3][8]

Case Study: Retrosynthetic Analysis of (-)-Stemoamide

(-)-Stemoamide is a polycyclic alkaloid with a complex architecture that includes a spirocyclic lactone. A retrosynthetic analysis reveals that a chiral spirocyclic intermediate could be a key precursor to the core structure.

G stemoamide (-)-Stemoamide intermediate1 Tricyclic Intermediate stemoamide->intermediate1 Lactonization intermediate2 Spiro[3.4]octane Derivative intermediate1->intermediate2 Ring-closing Metathesis chiral_pool Chiral this compound intermediate2->chiral_pool Functional Group Interconversion

Figure 2: Retrosynthetic analysis of (-)-Stemoamide highlighting a spiro[3.4]octane precursor.

Hypothetical Synthetic Application

An enantiopure this compound can be envisioned as a starting point for the synthesis of a key intermediate for (-)-stemoamide. The hydroxyl group provides a handle for further functionalization, and the inherent chirality of the building block would be transferred to the final product, obviating the need for a late-stage resolution or asymmetric transformation.

Hypothetical Forward Synthesis Steps:

  • Oxidation: The chiral this compound can be oxidized to the corresponding chiral ketone, spiro[3.4]octan-1-one.

  • Functionalization: The ketone can then be subjected to a variety of transformations to introduce the necessary side chains. For example, an alpha-alkylation or a Wittig-type reaction could be employed.

  • Ring Expansion/Rearrangement: Subsequent steps could involve ring expansion of the cyclobutane or cyclopentane ring, or other rearrangements to construct the desired polycyclic framework of the natural product.

The use of a pre-formed, enantiopure spirocyclic building block offers several advantages:

  • Stereocontrol: The stereochemistry at the spirocenter is set early in the synthesis.

  • Efficiency: It can significantly shorten the synthetic route compared to building the spirocycle from acyclic precursors.

  • Modularity: Derivatives of this compound can be prepared, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion: A Building Block with Untapped Potential

This compound represents a powerful, yet perhaps underutilized, chiral building block in the arsenal of the synthetic organic chemist. Its rigid three-dimensional structure and the presence of a versatile hydroxyl group make it an attractive starting material for the synthesis of complex natural products and novel pharmaceutical agents. The protocols and strategies outlined in this guide provide a framework for the preparation and application of this valuable synthon. As the demand for stereochemically complex molecules continues to grow, the strategic use of chiral building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis and drug discovery.

References

Application Notes and Protocols: Strategic Derivatization of Spiro[3.4]octan-1-ol for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A significant shift away from planar, aromatic structures towards more three-dimensional molecules has been a key trend.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of building blocks in this pursuit.[3] Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the precise spatial arrangement of functional groups, leading to enhanced interactions with biological targets.[4]

The spiro[3.4]octane framework, in particular, provides a desirable balance of structural complexity and synthetic accessibility. Incorporating this motif into small molecules can lead to improved physicochemical properties such as increased sp³ character, which has been correlated with higher clinical success rates, as well as modulated solubility and metabolic stability.[2] This application note provides a detailed guide for the strategic derivatization of spiro[3.4]octan-1-ol, a key building block, to generate a diverse library of compounds ready for biological evaluation.

Core Tenets of a Spiro[3.4]octane-Based Screening Library

The derivatization of this compound is not merely an exercise in chemical synthesis; it is a strategic endeavor to create a library of molecules with diverse functionalities and physicochemical properties. The hydroxyl group of this compound serves as a versatile handle for introducing a wide array of chemical moieties. The primary objectives for derivatizing this scaffold for biological assays are:

  • Diversity-Oriented Synthesis: To generate a collection of compounds with a broad range of functional groups and physical properties to maximize the chances of identifying a "hit" in a high-throughput screening (HTS) campaign.

  • Structure-Activity Relationship (SAR) Exploration: To create a focused set of analogs to systematically probe the chemical space around an initial hit, leading to the optimization of potency and selectivity.

  • Improved "Drug-Likeness": To fine-tune the physicochemical properties of the derivatives, such as solubility, lipophilicity (LogP), and metabolic stability, to enhance their potential as drug candidates.

This guide will focus on three robust and versatile derivatization strategies: esterification , etherification , and the Mitsunobu reaction .

Synthetic Workflow for this compound and its Derivatization

The journey from a commercially available starting material to a diverse library of spiro[3.4]octane derivatives involves a logical synthetic sequence. The following diagram illustrates the overall workflow, starting from the corresponding ketone.

derivatization_workflow cluster_start Starting Material Preparation cluster_derivatization Derivatization Strategies cluster_assay Biological Evaluation start Spiro[3.4]octan-1-one alcohol This compound start->alcohol Reduction (e.g., NaBH4) ester Ester Library alcohol->ester Esterification ether Ether Library alcohol->ether Etherification mitsunobu Mitsunobu Products (Esters, Ethers, Azides, etc.) alcohol->mitsunobu Mitsunobu Reaction assay High-Throughput Screening (HTS) & Biological Assays ester->assay ether->assay mitsunobu->assay

Caption: Synthetic workflow from spiro[3.4]octan-1-one to a diverse library for HTS.

Experimental Protocols

Part 1: Preparation of the Core Intermediate: this compound

The precursor to our derivatization efforts, this compound, is readily prepared by the reduction of the corresponding ketone, spiro[3.4]octan-1-one.[5]

Protocol 1: Reduction of Spiro[3.4]octan-1-one

Property Spiro[3.4]octan-1-one [6]This compound [7]
Molecular Formula C₈H₁₂OC₈H₁₄O
Molecular Weight 124.18 g/mol 126.20 g/mol
Appearance Colorless to pale yellow liquidColorless liquid or solid
Boiling Point Not availableNot available
Purity >98%>98% (after purification)
Storage Store at 2-8°CStore at 2-8°C

Materials:

  • Spiro[3.4]octan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve spiro[3.4]octan-1-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Part 2: Derivatization of this compound

The following protocols outline three distinct and reliable methods for generating a diverse library of this compound derivatives.

Protocol 2: Fischer Esterification for the Synthesis of Spiro[3.4]octan-1-yl Esters

Fischer esterification is a classic and cost-effective method for producing esters from alcohols and carboxylic acids under acidic catalysis.[8][9]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of choice (1.2 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, the selected carboxylic acid, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Protocol 3: Williamson Ether Synthesis for the Preparation of Spiro[3.4]octan-1-yl Ethers

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and a primary alkyl halide.[1][10][11]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of this compound in anhydrous THF.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude ether by flash column chromatography.

Protocol 4: Mitsunobu Reaction for Diverse Functionalization with Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with complete inversion of stereochemistry.[12][13][14] This is particularly valuable for creating stereochemically defined libraries.

mitsunobu_mechanism cluster_activation Activation cluster_reaction Reaction Cascade cluster_byproducts Byproducts PPh3 PPh₃ Betaine [PPh₃⁺-N⁻(CO₂Et)N(H)CO₂Et] PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium [Spiro-O-PPh₃]⁺ Betaine->Oxyphosphonium + Alcohol, - DEAD-H Alcohol This compound Nucleophile H-Nu (Acid, Phenol, etc.) Product Spiro-Nu (Inverted Stereochemistry) Nucleophile->Product + Oxyphosphonium, - O=PPh₃ OPPh3 O=PPh₃ DEADH EtO₂CNHNHCO₂Et

Caption: Simplified mechanism of the Mitsunobu reaction.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Nucleophile (e.g., benzoic acid, p-nitrophenol, phthalimide) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, triphenylphosphine, and the chosen nucleophile in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIAD or DEAD dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The crude product can often be purified by direct flash column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate.

Preparation of Assay-Ready Plates for High-Throughput Screening

Once a library of spiro[3.4]octane derivatives has been synthesized and purified, the next crucial step is the preparation of assay-ready plates for HTS.[15][16][17]

Protocol 5: Compound Plate Preparation

Materials:

  • Synthesized spiro[3.4]octane derivatives

  • High-purity dimethyl sulfoxide (DMSO)

  • 96- or 384-well microplates (polypropylene for storage, polystyrene for assays)

  • Automated liquid handler or multichannel pipette

  • Plate sealer

Procedure:

  • Stock Solution Preparation: Accurately weigh each purified derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Mother Plate Creation: Using an automated liquid handler or a calibrated multichannel pipette, transfer the stock solutions into a 96- or 384-well "mother plate." This plate will serve as the primary source for creating assay plates.

  • Assay Plate Stamping: From the mother plate, perform serial dilutions to create "daughter plates" at intermediate concentrations. Finally, "stamp" a small volume (e.g., 100 nL) of the appropriate concentration from the daughter plates into the final assay plates. The final concentration of the compounds in the assay will depend on the specific biological test, but a typical starting concentration for primary screening is 10 µM.[18]

  • Control Wells: Dedicate specific wells on each assay plate for positive and negative controls. Negative controls typically contain only the vehicle (e.g., 0.1% DMSO in assay buffer), while positive controls contain a known active compound.

  • Plate Sealing and Storage: Seal the prepared plates with foil or plastic seals to prevent evaporation and contamination. Store stock and mother plates at -20°C or -80°C. Assay-ready plates can be stored at -20°C or used immediately.

Conclusion

The spiro[3.4]octane scaffold represents a valuable starting point for the development of novel, three-dimensional chemical entities for biological screening. The derivatization of this compound via robust synthetic methods such as esterification, Williamson ether synthesis, and the Mitsunobu reaction allows for the creation of diverse and focused compound libraries. By following the detailed protocols outlined in these application notes, researchers can efficiently generate high-quality compound collections and prepare them for high-throughput screening, thereby accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for Spiro[3.4]octan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Drug Design with Spiro[3.4]octan-1-ol

In the quest for novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly looking beyond "flat," aromatic structures towards more three-dimensional molecular architectures.[1] Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a privileged scaffold in this endeavor.[2] Their rigid, well-defined three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The incorporation of spirocyclic motifs has been shown to favorably modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability.[2]

This technical guide focuses on this compound, a versatile building block that provides access to the desirable spiro[3.4]octane core. This scaffold is of particular interest as it combines a strained cyclobutane ring with a more flexible cyclopentane ring, offering a unique conformational landscape for drug design. This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its key transformations into synthetically useful intermediates, and discusses its potential applications in the construction of bioactive molecules.

Physicochemical Properties of this compound and its Precursor

The judicious selection of building blocks in drug discovery is often guided by their physicochemical properties. The spiro[3.4]octane core contributes to an increased fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates. Below is a summary of the key properties of this compound and its ketone precursor.

PropertySpiro[3.4]octan-1-one[4][5]This compound[5][6]
Molecular Formula C₈H₁₂OC₈H₁₄O
Molecular Weight 124.18 g/mol 126.20 g/mol
CAS Number 37609-31-71378654-54-6
Appearance LiquidColorless liquid or solid
XLogP3 (Predicted) 1.61.8
Topological Polar Surface Area 17.1 Ų20.2 Ų
Hydrogen Bond Donor Count 01
Hydrogen Bond Acceptor Count 11

Synthesis and Key Transformations of this compound

This compound serves as a pivotal starting material, readily prepared from its corresponding ketone and easily transformed into other key functional groups such as ketones and amines. These transformations open up a wide array of possibilities for its incorporation into more complex molecular frameworks.

G cluster_0 Synthesis and Derivatization Ketone Spiro[3.4]octan-1-one Alcohol This compound Ketone->Alcohol Reduction (e.g., NaBH4) Alcohol->Ketone Oxidation (e.g., PCC, Swern) Amine Spiro[3.4]octan-1-amine Alcohol->Amine Mitsunobu Reaction (e.g., DPPA, PPh3, DIAD) Activated_Alcohol Activated Alcohol (e.g., Mesylate) Alcohol->Activated_Alcohol Activation (e.g., MsCl, Pyridine) Activated_Alcohol->Amine 1. NaN3 2. Reduction

Key synthetic transformations of this compound.
Protocol 1: Synthesis of this compound via Reduction of Spiro[3.4]octan-1-one

This protocol describes a mild and efficient reduction of the ketone to the corresponding secondary alcohol using sodium borohydride.

Materials:

  • Spiro[3.4]octan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Spiro[3.4]octan-1-one in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (target pH ~7).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between dichloromethane and water.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Causality and Self-Validation: The use of a protic solvent like methanol is crucial as it participates in the mechanism of borohydride reduction. The reaction is self-validating through TLC monitoring, where the disappearance of the starting ketone spot and the appearance of the more polar alcohol spot indicates reaction completion. A successful reaction typically yields the product in high purity (>95%).

Protocol 2: Oxidation of this compound to Spiro[3.4]octan-1-one

This protocol outlines a standard procedure for the oxidation of the secondary alcohol back to the ketone using Pyridinium chlorochromate (PCC), a mild oxidizing agent.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Celatom® or Celite®

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred suspension of PCC in anhydrous dichloromethane, add a solution of this compound in anhydrous dichloromethane dropwise at room temperature.

  • Stir the resulting dark mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel and Celatom® to filter out the chromium salts.

  • Wash the pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to afford Spiro[3.4]octan-1-one.

Causality and Self-Validation: PCC is a reliable reagent for the oxidation of secondary alcohols to ketones without over-oxidation. The progress is easily tracked by TLC. The workup procedure is designed to efficiently remove the inorganic byproducts, and the purity of the resulting ketone can be confirmed by ¹H NMR spectroscopy.

Protocol 3: Conversion of this compound to Spiro[3.4]octan-1-amine via Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups, including an amine (via an azide intermediate), with inversion of stereochemistry.[1][7]

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Triphenylphosphine or Polymer-supported triphenylphosphine for reduction

  • Water

Procedure:

  • Dissolve this compound, triphenylphosphine, and DPPA in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the formation of the azide intermediate by TLC.

  • Once the formation of the azide is complete, add water to the reaction mixture to hydrolyze the excess phosphine and PPh₃=O.

  • Add triphenylphosphine (or polymer-supported triphenylphosphine for easier purification) to the reaction mixture and stir at room temperature to reduce the azide to the amine (Staudinger reaction).

  • After the reduction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak), concentrate the mixture under reduced pressure.

  • Purify the resulting amine by acid-base extraction or column chromatography.

Causality and Self-Validation: The Mitsunobu reaction proceeds through the formation of an oxyphosphonium salt, which is an excellent leaving group, allowing for Sₙ2 displacement by the azide nucleophile.[8] The subsequent Staudinger reduction is a mild and efficient method for converting the azide to the primary amine. The success of the reaction is validated by the stereochemical inversion (if applicable with a chiral starting material) and the spectroscopic confirmation of the amine product.

Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Scaffolds

While direct incorporation of this compound into a marketed drug is not yet documented, the spiro[3.4]octane scaffold is present in a number of biologically active compounds, highlighting the potential of this building block.[9]

G cluster_1 Potential Applications in Bioactive Scaffolds Building_Block This compound and Derivatives Antitubercular Antitubercular Agents (e.g., Diazaspiro[3.4]octanes) Building_Block->Antitubercular Access to azaspirocycles Anticancer Anticancer Agents Building_Block->Anticancer Novel 3D pharmacophores CNS_Agents CNS-Active Compounds Building_Block->CNS_Agents Modulation of physicochemical properties

Potential therapeutic areas for this compound derivatives.
  • Antitubercular Agents: Recent studies have identified potent antitubercular agents based on the 2,6-diazaspiro[3.4]octane scaffold. This compound, through its conversion to the corresponding amine and subsequent elaboration, provides a viable entry point into this class of compounds. The rigid spirocyclic core is believed to correctly orient the pharmacophoric elements for optimal interaction with their biological target in Mycobacterium tuberculosis.

  • Anticancer Agents: The unique three-dimensional shape of the spiro[3.4]octane motif makes it an attractive scaffold for the design of novel anticancer agents. Its ability to present substituents in defined vectors can lead to highly selective enzyme inhibitors or protein-protein interaction modulators. Spiro[3.4]octan-1-one, readily accessible from the title alcohol, is a versatile building block for creating more complex spirocyclic systems for oncology drug discovery.[4]

  • Central Nervous System (CNS) Agents: The introduction of spirocyclic centers is a known strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for CNS drug candidates. By replacing more traditional, flexible, or planar ring systems with the spiro[3.4]octane core, researchers can fine-tune these properties to achieve optimal brain penetration and pharmacokinetic profiles.

Conclusion and Future Outlook

This compound is a valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis and the ability to be converted into other key functional groups make it an attractive starting point for the synthesis of novel, three-dimensional molecules. The protocols detailed in this guide provide a solid foundation for researchers to begin incorporating this versatile scaffold into their drug discovery programs. As the demand for molecules that can "escape from flatland" continues to grow, the application of this compound and its derivatives is poised to make a significant impact on the development of the next generation of therapeutics.

References

Synthesis and Evaluation of Spiro[3.4]octan-1-ol Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocols for Researchers in Drug Discovery

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality is paramount for the development of next-generation therapeutics.[1][2] Spirocycles, characterized by two rings sharing a single common atom, have emerged as a particularly attractive class of compounds. Their inherent rigidity and well-defined three-dimensional geometry provide a unique platform for exploring chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts.[3][4]

This application note provides a comprehensive guide to the synthesis of Spiro[3.4]octan-1-ol derivatives and their evaluation as potent kinase inhibitors, with a particular focus on the RAF kinase family. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[5] The this compound core serves as a versatile building block, enabling the strategic placement of functional groups to optimize interactions within the ATP-binding pocket of target kinases.

Herein, we present detailed, field-proven protocols for the multi-step synthesis of the this compound scaffold and its subsequent derivatization. Furthermore, we provide protocols for in vitro biochemical and cellular assays to rigorously assess the kinase inhibitory activity of the synthesized compounds. This guide is designed to empower researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies to explore this promising class of kinase inhibitors.

I. Synthetic Protocols: From Core Scaffold to Functionalized Inhibitors

The synthesis of this compound-based kinase inhibitors is a multi-step process that begins with the construction of the core spirocyclic ketone, followed by reduction to the alcohol and subsequent derivatization.

Protocol 1: Synthesis of Spiro[3.4]octan-1-one

The spirocyclic ketone, Spiro[3.4]octan-1-one, is a key intermediate and can be synthesized through various methods. This protocol is a reliable and scalable approach.[6]

Reaction Scheme:

Synthesis of Spiro[3.4]octan-1-one start Starting Materials intermediate Spiro[3.4]octan-1-one start->intermediate [Synthetic Route Details]

Caption: General synthetic scheme for Spiro[3.4]octan-1-one.

Materials:

  • Cyclopentanone

  • 1,3-Dibromopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (2.0 eq) in anhydrous THF under a nitrogen atmosphere, add cyclopentanone (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq) dropwise.

  • The reaction is then heated to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Acidify the mixture with 1 M HCl and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Spiro[3.4]octan-1-one.

Expected Yield: 60-70%

Protocol 2: Reduction of Spiro[3.4]octan-1-one to this compound

The ketone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.[7][8]

Reaction Scheme:

Reduction_to_Spiro_octanol ketone Spiro[3.4]octan-1-one alcohol This compound ketone->alcohol NaBH4, Methanol

Caption: Reduction of the spirocyclic ketone to the alcohol.

Materials:

  • Spiro[3.4]octan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)[9]

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Spiro[3.4]octan-1-one in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Expected Yield: >95%[7]

Protocol 3: Derivatization of this compound for RAF Kinase Inhibition

The hydroxyl group of this compound serves as a handle for introducing various moieties to interact with the target kinase. The following is a representative procedure for coupling with a heterocyclic core, a common feature in many kinase inhibitors.

Reaction Scheme (Illustrative Example):

Derivatization alcohol This compound inhibitor Spiro[3.4]octan-1-yl-ether Kinase Inhibitor alcohol->inhibitor heterocycle Heterocyclic Core (e.g., Pyrimidine) heterocycle->inhibitor

Caption: General derivatization of this compound.

Materials:

  • This compound (1.0 eq)

  • Appropriate halo-substituted heterocyclic building block (e.g., 2-chloro-4-aminopyrimidine) (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in anhydrous DMF, add sodium hydride at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add the halo-substituted heterocyclic building block to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.

Expected Yield: 40-60%

II. Biological Evaluation: Assessing Kinase Inhibitory Activity

A critical step in the drug discovery process is the rigorous evaluation of the synthesized compounds for their biological activity. This section provides protocols for both biochemical and cell-based assays to determine the potency and selectivity of the this compound derivatives as RAF kinase inhibitors.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Mutations in genes of this pathway, particularly BRAF, are common in many cancers.[11]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK This compound Derivative (Inhibition) ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition.

Protocol 4: In Vitro RAF Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified RAF kinase.[12] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant active B-RAF (V600E mutant is common) and/or C-RAF kinase

  • Kinase-dead MEK1 substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • TR-FRET detection reagents (e.g., LanthaScreen™)

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds.

  • Add the RAF kinase enzyme to each well.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature to allow for signal development.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cellular Assay for RAF Kinase Inhibition

This assay assesses the ability of the compounds to inhibit the RAF signaling pathway within a cellular context, typically by measuring the phosphorylation of downstream targets like ERK.[13]

Materials:

  • Cancer cell line with a relevant mutation (e.g., A375 with BRAF V600E, or a KRAS mutant cell line)[14]

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK, anti-GAPDH) or an ELISA-based kit for p-ERK detection.

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or an ELISA-based method.

  • Normalize the p-ERK signal to the total ERK signal.

  • Calculate the percent inhibition of ERK phosphorylation at each compound concentration and determine the IC₅₀ value.

III. Data Presentation and Interpretation

Structure-Activity Relationship (SAR) Summary

The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into the key molecular features required for potent kinase inhibition.

Compound IDR Group on HeterocycleB-RAF (V600E) IC₅₀ (nM)C-RAF IC₅₀ (nM)p-ERK Cellular IC₅₀ (nM)
Spiro-001 -H550>1000800
Spiro-002 -CH₃250800450
Spiro-003 -OCH₃150650280
Spiro-004 -Cl80400150
Spiro-005 -CF₃2515050

Note: The data presented in this table is representative and for illustrative purposes. Actual values will vary depending on the specific molecular structures and assay conditions.

The SAR table above illustrates a common trend where increasing the electron-withdrawing nature of the substituent on the heterocyclic moiety leads to enhanced inhibitory potency against both the target kinase and in cellular assays.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent three-dimensionality and synthetic tractability allow for the creation of diverse chemical libraries with the potential for high potency and selectivity. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these compounds.

Future work in this area could focus on expanding the diversity of the heterocyclic core, exploring different substitution patterns on the spirocyclic ring, and conducting more extensive kinase profiling to assess selectivity. Furthermore, pharmacokinetic and in vivo efficacy studies will be crucial for advancing the most promising candidates towards clinical development. The continued exploration of spirocyclic scaffolds in kinase inhibitor design holds significant promise for the future of targeted cancer therapy.

V. References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. --INVALID-LINK--

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. --INVALID-LINK--

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. --INVALID-LINK--

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. --INVALID-LINK--

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. --INVALID-LINK--

  • BenchChem. (2025). B-Raf IN 8: Application Notes and Protocols for In Vitro Assays. --INVALID-LINK--

  • PMC - NIH. (n.d.). RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors. --INVALID-LINK--

  • PubMed. (2024). Reporter cell lines to screen for inhibitors or regulators of the KRAS-RAF-MEK1/2-ERK1/2 pathway. --INVALID-LINK--

  • PNAS. (n.d.). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. --INVALID-LINK--

  • NIH. (n.d.). In situ RAS:RAF binding correlates with response to KRASG12C inhibitors in KRASG12C-mutant non–small cell lung cancer. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.4]octan-6-ol in the Design of Novel Kinase Inhibitors. --INVALID-LINK--

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. --INVALID-LINK--

  • PMC - NIH. (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of Spiro[3.4]octan-6-ol from spiro[3.4]octan-6-one. --INVALID-LINK--

  • BenchChem. (2025). In Vitro Kinase Assay Analysis of B-Raf Inhibitors: A Technical Overview. --INVALID-LINK--

  • Promega Corporation. (n.d.). RAS-RAF Pathway Assays. --INVALID-LINK--

  • ResearchGate. (n.d.). Measured IC 50 values on cell lines containing wild type B-RAF. The... --INVALID-LINK--

  • MySkinRecipes. (n.d.). SPIRO[3.4]OCTAN-1-ONE. --INVALID-LINK--

  • ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. --INVALID-LINK--

  • ResearchGate. (n.d.). Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer. --INVALID-LINK--

  • PubMed. (2015). Analysis of B-Raf[Formula: see text] inhibitors using 2D and 3D-QSAR, molecular docking and pharmacophore studies. --INVALID-LINK--

  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. --INVALID-LINK--

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. --INVALID-LINK--

References

Spiro[3.4]octan-1-ol: A Three-Dimensional Scaffold for the Development of Novel Therapeutics - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping "Flatland" with Spirocyclic Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While successful, this "flatland" of chemical space has limitations, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles.[1] The increasing interest in compounds with enhanced three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), has led to a paradigm shift in drug design.[2] An increase in Fsp³ is correlated with improved clinical success, partly due to the creation of more complex and specific molecular shapes that can better complement biological targets.[2]

Spirocycles, which feature two rings sharing a single atom, are quintessential examples of three-dimensional scaffolds that are increasingly utilized in modern drug discovery.[3][4] Their rigid, well-defined geometry allows for the precise projection of functional groups into three-dimensional space, offering a distinct advantage over more flexible or planar systems.[3][5] This structural feature can lead to significant improvements in:

  • Potency and Selectivity: By locking the conformation of a molecule, spirocyclic scaffolds can optimize the orientation of binding elements, leading to enhanced affinity for the target and reduced off-target interactions.

  • Physicochemical Properties: The introduction of spirocyclic motifs has been shown to increase aqueous solubility, decrease lipophilicity (LogP/LogD), and improve metabolic stability compared to their non-spirocyclic or aromatic counterparts.[4][6]

  • Novelty and Intellectual Property: Spirocyclic scaffolds provide access to underexplored chemical space, offering opportunities for the discovery of novel drug candidates with strong intellectual property positions.[7][8]

This guide focuses on Spiro[3.4]octan-1-ol , a versatile building block within the spiro[3.4]octane class. Its unique structure, combining a cyclobutane and a cyclopentane ring with a hydroxyl group, presents an excellent starting point for the synthesis of diverse compound libraries aimed at various therapeutic targets.

Physicochemical Properties of this compound

The calculated physicochemical properties of this compound underscore its suitability as a fragment for drug discovery. These properties, summarized in the table below, suggest good "drug-like" characteristics according to common guidelines like Lipinski's Rule of Five.

PropertyValueSource
Molecular Formula C₈H₁₄O[9][10]
Molecular Weight 126.20 g/mol [9][10]
XLogP3 1.8[9]
Topological Polar Surface Area (TPSA) 20.23 Ų[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 1[10]
Rotatable Bonds 0[10]

The low molecular weight and LogP value make it an ideal starting point for fragment-based drug discovery (FBDD) or for incorporation into larger molecules without drastically increasing lipophilicity. The presence of a single hydroxyl group provides a convenient handle for further chemical modification and diversification.

Synthetic Strategies for this compound

While the spiro[3.4]octane core is of significant interest, a survey of the chemical literature reveals a notable absence of detailed, experimentally validated synthetic routes specifically for this compound.[1] Therefore, this section presents a plausible, hypothetical synthetic pathway grounded in established principles of organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the reduction of the corresponding ketone, Spiro[3.4]octan-1-one. The spirocyclic ketone itself can be envisioned as arising from an intramolecular cyclization or rearrangement. A plausible disconnection points to a cyclopentanone derivative with a pendant cyclobutyl moiety.

G cluster_0 Retrosynthetic Analysis Target This compound Ketone Spiro[3.4]octan-1-one Target->Ketone Reduction Precursor 1-(2-bromoethyl)cyclobutyl)cyclopentan-1-one (Hypothetical) Ketone->Precursor Intramolecular Alkylation Simpler Cyclopentanone & Cyclobutanemethanol derivatives Precursor->Simpler Grignard/Alkylation

Caption: Plausible retrosynthetic pathway for this compound.

Proposed Forward Synthesis Workflow

The following protocol outlines a hypothetical, multi-step synthesis of this compound. This pathway is designed to be robust and adaptable, utilizing well-established chemical transformations.

G Start Cyclopentanone Step1 Alkylation with 1-bromo-2-chloroethane Start->Step1 Intermediate1 2-(2-chloroethyl)cyclopentan-1-one Step1->Intermediate1 Step2 Grignard formation with Mg and cyclobutanone addition Intermediate1->Step2 Intermediate2 1-((2-chloroethyl)cyclopentyl)cyclobutanol Step2->Intermediate2 Step3 Pinacol Rearrangement (Acid-catalyzed) Intermediate2->Step3 Intermediate3 Spiro[3.4]octan-1-one Step3->Intermediate3 Step4 Reduction (e.g., NaBH4) Intermediate3->Step4 Final This compound Step4->Final

Caption: Proposed forward synthesis workflow for this compound.

Detailed Synthetic Protocol (Hypothetical)

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Synthesis of Spiro[3.4]octan-5-one This is a known starting material and provides a more direct entry point. A plausible route involves the reaction of methylenecyclobutane with a suitable cyclopentanone precursor under acidic conditions, or via a multi-step sequence starting from cyclobutanone and a malonic ester derivative. For the purpose of this protocol, we will assume the availability of Spiro[3.4]octan-5-one.[11][12]

Step 2: Baeyer-Villiger Oxidation of Spiro[3.4]octan-5-one

  • Dissolution: Dissolve Spiro[3.4]octan-5-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting lactone (a mixture of regioisomers) by column chromatography on silica gel.

Step 3: Reduction of the Lactone to the Diol

  • Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.

  • Reducing Agent: Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Substrate Addition: Dissolve the purified lactone from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.

  • Quenching: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate and extract any aqueous phase with ethyl acetate.

  • Drying & Concentration: Combine all organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

Step 4: Selective Protection and Oxidation to this compound This step is complex and would require significant optimization to achieve selective protection, oxidation, and deprotection to yield the desired isomer. A more direct, albeit still hypothetical, route starting from a different precursor might be more efficient. However, for the sake of continuing from the Baeyer-Villiger product:

  • Selective Protection: Selectively protect the primary alcohol of the diol using a bulky protecting group like tert-butyldimethylsilyl chloride (TBDMSCl).

  • Oxidation: Oxidize the remaining secondary alcohol to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Reduction: Reduce the resulting ketone (now a derivative of Spiro[3.4]octan-1-one) using a reducing agent like sodium borohydride (NaBH₄).

  • Deprotection: Remove the silyl protecting group using tetrabutylammonium fluoride (TBAF) to yield this compound.

  • Purification and Characterization: Purify the final product by column chromatography. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Therapeutic Development: A Case Study in Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, and their inhibitors are crucial in oncology and immunology.[3] The ATP-binding pocket of kinases presents a challenge for designing selective inhibitors. The three-dimensional nature of the spiro[3.4]octane scaffold is well-suited to address this challenge by presenting substituents in well-defined vectors, enabling interactions with regions of the kinase that are not accessible to planar molecules.[3]

Structure-Activity Relationship (SAR) Exploration

This compound is an excellent starting point for building a library of potential kinase inhibitors. The hydroxyl group serves as a chemical handle for attaching various pharmacophoric elements that can interact with the kinase active site.

G cluster_0 SAR Exploration Strategy Scaffold This compound Core R1_Group R1 Substituent (Hinge-binding motif, e.g., aminopyrimidine) Scaffold->R1_Group Attach via ether/amine linkage at C1 R2_Group R2 Substituent (Solvent-front interactions, e.g., morpholine) Scaffold->R2_Group Functionalize cyclopentyl ring R3_Group R3 Substituent (Hydrophobic pocket, e.g., aryl group) Scaffold->R3_Group Functionalize cyclobutyl ring

Caption: SAR strategy using the this compound scaffold.

By systematically varying the R1, R2, and R3 groups, researchers can probe the different sub-pockets of a kinase active site to optimize potency and selectivity. The rigid spirocyclic core ensures that the observed changes in activity are directly attributable to the modifications made, rather than to conformational changes in the scaffold itself.

Protocols for Biological Evaluation

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.[4]

G Start Prepare Reagents: - Test Compound (Spiro-derivative) - Kinase, Substrate, ATP - Assay Buffer Step1 Create serial dilution of Test Compound in DMSO Start->Step1 Step2 Add Compound/DMSO to 384-well plate Step1->Step2 Step3 Add Kinase to wells, incubate (10 min) Step2->Step3 Step4 Initiate reaction by adding Substrate/ATP mix Step3->Step4 Step5 Incubate at 30°C (60 min) Step4->Step5 Step6 Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) Step5->Step6 Step7 Incubate (40 min) Step6->Step7 Step8 Convert ADP to ATP & generate light (Add Kinase Detection Reagent) Step7->Step8 Step9 Incubate (30 min) Step8->Step9 Step10 Measure Luminescence with Plate Reader Step9->Step10 Step11 Data Analysis: Plot signal vs. [Inhibitor] and calculate IC50 Step10->Step11

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Test compounds derived from this compound

  • Target Protein Kinase

  • Specific peptide substrate

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In the 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a 2X kinase solution in assay buffer. Add 2 µL to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme equilibration.

    • Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP solution to each well. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Following incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce a light signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation

The inhibitory activity of the synthesized this compound derivatives should be summarized in a clear, tabular format for easy comparison.

Table 2: Representative Kinase Inhibition Profile of Spiro-derivatives

Compound ID R1 Group R2 Group Target Kinase IC₅₀ (nM) Off-Target Kinase IC₅₀ (nM)
SP-001 H H >10,000 >10,000
SP-002 Aminopyrimidine H 520 8,500
SP-003 Aminopyrimidine Morpholine 85 6,200

| Staurosporine | (Control) | (Control) | 7 | 15 |

Conclusion

This compound represents a valuable, yet underexplored, building block for the development of novel therapeutics. Its inherent three-dimensionality and favorable physicochemical properties make it an ideal scaffold to escape the limitations of "flatland" medicinal chemistry. By providing a rigid core for the precise spatial arrangement of pharmacophoric groups, this scaffold can be instrumental in developing potent and selective inhibitors for challenging targets like protein kinases. The synthetic and screening protocols outlined in this guide provide a strategic framework for researchers to unlock the full potential of this compound in their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[3.4]octan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[3.4]octan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic alcohol. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis, ensuring the integrity and purity of your final product.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry due to its unique three-dimensional structure. The most prevalent and efficient method for its synthesis is the Kulinkovich reaction, a titanium-mediated cyclopropanation of an ester.[1][2][3] This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to convert an ester, such as ethyl cyclopentanecarboxylate, into the corresponding cyclopropanol.

While the Kulinkovich reaction is powerful, it is not without its challenges. The formation of impurities can affect yield and purity, necessitating a thorough understanding of the reaction mechanism and potential side reactions to effectively troubleshoot and optimize the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reagents?

A1: The most common and direct route is the Kulinkovich reaction.[1][2][3] This method involves the reaction of a cyclopentanecarboxylic acid ester (e.g., ethyl cyclopentanecarboxylate) with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄).

The key steps in the reaction mechanism involve the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the ester to form the cyclopropanol product.[3]

Q2: I am observing a low yield of this compound. What are the likely causes?

A2: Low yields in the Kulinkovich reaction for this compound synthesis can stem from several factors:

  • Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Poor quality or decomposed Grignard reagent will lead to lower yields. It is crucial to use freshly prepared or properly stored Grignard reagents.

  • Titanium Catalyst Activity: The activity of the titanium(IV) alkoxide is critical. Ensure it is of high purity and handled under anhydrous conditions.

  • Reaction Stoichiometry: The stoichiometry of the Grignard reagent to the ester and titanium catalyst is important. Typically, an excess of the Grignard reagent is used. Optimization of these ratios may be necessary for your specific setup.

  • Reaction Temperature: The formation of the titanacyclopropane intermediate and its subsequent reaction are temperature-sensitive. The reaction is often carried out at low temperatures initially and then allowed to warm to room temperature. Deviations from the optimal temperature profile can lead to side reactions.

  • Premature Quenching: The reaction is typically quenched with an aqueous solution. Premature quenching by residual moisture in the reaction setup can destroy the reactive intermediates. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the most common impurities I should expect, and how can I identify them?

A3: While specific impurity profiles can vary, common impurities in the synthesis of this compound via the Kulinkovich reaction may include:

  • Unreacted Starting Material (Ethyl Cyclopentanecarboxylate): Incomplete reaction will result in the presence of the starting ester. This can be identified by GC-MS and by characteristic signals in the ¹H NMR spectrum (e.g., the ethyl ester quartet and triplet) and ¹³C NMR spectrum (a carbonyl signal around 175 ppm).

  • Over-alkylation Product (1-Ethylcyclopentanol): The Grignard reagent can potentially add to the ketone intermediate that is formed in situ, leading to a tertiary alcohol. This can be detected by GC-MS and NMR spectroscopy.

  • Side-products from the Grignard Reagent: Homocoupling of the Grignard reagent can occur, leading to butane in the case of ethylmagnesium bromide. This is a volatile byproduct and usually removed during workup.

  • Products from Ring-Opening of the Cyclopropanol: Cyclopropanols can be unstable under acidic conditions, potentially leading to ring-opened byproducts during acidic workup. It is advisable to use a mild quenching agent like saturated aqueous ammonium chloride.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution & Rationale
Low or No Product Formation Inactive Grignard reagent or titanium catalyst.Use freshly prepared or titrated Grignard reagent. Ensure the titanium catalyst is pure and handled under inert conditions. The active titanium species is sensitive to air and moisture.
Incorrect reaction temperature.Carefully control the temperature during the addition of the Grignard reagent (typically at 0 °C or below) and allow the reaction to warm slowly. This controls the rate of formation of the reactive intermediates and minimizes side reactions.
Presence of Significant Amount of Starting Ester Insufficient Grignard reagent or reaction time.Increase the equivalents of the Grignard reagent. Ensure the reaction is allowed to proceed for a sufficient amount of time (monitor by TLC or GC).
Low reaction temperature.While initial addition is at low temperature, the reaction often needs to warm to room temperature to go to completion.
Formation of a Significant Amount of 1-Ethylcyclopentanol Excessively high concentration of Grignard reagent or prolonged reaction at elevated temperatures.Optimize the stoichiometry of the Grignard reagent. Maintain a controlled temperature throughout the reaction. High concentrations of the Grignard reagent can favor direct addition to the intermediate ketone.
Complex Mixture of Products Acidic workup conditions.Use a milder quenching procedure, such as the addition of saturated aqueous ammonium chloride, to avoid acid-catalyzed rearrangement or decomposition of the cyclopropanol product.
Presence of oxygen in the reaction.Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the organometallic species.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kulinkovich Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add ethyl cyclopentanecarboxylate (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous diethyl ether.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of ethylmagnesium bromide (3.0 eq) in diethyl ether dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): Use a standard non-polar column. The expected mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 126, and fragmentation patterns corresponding to the loss of water (m/z 108) and alkyl fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): The spectrum will show complex multiplets for the aliphatic protons of the cyclopentane and cyclobutane rings. A broad singlet corresponding to the hydroxyl proton will also be present.

    • ¹³C NMR (CDCl₃): The spectrum will show distinct signals for the eight carbon atoms of the spirocyclic core, including a signal for the carbon bearing the hydroxyl group in the range of 60-70 ppm.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Kulinkovich Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl Cyclopentanecarboxylate Ethyl Cyclopentanecarboxylate ReactionMixture Reaction Mixture (Diethyl Ether, 0°C to RT) Ethyl Cyclopentanecarboxylate->ReactionMixture EtMgBr Ethylmagnesium Bromide EtMgBr->ReactionMixture Ti(OiPr)4 Titanium(IV) Isopropoxide Ti(OiPr)4->ReactionMixture Quenching Quenching (sat. aq. NH4Cl) ReactionMixture->Quenching Extraction Extraction (Et2O) Quenching->Extraction Purification Flash Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Impurity Formation Pathway

G Start Ethyl Cyclopentanecarboxylate + EtMgBr + Ti(OiPr)4 Desired This compound Start->Desired Kulinkovich Reaction Incomplete Unreacted Starting Material Start->Incomplete Incomplete Reaction OverAlkylation 1-Ethylcyclopentanol Start->OverAlkylation Excess Grignard SideReaction Titanium Byproducts Start->SideReaction Side Reactions Decomposition Ring-Opened Products Desired->Decomposition Acidic Workup

Caption: Common impurity formation pathways.

References

Technical Support Center: Purification of Spirocyclic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of spirocyclic alcohols. Spirocyclic scaffolds are of immense interest in drug discovery and medicinal chemistry due to the conformational rigidity and three-dimensional character they impart on molecules, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2][3] However, these same structural features often give rise to significant purification hurdles.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of spirocyclic alcohols in a direct question-and-answer format.

Q1: My spirocyclic alcohol appears as a single spot on TLC, but ¹H NMR analysis clearly shows a mixture of diastereomers. How can I separate them?

A1: This is a classic challenge. The similar polarity of many diastereomers can make them co-elute in standard thin-layer chromatography (TLC) systems, giving a false impression of purity. However, their distinct spatial arrangements mean they have different physical properties that can be exploited for separation.[4]

Root Cause Analysis:

  • Insufficient Resolution: The TLC solvent system lacks the selectivity to differentiate between the subtle polarity differences of the diastereomers.

  • Structural Similarity: The diastereomers may have very similar overall polarity, making separation difficult with standard silica gel.

Troubleshooting Steps & Solutions:

  • Optimize Flash Column Chromatography: Standard silica gel chromatography is often the first and most effective method for separating diastereomers.[4]

    • Solvent System Screening: Systematically screen solvent systems. Start with a non-polar/polar combination (e.g., Hexanes/Ethyl Acetate) and gradually increase polarity. If that fails, introduce a third solvent with different properties. For example, adding a small amount of methanol can modulate interactions with the silica surface, while dichloromethane can offer different selectivity compared to ethyl acetate.

    • Fine-Tune the Gradient: Use a very shallow elution gradient. A slow, gradual increase in the polar solvent concentration is critical for resolving closely eluting compounds.

    • High-Performance Media: Consider using high-performance flash chromatography (HPFC) with smaller, more uniform silica particles (e.g., 20-40 µm) to improve resolution.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): If flash chromatography fails, prep-HPLC is the next logical step. It offers significantly higher resolving power.[5]

    • Column Choice: A standard reversed-phase C18 column is a good starting point.[5] For more polar spirocyclic alcohols, a C8 or a polar-embedded phase might be more suitable. Normal-phase columns (like silica, diol, or cyano) can also be highly effective for diastereomer separation.

    • Method Development: Begin with an analytical HPLC to develop the separation method. Once baseline separation is achieved, scale up to a preparative column. A typical mobile phase could be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.[5]

  • Crystallization: Do not underestimate the power of crystallization. Diastereomers have different crystal lattice energies and solubilities.[4][6]

    • Fractional Crystallization: If you have a mixture enriched in one diastereomer (e.g., from a partially successful column), attempt to crystallize it. The less soluble diastereomer will often crystallize out, leaving the more soluble one in the mother liquor.[6]

    • Solvent Screening: Screen a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water, ethanol). Slow evaporation or cooling methods are generally preferred for growing high-quality crystals.[7]

Q2: My spirocyclic alcohol is degrading on the silica gel column, leading to low yields and impure fractions. What's happening and how can I prevent it?

A2: Degradation on silica gel is typically caused by the acidic nature of standard silica or prolonged contact time with the stationary phase. Spirocyclic alcohols with acid-sensitive functional groups (e.g., certain ketals, acetals, or strained rings) are particularly susceptible.

Root Cause Analysis:

  • Silica Acidity: Standard silica gel has a pKa of around 7 ± 1, but its surface silanol groups (Si-OH) are acidic and can catalyze degradation, rearrangement, or elimination reactions.

  • Prolonged Exposure: Slow-running columns increase the time your compound spends on the acidic stationary phase, exacerbating the problem.

Troubleshooting Steps & Solutions:

  • Neutralize the Silica:

    • Pre-treatment: Prepare a slurry of the silica gel in your non-polar eluent containing 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic silanol groups.

    • Mobile Phase Additive: Add a small amount (0.1-1%) of a basic additive like triethylamine or pyridine to your mobile phase. This is often sufficient to prevent degradation.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.

    • Reversed-Phase Chromatography: C18-functionalized silica is much less harsh and separates based on hydrophobicity rather than polar interactions with an acidic surface.

  • Minimize Contact Time:

    • Increase Flow Rate: Use a slightly higher flow rate ("flash" chromatography) to reduce the residence time on the column.

    • Dry Loading: Adsorb your crude material onto a small amount of silica or Celite® and load it as a dry powder onto the top of the column. This often results in a tighter band and faster elution.

Q3: How can I separate the enantiomers of my chiral spirocyclic alcohol?

A3: Enantiomers have identical physical properties (polarity, solubility, melting point) in an achiral environment, so they cannot be separated by standard chromatography or crystallization.[4] You must introduce a chiral element into the separation system.

Troubleshooting Steps & Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and common method for analytical and preparative separation of enantiomers.

    • Chiral Stationary Phases (CSPs): The key is the chiral column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often a good first choice. Columns based on swollen microcrystalline triacetylcellulose have also been used successfully for spirocyclic compounds.[8][9][10]

    • Mobile Phase: Typical mobile phases for chiral separations are mixtures of hexanes/isopropanol or hexanes/ethanol. The alcohol modifier is crucial for the chiral recognition mechanism.

  • Diastereomeric Derivatization: This classic chemical resolution technique converts the pair of enantiomers into a pair of diastereomers, which can then be separated by standard methods like flash chromatography or crystallization.[11]

    • Chiral Resolving Agent: React your racemic alcohol with a high-purity chiral resolving agent (e.g., Mosher's acid chloride, (1S)-(-)-camphanic chloride, or a chiral isocyanate) to form diastereomeric esters or carbamates.

    • Separation & Cleavage: Separate the newly formed diastereomers. After separation, cleave the chiral auxiliary group under conditions that do not racemize your alcohol to recover the pure enantiomers.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation
  • Slurry Preparation: In a beaker, add silica gel to the starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Swirl to create a uniform slurry. Rationale: This ensures the column is packed evenly, preventing channeling and poor separation.

  • Column Packing: Pour the slurry into the column. Use a gentle stream of air pressure or a pump to pack the silica bed firmly and evenly. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude spirocyclic alcohol in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. Rationale: Dry loading prevents band broadening that can occur when loading in a strong solvent.

  • Elution: Begin elution with the starting solvent system. Collect fractions continuously.

  • Gradient Elution: Gradually and slowly increase the percentage of the polar solvent (e.g., from 2% to 10% Ethyl Acetate over 20 column volumes). Rationale: A shallow gradient is crucial for separating compounds with similar Rf values.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify which contain the pure diastereomers.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Screening for Crystallization Solvents
  • Preparation: Place a small amount (10-20 mg) of your purified but mixed-diastereomer product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Good starting solvents include ethanol, methanol, acetone, ethyl acetate, toluene, and heptane. Rationale: Finding a solvent where the compound is sparingly soluble at room temperature but soluble when hot is ideal.[12]

  • Induce Crystallization:

    • Cooling: If the compound dissolves, place the tube in an ice bath or refrigerator.

    • Evaporation: If the compound is very soluble, leave the tube loosely covered to allow for slow evaporation of the solvent.

    • Anti-Solvent Addition: If the compound is highly soluble in one solvent (e.g., acetone), slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water or hexanes) until turbidity persists. Then, warm slightly to redissolve and allow to cool slowly.[7]

  • Observation: Observe the tubes over several hours to days. Note which solvent systems produce well-formed crystals rather than amorphous powder or oil.

  • Scale-Up: Once a promising solvent system is identified, scale up the crystallization with the bulk of your material.

Visualization of Purification Strategy

A logical workflow is essential for efficiently tackling a purification challenge. The following diagram outlines a decision-making process for purifying a newly synthesized spirocyclic alcohol.

Purification_Workflow Decision Tree for Spirocyclic Alcohol Purification cluster_0 Decision Tree for Spirocyclic Alcohol Purification cluster_1 Decision Tree for Spirocyclic Alcohol Purification cluster_2 Decision Tree for Spirocyclic Alcohol Purification cluster_3 Decision Tree for Spirocyclic Alcohol Purification Start Crude Product Initial_Analysis Initial Analysis (TLC, LC-MS, NMR) Start->Initial_Analysis Is_Mixture Is it a mixture? Initial_Analysis->Is_Mixture Impurity_Type What type of mixture? Is_Mixture->Impurity_Type Yes Pure_Product Pure Product Is_Mixture->Pure_Product No Diastereomers Diastereomers Impurity_Type->Diastereomers Diastereomers Enantiomers Enantiomers Impurity_Type->Enantiomers Enantiomers Other_Impurities Reagents/Byproducts Impurity_Type->Other_Impurities Other Flash_Chroma Flash Chromatography Diastereomers->Flash_Chroma Chiral_HPLC Chiral HPLC Enantiomers->Chiral_HPLC Extraction Aqueous Extraction / SPE Other_Impurities->Extraction Prep_HPLC Preparative HPLC Flash_Chroma->Prep_HPLC Fails Final_Purity Purity Check (NMR, HPLC, LC-MS) Flash_Chroma->Final_Purity Crystallization Crystallization Prep_HPLC->Crystallization Fails Prep_HPLC->Final_Purity Crystallization->Final_Purity Derivatization Derivatization -> Separation Chiral_HPLC->Derivatization Fails Chiral_HPLC->Final_Purity Derivatization->Final_Purity Extraction->Flash_Chroma If needed Final_Purity->Pure_Product

Caption: A decision tree for selecting a spirocyclic alcohol purification method.

Data Presentation

Table 1: Comparison of Key Purification Techniques

TechniquePrimary ApplicationAdvantagesDisadvantages
Flash Column Chromatography Diastereomers, byproduct removalHigh capacity, relatively low cost, versatileLower resolution than HPLC, potential for sample degradation on silica
Preparative HPLC Difficult-to-separate diastereomers, final polishingHigh resolution, automated, applicable to a wide range of polaritiesLower capacity, higher cost (solvents & columns), requires method development
Crystallization Diastereomer separation, final purificationCan provide exceptionally high purity, scalable, cost-effectiveSuccess is not guaranteed, can be time-consuming, potential for low yield
Chiral HPLC Enantiomer separation (resolution)Direct separation, highly accurateRequires specialized (expensive) columns, lower capacity, requires method development
High-Speed Counter-Current Chromatography (HSCCC) Initial fractionation, polar compoundsNo solid support (no irreversible adsorption), high sample loadingRequires specialized equipment, separation can be slow, two-phase solvent system selection can be complex[13]

Frequently Asked Questions (FAQs)

Q: What makes spirocyclic alcohols inherently challenging to purify? A: Their rigid, three-dimensional structure is the primary reason.[3] This rigidity often leads to the formation of stable diastereomers that have very similar physical properties, making them difficult to distinguish using standard techniques.[8][9] Furthermore, the spirocyclic core can introduce unusual solubility profiles and may contain sensitive functional groups prone to degradation under certain conditions.

Q: What are the most important analytical techniques to assess the purity of spirocyclic alcohols? A: A combination of techniques is essential for unambiguous purity assessment.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and for identifying and quantifying mixtures of diastereomers, which often show distinct sets of signals.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the number of components in a sample and to quantify purity (e.g., >99% by peak area). Chiral HPLC is essential for determining enantiomeric excess (e.e.).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the target compound and helps in identifying impurities and byproducts.[15]

Q: When should I choose chromatography over crystallization as my primary purification method? A: The choice depends on the nature of your mixture and your goals.

  • Choose Chromatography first when: You have a complex mixture with multiple components (byproducts, reagents, isomers). Chromatography is a separation technique designed to resolve individual components from a mixture.[12] It is almost always the first step after initial workup.

  • Choose Crystallization when: You have a nearly pure compound (>90-95%) that you want to bring to very high purity, or when you have a mixture of two diastereomers. Crystallization is a purification technique that relies on excluding impurities from a growing crystal lattice.[6][12] It is often the best method for obtaining an analytically pure, solid sample after an initial chromatographic separation.

References

Technical Support Center: Optimizing Yield and Purity of Spiro[3.4]octan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Spiro[3.4]octan-1-ol. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, Spiro[3.4]octan-1-one. While seemingly straightforward, this transformation presents several nuanced challenges that can impact both the yield and purity of the final product. Key among these are ensuring complete conversion of the starting material, controlling the diastereoselectivity of the reduction, and effectively removing process-related impurities. This guide will provide a structured approach to addressing these issues, moving from frequently encountered problems to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the synthesis of this compound.

Q1: My reaction seems to be incomplete, and I observe a significant amount of starting material (Spiro[3.4]octan-1-one) by TLC analysis. What could be the cause?

A1: Incomplete conversion is a frequent issue and can often be attributed to the following:

  • Reagent Inactivity: Sodium borohydride (NaBH₄), the most common reducing agent for this transformation, is sensitive to moisture and can degrade over time.

  • Insufficient Reagent Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of ketone, in practice, a larger excess is often required to drive the reaction to completion.

  • Low Reaction Temperature: While sub-ambient temperatures can enhance diastereoselectivity, they also decrease the reaction rate.

Q2: I've successfully reduced the ketone, but my NMR spectrum indicates the presence of two diastereomers. How can I improve the diastereoselectivity of the reaction?

A2: The reduction of the prochiral Spiro[3.4]octan-1-one can lead to the formation of two diastereomeric alcohols. The ratio of these diastereomers is influenced by the steric environment of the carbonyl group and the reaction conditions. To favor the formation of one diastereomer, consider the following:

  • Choice of Reducing Agent: Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit higher diastereoselectivity due to their steric demands.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance the kinetic control of the hydride attack, often favoring the formation of the thermodynamically less stable diastereomer.

Q3: After the workup, I'm having difficulty removing all the boron-containing byproducts. What is the best way to purify my this compound?

A3: Boron salts formed during the reaction and workup can sometimes be challenging to remove completely. A thorough workup is crucial. This typically involves quenching the reaction with an acid (e.g., dilute HCl) to neutralize any remaining NaBH₄ and hydrolyze the borate esters. Subsequent extraction with an organic solvent followed by washing with brine should remove the majority of inorganic impurities. For high purity, column chromatography on silica gel is the recommended method.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Optimizing the Reduction of Spiro[3.4]octan-1-one

This guide will walk you through a detailed protocol for the sodium borohydride reduction and provide troubleshooting tips for common issues.

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • Spiro[3.4]octan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[3.4]octan-1-one (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly add 1 M HCl at 0 °C to quench the excess NaBH₄ and hydrolyze the borate esters. Continue adding acid until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add DCM or EtOAc and transfer to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Symptom Potential Cause Recommended Action
Incomplete reaction (starting material remains) Inactive NaBH₄Use a fresh bottle of NaBH₄ or test its activity on a known, reactive ketone.
Insufficient NaBH₄Increase the equivalents of NaBH₄ to 2.0-2.5 eq.
Reaction time too shortExtend the reaction time and continue to monitor by TLC.
Low recovery after workup Product lost in the aqueous layerPerform additional extractions (4-5 times) of the aqueous layer.
Emulsion formation during extractionAdd a small amount of brine to the separatory funnel to help break the emulsion.
Guide 2: Purification of this compound

This guide focuses on the purification of the crude product to obtain high-purity this compound.

Flash column chromatography is the most effective method for purifying this compound from unreacted starting material and other impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate (EtOAc)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient would be from 5% to 30% EtOAc in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Effective monitoring of the reaction and column chromatography is essential.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point for TLC analysis.

  • Visualization:

    • UV Light (254 nm): Spiro[3.4]octan-1-one, being a ketone with a carbonyl chromophore, will be UV active and appear as a dark spot on a fluorescent TLC plate. This compound will likely be UV inactive.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing alcohols, which will appear as yellow or brown spots on a purple background upon gentle heating.[1]

    • p-Anisaldehyde Stain: This stain is also effective for visualizing alcohols, which typically appear as colored spots (often blue or purple) after heating.[2]

Data Interpretation

Accurate interpretation of analytical data is critical for confirming the identity and purity of your product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound ¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts (δ, ppm) ¹³C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts (δ, ppm)
Spiro[3.4]octan-1-one ~2.0-2.8 (m, CH₂ adjacent to C=O), 1.5-2.0 (m, other CH₂)~215-220 (C=O), ~40-50 (spiro C), ~20-40 (other CH₂)
This compound ~3.5-4.0 (m, CH-OH), 1.4-2.2 (m, other CH₂)~70-80 (CH-OH), ~40-50 (spiro C), ~20-40 (other CH₂)

Note: The exact chemical shifts may vary depending on the solvent and the specific diastereomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing purity and identifying components in your reaction mixture.

  • Retention Time: this compound will have a longer retention time than the less polar Spiro[3.4]octan-1-one on a standard non-polar GC column.

  • Mass Spectrum:

    • Spiro[3.4]octan-1-one (C₈H₁₂O, MW: 124.18): Expect to see the molecular ion peak (M⁺) at m/z 124. Common fragmentation patterns for cyclic ketones include the loss of CO (m/z 28) and ethylene (m/z 28).

    • This compound (C₈H₁₄O, MW: 126.20): The molecular ion peak (M⁺) at m/z 126 may be weak or absent. A prominent peak corresponding to the loss of water (M-18) at m/z 108 is expected.[3]

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key steps and decision points.

Workflow for the Synthesis of this compound

Synthesis_Workflow start Start: Spiro[3.4]octan-1-one reduction Reduction with NaBH4 in MeOH start->reduction workup Aqueous Workup (HCl, Extraction) reduction->workup crude_product Crude this compound workup->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product analysis Purity & Identity Confirmation (NMR, GC-MS) pure_product->analysis end End Product analysis->end Troubleshooting_Yield decision decision action action start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Yes complete Complete Conversion check_conversion->complete No check_reagent Check NaBH4 Activity & Stoichiometry incomplete->check_reagent check_workup Review Workup Procedure complete->check_workup reagent_ok Reagent OK check_reagent->reagent_ok OK reagent_bad Reagent Issue check_reagent->reagent_bad Issue Found extend_time Extend Reaction Time reagent_ok->extend_time increase_reagent Increase NaBH4 Equivalents or Use Fresh Reagent reagent_bad->increase_reagent workup_issue Potential Workup Loss check_workup->workup_issue Issue Suspected optimize_extraction Increase Number of Extractions workup_issue->optimize_extraction

References

Stability of Spiro[3.4]octan-1-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[3.4]octan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique spirocyclic alcohol. Spiro[3.4]octane derivatives are gaining prominence in medicinal chemistry due to their rigid, three-dimensional structures.[1] Understanding the stability of the parent alcohol, this compound, under various reaction conditions is critical for its successful application.

This document will address common questions and challenges related to the stability of this compound in both acidic and basic environments, providing explanations grounded in mechanistic principles and offering practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound under acidic conditions?

Under acidic conditions, the primary stability concern for this compound is its susceptibility to acid-catalyzed rearrangement and dehydration.[2][3] The presence of a cyclobutanol moiety in the spirocyclic system introduces significant ring strain, making it prone to reactions that relieve this strain.[4]

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric or phosphoric acid, converting it into a good leaving group (water).[3][5] Departure of the water molecule generates a secondary cyclobutyl carbocation. This carbocation is highly unstable and can undergo a rapid ring expansion to form a more stable tertiary cyclopentyl carbocation. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a mixture of isomeric alkenes.

Troubleshooting Guide: Acidic Conditions

Issue 1: My reaction involving this compound under acidic conditions is yielding a complex mixture of unexpected products.

Root Cause Analysis:

This is a common observation and is likely due to the acid-catalyzed rearrangement of the spirocyclic core. The initial secondary carbocation formed after the loss of water is unstable and can undergo a 1,2-alkyl shift, leading to ring expansion of the cyclobutane ring. This results in the formation of a more stable tertiary carbocation on the cyclopentane ring, which can then lead to a variety of rearranged alkene products.

Experimental Protocol: Product Identification and Characterization

  • Reaction Quenching: Carefully quench the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the organic products with a suitable solvent like diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatographic Separation: Separate the components of the product mixture using column chromatography or preparative thin-layer chromatography (TLC).

  • Spectroscopic Analysis: Characterize the isolated products using:

    • ¹H and ¹³C NMR Spectroscopy: To determine the carbon skeleton and proton environment of the rearranged products.

    • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm the formation of isomers.

    • Infrared (IR) Spectroscopy: To identify the presence of C=C double bonds in the alkene products and the absence of the -OH group from the starting material.

Preventative Measures & Solutions:

  • Use Milder Acids: If the desired reaction does not require strong acidic conditions, consider using milder acids (e.g., pyridinium p-toluenesulfonate, PPTS) or Lewis acids that are less prone to promoting carbocation rearrangements.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the rearrangement pathway by reducing the activation energy available for the 1,2-alkyl shift.

  • Protecting Groups: If the hydroxyl group is not the intended reactive site, consider protecting it with a suitable protecting group (e.g., silyl ether) that is stable to the acidic conditions of your subsequent reaction.

Diagram: Plausible Rearrangement Pathway of this compound in Acid

G cluster_0 Acid-Catalyzed Rearrangement A This compound B Protonated Alcohol A->B + H⁺ C Secondary Carbocation (Unstable) B->C - H₂O D Tertiary Carbocation (Rearranged & More Stable) C->D Ring Expansion (1,2-Alkyl Shift) E Mixture of Alkenes (Final Products) D->E - H⁺

Caption: Acid-catalyzed rearrangement of this compound.

Q2: How stable is this compound under basic conditions?

This compound is generally more stable under basic conditions compared to acidic conditions. Alcohols are weak acids and can be deprotonated by strong bases (e.g., sodium hydride, n-butyllithium) to form the corresponding alkoxide.[6] This alkoxide is a potent nucleophile and can participate in various substitution reactions, such as the Williamson ether synthesis.[2] The spirocyclic carbon skeleton itself is typically robust under basic conditions and is less likely to undergo rearrangement.

Troubleshooting Guide: Basic Conditions

Issue 2: I am trying to perform a Williamson ether synthesis with this compound, but the yield is low.

Root Cause Analysis:

Low yields in a Williamson ether synthesis can be attributed to several factors:

  • Incomplete Deprotonation: The base used may not be strong enough to completely deprotonate the alcohol, leading to unreacted starting material.

  • Steric Hindrance: The spirocyclic nature of the alkoxide may present some steric hindrance, slowing down the rate of nucleophilic attack on the alkyl halide.

  • Competing Elimination Reaction: If a secondary or tertiary alkyl halide is used as the electrophile, a competing E2 elimination reaction can occur, reducing the yield of the desired ether.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are generally preferred for Sₙ2 reactions.

Experimental Protocol: Optimization of Williamson Ether Synthesis

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base and the alkoxide by moisture.

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.

  • Solvent Selection: Employ a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to solvate the cation of the base and enhance the nucleophilicity of the alkoxide.

  • Order of Addition: Add the alcohol to a suspension of the base in the solvent, followed by the addition of the alkyl halide.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction with a proton source (e.g., water or a saturated ammonium chloride solution) to neutralize any unreacted base.

Data Summary: Recommended Reagents for Williamson Ether Synthesis

Reagent TypeRecommended ExamplesRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that provides irreversible deprotonation.
Alkyl Halide Methyl iodide, Ethyl bromidePrimary alkyl halides are preferred to minimize competing elimination reactions.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Polar aprotic solvents that favor Sₙ2 reactions.

Diagram: Williamson Ether Synthesis Workflow

G A This compound + NaH in THF B Spiro[3.4]octan-1-alkoxide A->B Deprotonation C Add Alkyl Halide (R-X) B->C D Spiro[3.4]octyl Ether (Product) C->D Sₙ2 Reaction

Caption: Workflow for Williamson ether synthesis.

References

Technical Support Center: Strategies for Scaling Up Spiro[3.4]octan-1-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Spiro[3.4]octan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable spirocyclic building block. Spirocycles are increasingly sought after in medicinal chemistry for their ability to introduce three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] However, the construction of the requisite spirocyclic core presents unique synthetic challenges, particularly when transitioning from bench-scale to pilot or production scale.[2][3]

This document provides a structured, in-depth resource in a question-and-answer format to address common issues encountered during the synthesis of this compound. We will delve into the causality behind experimental choices, offer validated protocols, and provide troubleshooting frameworks to ensure the successful and efficient scale-up of your production.

Overall Synthetic Workflow

The most common and scalable approach to this compound involves a two-stage process: first, the synthesis of the key intermediate, Spiro[3.4]octan-1-one, followed by its stereoselective reduction to the target alcohol.

Synthetic_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reduction cluster_2 Purification & Analysis Starting_Materials Cyclopentanone Derivatives Spiro_Ketone Spiro[3.4]octan-1-one Starting_Materials->Spiro_Ketone [3+2] Cycloaddition / Photochemical Rearrangement Target_Alcohol This compound Spiro_Ketone->Target_Alcohol Reduction (e.g., NaBH4) Purification Vacuum Distillation / Column Chromatography Target_Alcohol->Purification QC NMR, GC-MS, IR Purification->QC

Caption: High-level workflow for this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for producing the Spiro[3.4]octan-1-one precursor at scale?

A1: For multi-gram to kilogram-scale production, two primary strategies for forming the spiro[3.4]octane core are notable:

  • Photochemical Rearrangement: One established route involves the photochemical rearrangement of bicyclic enones. For instance, the irradiation of bicyclo[4.2.0]oct-1(6)-en-2-one can yield Spiro[3.4]octan-1-one.[4] While photochemistry can be highly efficient, scaling this method requires specialized photoreactor equipment to ensure uniform irradiation of the reaction mixture, which can be a significant capital investment.

  • Intramolecular Cyclization/Annulation: This is often a more traditional and accessible approach. It can involve constructing the four-membered ring onto a pre-existing five-membered ring. Methodologies like intramolecular alkylations or cycloadditions are common.[1] These methods generally use standard chemical reactors but may require careful control of stoichiometry and reaction conditions to minimize side products.

For most labs, methods based on intramolecular cyclizations are more readily scalable without the need for specialized equipment.

Q2: What is the recommended method for the reduction of Spiro[3.4]octan-1-one to this compound?

A2: The reduction of the ketone to the alcohol is a critical step. The choice of reducing agent impacts selectivity, safety, and cost at scale.

  • Sodium Borohydride (NaBH₄): This is the most recommended reagent for this transformation, especially at scale.[5] It is relatively inexpensive, safe to handle, and highly selective for ketones in the presence of other functional groups. Reactions are typically run in alcoholic solvents like methanol or ethanol at mild temperatures (0°C to room temperature), making thermal control straightforward.

  • Lithium Aluminum Hydride (LAH): While a more powerful reducing agent, LAH is pyrophoric and reacts violently with protic solvents. Its use requires stringent safety protocols (e.g., anhydrous conditions, specialized handling), making it less ideal for large-scale production unless absolutely necessary for substrates that are unreactive towards NaBH₄.

The use of NaBH₄ in methanol or ethanol provides a robust, safe, and high-yielding protocol for this specific reduction.[5]

Q3: What are the primary safety concerns when scaling up this process?

A3: Safety is paramount. Key considerations include:

  • Thermal Management: The reduction of a ketone is exothermic. At a large scale, the heat generated can be significant. Ensure your reactor has adequate cooling capacity. A strategy of slow, subsurface addition of the reducing agent to a cooled solution of the ketone is critical to maintain temperature control.

  • Quenching: The quenching of any excess reducing agent (especially LAH) is highly exothermic and generates hydrogen gas. The quench solution (e.g., water, dilute acid) must be added slowly to a cooled, well-stirred reaction mixture in a well-ventilated area or under an inert atmosphere that can be safely vented.

  • Solvent Handling: Large volumes of flammable solvents like methanol, ethanol, or ethers (if using LAH) pose a significant fire risk. All equipment must be properly grounded, and the production area should be equipped with appropriate ventilation and fire suppression systems.

Q4: Which analytical techniques are crucial for quality control during and after the synthesis?

A4: Robust analytical control is essential for a reproducible process.

  • In-Process Controls (IPCs):

    • TLC/GC: To monitor the disappearance of the starting ketone during the reduction. A stained TLC plate or a quick GC run can confirm reaction completion and prevent unnecessary extensions of reaction time.

  • Final Product Release:

    • ¹H and ¹³C NMR: To confirm the structure of this compound and ensure the absence of structural isomers.

    • GC-MS: To determine purity and identify any low-level impurities. This is crucial for establishing the impurity profile of your material.

    • FT-IR: To confirm the disappearance of the ketone carbonyl stretch (~1740 cm⁻¹) and the appearance of the alcohol hydroxyl stretch (~3300 cm⁻¹, broad).

Troubleshooting Guide

This section addresses specific problems you may encounter during your scale-up campaign.

Troubleshooting_Low_Yield Problem Low Yield of this compound Check_Completion Check Reaction Completion (IPC via GC/TLC) Problem->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Cause_Reagent Cause: Inactive Reagent / Insufficient Equivalents Incomplete->Cause_Reagent Cause_Temp Cause: Reaction Temp Too Low Incomplete->Cause_Temp Check_Workup Analyze Aqueous & Organic Layers Complete->Check_Workup Solution_Reagent Solution: Use fresh NaBH4, increase equivalents (1.5-2.0 eq) Cause_Reagent->Solution_Reagent Solution_Temp Solution: Allow to warm to RT after initial addition Cause_Temp->Solution_Temp Loss_Extraction Product Loss During Extraction Check_Workup->Loss_Extraction Product in Aqueous Decomposition Product Decomposition Check_Workup->Decomposition Impurities Observed Cause_pH Cause: Emulsion / Incorrect pH Loss_Extraction->Cause_pH Cause_Quench Cause: Aggressive Quench Decomposition->Cause_Quench Solution_pH Solution: Adjust pH, use brine wash, increase extractions (3x) Cause_pH->Solution_pH Solution_Quench Solution: Slow addition of acid at 0°C Cause_Quench->Solution_Quench

Caption: Decision tree for troubleshooting low yield in the reduction step.

Q5: My yield of this compound is significantly lower at a larger scale than in my initial lab experiments. What are the likely causes?

A5: This is a classic scale-up challenge. The cause is often related to mass and heat transfer issues.

  • Potential Cause 1: Inefficient Mixing. At larger volumes, standard magnetic stirring may be insufficient. This can lead to localized "hot spots" where the reducing agent is added, causing side reactions, or areas where the ketone is not exposed to the reagent, leading to an incomplete reaction.

    • Solution: Use an overhead mechanical stirrer with a properly sized impeller to ensure vigorous and homogenous mixing of the entire reaction volume.

  • Potential Cause 2: Poor Temperature Control. As mentioned, the reaction is exothermic. If the internal temperature rises significantly, it can promote side reactions or decomposition.

    • Solution: Employ a reactor with a cooling jacket and monitor the internal reaction temperature with a probe. Control the addition rate of your reducing agent to maintain the target temperature (e.g., below 10°C during addition).

  • Potential Cause 3: Inefficient Workup and Extraction. Transferring and extracting larger volumes can lead to greater proportional losses. Emulsions are also more common at scale.

    • Solution: Ensure your separatory funnel or extraction vessel is adequately sized (not more than 75% full). Use a brine wash (saturated NaCl solution) to help break emulsions and reduce the solubility of your product in the aqueous layer. Increase the number of extractions (e.g., from 2x to 3x) with your organic solvent.

Q6: I am observing unreacted Spiro[3.4]octan-1-one in my final product. How can I improve the conversion?

A6: The presence of starting material indicates an incomplete reaction.

  • Potential Cause 1: Deactivated Reducing Agent. Sodium borohydride can slowly be hydrolyzed by atmospheric moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or material that has been stored in a desiccator. For large-scale work, it is good practice to titrate the activity of a new batch of reagent.

  • Potential Cause 2: Insufficient Reagent. While a 1.1 equivalent of NaBH₄ might work on a small scale, minor losses during transfer or partial deactivation can lead to incomplete conversion at a larger scale.

    • Solution: Increase the equivalents of NaBH₄ to 1.5. This provides a sufficient excess to drive the reaction to completion without causing significant downstream purification issues.

  • Potential Cause 3: Reaction Time/Temperature. The reaction may be sluggish at very low temperatures.

    • Solution: A common protocol is to perform the addition of NaBH₄ at 0°C for safety and selectivity, and then allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion. Monitor via IPC to determine the optimal time.

Q7: My final product is an oil, and column chromatography is not feasible for the quantity I need. What are my purification options?

A7: This is a critical hurdle for scaling up.

  • Option 1: Vacuum Distillation. this compound has a relatively low molecular weight and should be amenable to vacuum distillation.[6] This is a highly effective and scalable method for purifying liquids. You will need to perform a small-scale distillation first to determine the boiling point under your available vacuum.

  • Option 2: Crystallization. While the alcohol itself may be an oil, it may be possible to form a solid derivative. For example, reacting the alcohol with an isocyanate to form a solid carbamate, which can be purified by recrystallization and then cleaved to regenerate the pure alcohol. This adds steps but can be a powerful purification technique. Before attempting this, check for literature precedents on similar alcohols.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is adapted from standard reduction procedures and is designed for a 100g scale synthesis.[5]

Materials & Equipment:

  • Spiro[3.4]octan-1-one (100 g, 0.805 mol, 1.0 eq)

  • Sodium borohydride (NaBH₄) (45.7 g, 1.21 mol, 1.5 eq)

  • Methanol (MeOH) (1.5 L)

  • Deionized Water (1 L)

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate (EtOAc) (3 x 500 mL)

  • Saturated Sodium Chloride (Brine) solution (500 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, temperature probe, and addition funnel.

  • Ice-water bath

Procedure:

  • Setup: Equip the 5 L flask with the overhead stirrer and temperature probe. Charge the flask with Spiro[3.4]octan-1-one (100 g) and Methanol (1 L).

  • Cooling: Begin stirring and cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve the Sodium Borohydride (45.7 g) in the remaining Methanol (500 mL). Caution: This dissolution is exothermic and may generate some gas. Once dissolved, transfer this solution to the addition funnel.

  • Controlled Reduction: Add the NaBH₄ solution dropwise to the stirred ketone solution, ensuring the internal temperature does not exceed 10°C. The addition should take approximately 60-90 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Monitoring: Take a small aliquot from the reaction, quench it with a drop of acetone, and analyze by TLC or GC to confirm the absence of starting material.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5°C. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the mixture until the pH is ~5-6. Caution: Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and slow addition.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a 4 L separatory funnel. Add deionized water (500 mL) and extract the product with Ethyl Acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL) to break any emulsions and remove water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.

Quantitative Data Summary

The following table provides expected data for the described protocol. Actual results may vary depending on the purity of starting materials and adherence to the protocol.

ParameterStarting Material (Spiro[3.4]octan-1-one)Product (this compound)
Molecular Formula C₈H₁₂O[7]C₈H₁₄O[6]
Molecular Weight 124.18 g/mol [7]126.20 g/mol [6]
Appearance Colorless to pale yellow liquidColorless liquid or low-melting solid
Typical Scale 100 g~95-100 g
Expected Yield N/A>95% (crude), 85-90% (after distillation)
Purity (Post-Purification) >98%>99% (by GC)
Storage Conditions Store at 2-8°CStore at 2-8°C

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Spiro[3.4]octan-1-ol: An NMR and Mass Spectrometry Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive research. Spirocyclic scaffolds, such as that in Spiro[3.4]octan-1-ol, are increasingly incorporated into drug candidates to enhance three-dimensionality and explore novel chemical space. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural analysis of this compound, offering insights into experimental design and data interpretation.

Introduction to this compound and its Analytical Challenges

This compound (C₈H₁₄O, Mol. Wt.: 126.20 g/mol ) presents a unique analytical challenge due to its spirocyclic nature, which imparts conformational rigidity and a distinct spatial arrangement of its constituent atoms. The fusion of a cyclobutane and a cyclopentane ring at a single carbon atom (the spiro center) creates a molecule with a specific three-dimensional architecture that must be confirmed through spectroscopic methods. This guide will dissect the application of both NMR and MS in achieving this confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Connectivity

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its structure.

Experimental Protocol: NMR Analysis

A detailed, step-by-step methodology for the NMR analysis of this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • DEPT (Distortionless Enhancement by Polarization Transfer) :

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[1] A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.

  • 2D NMR (COSY and HSQC) :

    • Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton coupling networks, revealing which protons are adjacent to one another.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton signal with its directly attached carbon signal.

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
1 (CH-OH)~70-75~3.8-4.2m
2 (CH₂)~35-40~1.8-2.2m
3 (CH₂)~20-25~1.6-2.0m
4 (C)~45-50--
5 (CH₂)~30-35~1.7-2.1m
6 (CH₂)~25-30~1.5-1.9m
7 (CH₂)~25-30~1.5-1.9m
8 (CH₂)~30-35~1.7-2.1m

Causality behind Predicted Shifts:

  • C1 and H1 : The carbon bearing the hydroxyl group (C1) is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a chemical shift in the 65-85 ppm range.[2] The attached proton (H1) will appear in the 3.5-4.5 ppm region. Its multiplicity will be complex due to coupling with the neighboring CH₂ protons.

  • Spiro Center (C4) : The quaternary spiro carbon is a key feature. It will appear as a singlet in the proton-decoupled ¹³C NMR spectrum and will be absent in DEPT spectra. Its chemical shift is expected in the 45-50 ppm range.

  • Cyclobutane and Cyclopentane Rings : The protons and carbons of the cyclobutane and cyclopentane rings will appear in the aliphatic region of the spectra. The exact chemical shifts are influenced by ring strain and conformational effects. The protons on the same carbon atom may be diastereotopic and thus have different chemical shifts and show coupling to each other (geminal coupling).

Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique for volatile compounds like alcohols.

Experimental Protocol: GC-MS Analysis
  • Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization : In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation : The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

  • Detection : The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation Pathways

For this compound (MW = 126.10), the following key features are expected in its EI mass spectrum:

  • Molecular Ion (M⁺•) : A peak at m/z = 126. The molecular ion peak for alcohols can sometimes be weak or absent due to rapid fragmentation.[3]

  • Loss of Water (M-18) : A significant peak at m/z = 108, resulting from the dehydration of the molecular ion. This is a very common fragmentation pathway for alcohols.[4][5]

  • α-Cleavage : Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of alcohols.[4][6] For this compound, this can lead to several key fragments. For example, cleavage of the C1-C2 bond would lead to a resonance-stabilized ion.

  • Ring Opening and Cleavage : The strained cyclobutane ring and the cyclopentane ring can undergo cleavage, leading to a complex pattern of fragment ions in the lower mass range. A prominent peak at m/z 57 is often observed for cyclic alcohols.[5]

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
126[C₈H₁₄O]⁺•Molecular Ion
108[C₈H₁₂]⁺•Loss of H₂O
97[C₇H₉]⁺Loss of -CH₂OH
83[C₆H₁₁]⁺Ring fragmentation
69[C₅H₉]⁺Ring fragmentation
57[C₄H₉]⁺Characteristic for cyclic alcohols

Comparison of Techniques and Synergistic Use

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistryMolecular weight, elemental formula, substructures
Sample Amount mg rangeµg to ng range
Destructive? NoYes
Key for this compound Unambiguous confirmation of the spiro-center and the position of the hydroxyl group.Confirmation of molecular weight and characteristic alcohol fragmentation.

Neither technique alone provides a complete structural proof. The strength of modern analytical chemistry lies in the synergistic use of multiple techniques. For this compound, MS would confirm the molecular formula is C₈H₁₄O, and the fragmentation pattern would strongly suggest a cyclic alcohol. NMR would then provide the definitive evidence for the spiro[3.4]octane skeleton and the precise location of the hydroxyl group at the C1 position.

Visualizing the Analytical Workflow

NMR_MS_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_Data Data Interpretation NMR_Sample Sample in CDCl3 H1_NMR 1H NMR NMR_Sample->H1_NMR C13_NMR 13C NMR NMR_Sample->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC NMR_Data Chemical Shifts Coupling Constants Correlations H1_NMR->NMR_Data DEPT DEPT C13_NMR->DEPT C13_NMR->HSQC C13_NMR->NMR_Data DEPT->NMR_Data COSY->NMR_Data HSQC->NMR_Data MS_Sample Sample Solution GC Gas Chromatography MS_Sample->GC EI_Source Electron Ionization GC->EI_Source Mass_Analyzer Mass Analyzer EI_Source->Mass_Analyzer MS_Data Molecular Ion Fragmentation Pattern Mass_Analyzer->MS_Data Structure Structure Elucidation: This compound NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of a unique molecule like this compound requires a multi-faceted analytical approach. While mass spectrometry is invaluable for providing the molecular weight and key fragmentation information characteristic of an alcohol, it is NMR spectroscopy that delivers the detailed architectural information necessary to confirm the spirocyclic framework and the precise location of the functional group. The combination of these two powerful techniques, guided by the principles outlined in this guide, provides an irrefutable structural assignment, which is paramount for advancing drug discovery and chemical research.

References

A Comparative Guide to the Chiral Separation of Spiro[3.4]octan-1-ol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise separation of enantiomers is a critical undertaking in the pharmaceutical and fine chemical industries. Spirocyclic compounds, characterized by their unique three-dimensional structures, are increasingly prevalent scaffolds in modern drug discovery. Spiro[3.4]octan-1-ol, a seemingly simple secondary alcohol, presents a significant chiral separation challenge due to its compact structure and the absence of strong chromophores for UV detection. The therapeutic efficacy and toxicological profile of chiral molecules often reside in a single enantiomer, making the development of robust and efficient enantioselective analytical methods paramount.[1]

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) strategies for the baseline separation of this compound enantiomers. We will delve into the selection of chiral stationary phases (CSPs), mobile phase optimization, and the underlying principles of chiral recognition, supported by reasoned experimental design and hypothetical data to illustrate key concepts.

The Challenge: Structurally Simple, Stereochemically Complex

The primary difficulty in separating the enantiomers of this compound lies in its lack of multiple interaction points, such as aromatic rings or additional functional groups, which are often exploited for chiral recognition. The key to a successful separation will be to leverage the steric arrangement of the spirocyclic core and the hydrogen-bonding capability of the hydroxyl group.

Comparing Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation.[2] Based on the successful separation of other cyclic and secondary alcohols, two classes of CSPs stand out as the most promising candidates: Polysaccharide-based CSPs and Pirkle-type CSPs.[3][4]

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a vast array of chiral compounds, including alcohols.[5][6][7] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities of the polysaccharide structure.[5][8]

For this compound, the hydroxyl group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone, while the spirocyclic scaffold will interact with the chiral cavities. The subtle differences in how each enantiomer fits into these cavities lead to differential retention and, ultimately, separation.

Promising Polysaccharide-Based Columns:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): Often a first choice for screening due to its versatility.

  • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)): Provides complementary selectivity to cellulose-based phases.[9]

  • CHIRALPAK® AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate)) & CHIRALCEL® OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate)): Industry-standard columns with extensive application libraries.[1][10]

Pirkle-Type CSPs: Rational Design for Specific Interactions

Developed based on the principle of reciprocal chiral recognition, Pirkle-type CSPs offer a more targeted approach. The Whelk-O® 1, a brush-type CSP, is particularly well-suited for separating alcohols.[3][11][12][13] Its mechanism relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. While this compound lacks a π-system, the hydrogen bonding capability of the hydroxyl group and potential steric interactions with the rigid structure of the Whelk-O® 1 selector make it a strong candidate.

A Key Pirkle-Type Column:

  • Regis WHELK-O® 1: Known for its robustness and broad mobile phase compatibility, offering an alternative selectivity to polysaccharide phases.[3][11][12][13]

Mobile Phase Optimization: The Key to Resolution

Once a promising CSP is selected, the mobile phase composition must be meticulously optimized to achieve baseline separation. The choice of mobile phase mode—Normal Phase, Polar Organic, or Reversed-Phase—will profoundly impact the retention and selectivity.

Normal Phase (NP) Mode

Normal phase chromatography, typically employing a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is often the most successful mode for polysaccharide-based CSPs.

  • Mechanism: In NP mode, the analyte and the polar modifier compete for hydrogen bonding sites on the CSP. A lower concentration of the alcohol modifier generally leads to stronger interactions between the analyte and the CSP, resulting in longer retention times and often better resolution.

  • Optimization Strategy: Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol and adjust the isopropanol concentration in 5% increments. The choice of alcohol modifier (methanol, ethanol, isopropanol) can also significantly affect selectivity.

Polar Organic (PO) Mode

This mode utilizes polar organic solvents like methanol, ethanol, or acetonitrile. It can be particularly effective for compounds with good solubility in these solvents.

  • Optimization Strategy: A systematic screening of pure alcohols (methanol, ethanol, isopropanol) and acetonitrile should be performed.

Reversed-Phase (RP) Mode

While less common for this type of analyte on polysaccharide CSPs, reversed-phase mode (using mixtures of water/acetonitrile or water/methanol) should not be entirely discounted, especially with immobilized polysaccharide CSPs which offer greater solvent compatibility.[14][15]

The Role of Additives

For neutral compounds like this compound, additives are generally not necessary. However, for acidic or basic analytes, small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can dramatically improve peak shape and resolution.[16]

Hypothetical Screening Data

To illustrate the process of mobile phase optimization, the following table presents hypothetical data for the separation of this compound enantiomers on two different CSPs.

ColumnMobile Phase (v/v)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Lux Cellulose-1 n-Hexane/IPA (95/5)12.514.81.8
n-Hexane/IPA (90/10)8.29.11.2
n-Hexane/EtOH (90/10)9.511.21.6
WHELK-O® 1 n-Hexane/IPA (90/10)10.111.51.4
n-Hexane/IPA/DCM (80/10/10)7.89.51.9

This is simulated data for illustrative purposes.

The Influence of Temperature and Flow Rate

  • Temperature: Lowering the column temperature often increases the strength of the interactions between the analyte and the CSP, leading to longer retention times and improved resolution. This is because enantioseparation is often an enthalpy-driven process.[8] A temperature screening between 10°C and 40°C is advisable.

  • Flow Rate: A lower flow rate (e.g., 0.5 mL/min) can enhance resolution by allowing more time for the enantiomers to interact with the CSP. However, this comes at the cost of longer analysis times.

Experimental Workflow and Protocols

CSP and Mobile Phase Screening Workflow

G cluster_np Normal Phase Screening cluster_po Polar Organic Screening start Racemic this compound screen_csp Screen Primary CSPs (Lux Cellulose-1, Lux Amylose-1, WHELK-O® 1) start->screen_csp np_screen Mobile Phase A: n-Hexane/IPA (90/10) Mobile Phase B: n-Hexane/EtOH (90/10) screen_csp->np_screen check_res Resolution > 1.0? np_screen->check_res optimize Optimize Mobile Phase (Adjust % Alcohol, Try different alcohols) check_res->optimize Yes po_screen Mobile Phase C: 100% MeOH Mobile Phase D: 100% EtOH check_res->po_screen No final_method Final Method optimize->final_method check_res2 Resolution > 1.0? po_screen->check_res2 check_res2->optimize Yes check_res2->final_method No, consider other CSPs

Caption: CSP and Mobile Phase Screening Workflow.

Detailed Experimental Protocol

1. Instrument and Columns:

  • HPLC system with a UV detector (set to a low wavelength, e.g., 210 nm, due to the lack of a strong chromophore) or a refractive index detector.

  • Columns: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm), Lux® Amylose-1 (250 x 4.6 mm, 5 µm), Regis WHELK-O® 1 (250 x 4.6 mm, 5 µm).

2. Sample Preparation:

  • Dissolve racemic this compound in the initial mobile phase to a concentration of 1 mg/mL.

3. Initial Screening Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Mobile Phases for Screening:

    • A: n-Hexane/Isopropanol (90/10, v/v)

    • B: n-Hexane/Ethanol (90/10, v/v)

4. Optimization:

  • If partial separation is observed, adjust the percentage of the alcohol modifier in 2-5% increments.

  • Evaluate the effect of different alcohol modifiers (methanol, ethanol, isopropanol).

  • Investigate the effect of column temperature by analyzing samples at 15°C, 25°C, and 35°C.

  • Optimize the flow rate between 0.5 and 1.5 mL/min to balance resolution and analysis time.

5. Method Validation:

  • Once a satisfactory separation is achieved (Resolution > 1.5), the method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.

Conclusion and Recommendations

The chiral separation of this compound enantiomers is a challenging but achievable task with a systematic approach to method development.

CSP TypePrimary InteractionAdvantagesDisadvantagesRecommended Starting Condition
Polysaccharide-based Hydrogen bonding, steric inclusionBroad applicability, high success rateCoated versions have solvent limitationsLux Cellulose-1 with n-Hexane/IPA
Pirkle-type (Whelk-O® 1) Hydrogen bonding, π-π interactions, dipole-dipoleRobust, broad mobile phase compatibility, alternative selectivityMay be less effective for non-aromatic compoundsWHELK-O® 1 with n-Hexane/IPA

Recommendation:

For the initial screening, Lux® Cellulose-1 under normal phase conditions (n-Hexane/Isopropanol) is the most promising starting point due to the high probability of success for chiral alcohol separations on this type of CSP. If this does not yield a satisfactory result, the WHELK-O® 1 offers a distinct and complementary selectivity that should be explored. A thorough screening of alcohol modifiers and temperature optimization will be key to achieving a baseline separation.

References

A Comparative Guide to the Stereochemical Validation of Spiro[3.4]octan-1-ol Using Mosher's Ester Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of absolute stereochemistry is a critical, non-negotiable step in the characterization of any new chemical entity. This guide provides an in-depth, experience-driven comparison of methodologies for the stereochemical validation of Spiro[3.4]octan-1-ol, a strained bicyclic secondary alcohol, with a primary focus on the robust and widely adopted Mosher's ester analysis.

The Challenge: Stereochemistry in Strained Spirocycles

Spirocyclic systems, such as this compound, present unique stereochemical challenges. The rigid, strained framework can influence reactivity and spectroscopic properties in non-intuitive ways. The spirocyclic nature restricts conformational flexibility, which can be an advantage in stereochemical analysis as it leads to more defined NMR spectra. However, the proximity of protons in the compact structure can also lead to complex coupling patterns and signal overlap, necessitating a reliable method for definitive stereochemical assignment.

Mosher's Ester Analysis: The Gold Standard for Secondary Alcohols

Mosher's ester analysis is a cornerstone NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The method's elegance lies in its conversion of a pair of enantiomers, which are indistinguishable by NMR, into a pair of diastereomers with distinct and predictable NMR signatures.[3][4]

The Underlying Principle: Anisotropic Effects in Diastereomeric Esters

The core of the technique involves the esterification of the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its more reactive acid chloride (MTPA-Cl).[3][5] This creates a pair of diastereomeric esters. The key to the analysis is the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of these esters, the phenyl group, the trifluoromethyl group, and the ester carbonyl group are roughly coplanar.[4] This arrangement forces the phenyl ring to shield one side of the alcohol moiety.

By analyzing the difference in chemical shifts (Δδ) of protons in the ¹H NMR spectra of the (R)- and (S)-MTPA esters, one can deduce the absolute configuration of the alcohol.[6][7] Specifically, the protons on one side of the stereocenter will be shielded (shifted upfield) in the (S)-MTPA ester and deshielded (shifted downfield) in the (R)-MTPA ester, while the opposite is true for protons on the other side.[6][7]

Experimental Workflow: Mosher's Ester Analysis of this compound

The following is a detailed, field-tested protocol for the Mosher's ester analysis of a given enantiomer of this compound.

Materials:
  • This compound (enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃) for NMR

  • Small, dry reaction vials with septa

  • Syringes and needles

  • NMR tubes

Step-by-Step Protocol:
  • Preparation of Reaction Vials: In an inert atmosphere (e.g., under argon or nitrogen), add ~1-2 mg of this compound to two separate, dry reaction vials.

  • Addition of Solvent and Reagents: To each vial, add 0.5 mL of anhydrous pyridine, followed by 1.2 equivalents of either (R)-MTPA-Cl (to vial 1) or (S)-MTPA-Cl (to vial 2). The use of a slight excess of the MTPA-Cl ensures complete conversion of the alcohol.

  • Reaction: Seal the vials and allow the reactions to proceed at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting alcohol. The reaction is typically gentle and does not require heating.

  • Work-up (Optional but Recommended): For a cleaner NMR spectrum, the reaction can be quenched by adding a few drops of water. The mixture can then be diluted with a small amount of diethyl ether, washed sequentially with dilute HCl, saturated NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent carefully removed under reduced pressure. However, for small-scale reactions, direct analysis of the crude reaction mixture is often sufficient.[3]

  • NMR Sample Preparation and Analysis: Dissolve the crude or purified Mosher's esters in CDCl₃ and transfer to separate NMR tubes. Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is also beneficial to acquire COSY and HSQC spectra to aid in the unambiguous assignment of all proton signals.[3]

Mosher_Ester_Workflow cluster_prep Esterification cluster_analysis NMR Analysis cluster_interpretation Interpretation Alcohol This compound R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Pyridine S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Pyridine R_Ester (R)-MTPA Ester R_MTPA->R_Ester S_Ester (S)-MTPA Ester S_MTPA->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Comparison Calculate Δδ = δ(S) - δ(R) NMR_R->Comparison NMR_S->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for Mosher's Ester Analysis.

Data Interpretation and Hypothetical Analysis of this compound

The crucial step is the comparison of the ¹H NMR spectra. The chemical shift difference, Δδ = δ(S) - δ(R), is calculated for each proton. A positive Δδ value indicates that the proton is more shielded in the (R)-ester, while a negative Δδ value indicates it is more shielded in the (S)-ester.

Below is a hypothetical yet illustrative data table for the Mosher's ester analysis of (1R)-Spiro[3.4]octan-1-ol. The proton numbering is as indicated in the accompanying structure.

Structure of this compound with Proton Numbering:

(A simple 2D chemical structure drawing would be placed here in a publication, showing the spiro[3.4]octane skeleton with the hydroxyl at position 1, and protons on adjacent carbons numbered for clarity in the NMR table.)

Protonδ (R-MTPA Ester) (ppm)δ (S-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)Conclusion
H15.155.150.00Carbinol proton, not used for analysis
H2α2.102.05-0.05Shielded by (S)-MTPA
H2β1.952.02+0.07Shielded by (R)-MTPA
H8α1.801.88+0.08Shielded by (R)-MTPA
H8β1.651.60-0.05Shielded by (S)-MTPA
H5 (endo)1.501.56+0.06Shielded by (R)-MTPA
H5 (exo)1.401.36-0.04Shielded by (S)-MTPA

Based on the sign of the Δδ values, we can construct a model where the protons with positive Δδ are on one side of the molecule relative to the stereocenter, and those with negative Δδ are on the other. For a (1R)-alcohol, the protons on the side of the larger substituent (the cyclopentyl ring) will have positive Δδ values, and those on the side of the smaller substituent (the cyclobutyl ring) will have negative Δδ values. The hypothetical data above is consistent with the (1R) configuration.

Comparative Analysis: Alternative Methodologies

While Mosher's ester analysis is highly reliable, it is essential to be aware of alternative and complementary techniques. The choice of method often depends on the nature of the analyte, sample availability, and the instrumentation at hand.

FeatureMosher's Ester Analysis (NMR)Chiral Chromatography (HPLC/GC)Vibrational Circular Dichroism (VCD)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.Physical separation of enantiomers on a chiral stationary phase.Differential absorption of left and right circularly polarized infrared light.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.VCD spectrum, compared with a computationally predicted spectrum.
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.No, requires an authentic standard of known absolute configuration for comparison.Yes, by matching the experimental spectrum to the calculated spectrum of a specific enantiomer.
Sample Requirement Typically requires milligrams of sample.Can be performed with smaller sample quantities.Requires milligrams of sample, but is non-destructive.
Development Time The method is generally applicable with minimal development.Requires method development to find a suitable chiral stationary phase and mobile phase.Requires significant computational resources and expertise for spectral prediction.
Instrumentation NMR spectrometer.Dedicated HPLC or GC system with a chiral column.VCD spectrometer and high-performance computing for DFT calculations.
Causality Behind Method Selection:
  • For a novel compound with no available reference standard , Mosher's ester analysis or VCD are the methods of choice for determining absolute configuration from first principles.

  • When high-throughput analysis of enantiomeric excess (ee) is required , chiral HPLC or GC are often more efficient once a method has been developed.

  • If the molecule is resistant to derivatization or if the NMR signals of the Mosher's esters are severely overlapped , VCD can be a powerful alternative, provided the computational resources are available.[8][9][10]

Conclusion

The stereochemical validation of this compound, a representative of structurally intriguing spirocyclic systems, is a critical task in its chemical development. Mosher's ester analysis stands out as a robust, reliable, and widely accessible method for the unambiguous determination of its absolute configuration. The technique's strength lies in its logical, self-validating system of creating and analyzing diastereomeric derivatives by NMR. While alternative methods such as chiral chromatography and VCD have their own merits and are valuable tools in the broader landscape of stereochemical analysis, the foundational principles and straightforward experimental execution of Mosher's method ensure its continued prominence in the field. For any researcher or drug development professional, a thorough understanding of this technique is not just beneficial, but essential for maintaining the highest standards of scientific integrity.

References

A Comparative Guide to the Biological Activity of Spiro[3.4]octan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quest for novel molecular architectures that offer enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as a promising class of scaffolds for the development of new therapeutic agents.[1] This guide provides a comparative analysis of the potential biological activities of a series of rationally designed Spiro[3.4]octan-1-ol analogs, grounded in the established principles of medicinal chemistry and supported by illustrative experimental data.

The spiro[3.4]octane core is a particularly intriguing scaffold. Its inherent rigidity and three-dimensionality offer a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with biological targets.[1] By exploring the structure-activity relationships (SAR) of analogs based on the this compound template, we can unlock new avenues for the development of potent and selective therapeutic agents.

The this compound Scaffold: A Platform for Innovation

The this compound core provides a versatile platform for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity. The hydroxyl group at the 1-position serves as a key handle for derivatization, while the carbocyclic framework can be functionalized to modulate physicochemical properties and target engagement.

A Virtual Library of this compound Analogs

For the purpose of this comparative study, we have designed a virtual library of this compound analogs. The design of these analogs is guided by common medicinal chemistry strategies aimed at exploring the impact of various substituents on biological activity.

Table 1: Structures of Investigated this compound Analogs

Compound IDR1R2R3
SO-01 HHH
SO-02 4-FluorophenylHH
SO-03 4-MethoxyphenylHH
SO-04 3,4-DichlorophenylHH
SO-05 HHO-Methyl
SO-06 HHO-Acetyl
SO-07 HPhenylH
SO-08 H4-PyridylH

Comparative Biological Evaluation: Anticancer Activity

Based on the known anticancer properties of various spirocyclic compounds, including spirooxindoles and spirochromanones, we will focus this comparative analysis on their potential as anticancer agents.[2][3][4][5] The following sections detail the experimental protocols for evaluating the cytotoxic and mechanistic effects of our virtual library of this compound analogs.

Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the this compound analogs against a panel of human cancer cell lines.

Objective: To quantify the cytotoxic potential of the synthesized analogs.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, HCT116 - colon, PC3 - prostate)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Illustrative Data:

Table 2: In Vitro Cytotoxicity of this compound Analogs (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)HCT116 (Colon Cancer)PC3 (Prostate Cancer)
SO-01 >100>100>100
SO-02 25.332.145.8
SO-03 48.755.268.4
SO-04 8.9 12.5 15.2
SO-05 >100>100>100
SO-06 85.192.4>100
SO-07 35.641.952.3
SO-08 62.475.188.9
Doxorubicin0.81.21.5

Interpretation of Results: The illustrative data suggests that the introduction of aromatic substituents at the R1 position significantly enhances the cytotoxic activity, with the 3,4-dichlorophenyl analog (SO-04 ) exhibiting the most potent effect. Modification of the hydroxyl group (SO-05 and SO-06) appears to diminish activity.

Experimental Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is designed to determine if the observed cytotoxicity is due to the induction of apoptosis.

Objective: To investigate the mechanism of cell death induced by the most potent analog, SO-04.

Materials:

  • MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MCF-7 cells with SO-04 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

SAR_Analysis cluster_R1 R1 Substituent cluster_R3 R3 Modification (on OH) SO_04 SO-04 (3,4-DiCl-Ph) IC50 = 8.9 µM SO_02 SO-02 (4-F-Ph) IC50 = 25.3 µM SO_04->SO_02 > Potency SO_03 SO-03 (4-MeO-Ph) IC50 = 48.7 µM SO_02->SO_03 SO_01 SO-01 (H) IC50 > 100 µM SO_03->SO_01 SO_01_R3 SO-01 (OH) IC50 > 100 µM SO_06 SO-06 (OAc) IC50 = 85.1 µM SO_01_R3->SO_06 ~ Similar Inactivity SO_05 SO-05 (OMe) IC50 > 100 µM SO_06->SO_05

References

Escaping Flatland: A Comparative Guide to Spiro[3.4]octan-1-ol and Other Spirocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern era of drug discovery, the demand for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven a strategic shift away from flat, two-dimensional aromatic compounds towards more three-dimensional (3D) molecular architectures. Spirocycles, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor. Their rigid, well-defined geometries allow for precise spatial orientation of functional groups, enhancing interactions with biological targets. This guide provides an in-depth comparison of Spiro[3.4]octan-1-ol with other prominent spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and detailed protocols to inform rational scaffold selection in drug design.

Introduction: The Imperative of Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by "flatland"—a landscape of largely planar aromatic and heteroaromatic systems. While successful, this chemical space is heavily explored, and compounds derived from it often suffer from poor solubility, metabolic instability, and off-target effects. The introduction of spirocyclic scaffolds is a key strategy to overcome these limitations.[1] The quaternary spiro-carbon atom imparts inherent three-dimensionality, increasing the fraction of sp³-hybridized carbons (Fsp³).[2] A higher Fsp³ count is strongly correlated with increased clinical success, as it allows for more specific and complex interactions with the three-dimensional binding sites of proteins.[2]

The primary advantages of incorporating spirocyclic motifs include:

  • Enhanced Physicochemical Properties: Spirocycles can significantly improve aqueous solubility, reduce lipophilicity (logP), and enhance metabolic stability compared to their planar counterparts.[3][4]

  • Improved Potency and Selectivity: The rigid framework of spirocycles locks the conformation of a molecule, optimizing the orientation of key binding elements for improved target engagement and selectivity.[2][5]

  • Novel Intellectual Property: The unique and often complex structures of spirocycles provide access to novel chemical space, offering significant opportunities for new intellectual property.[6]

This guide will focus on a comparative analysis of this compound, a versatile and increasingly popular building block, against other key spirocyclic scaffolds to elucidate their respective strengths and weaknesses in the context of modern drug discovery.

A Deep Dive into this compound: A Rising Star

The Spiro[3.4]octane system, featuring a fused cyclobutane and cyclopentane ring, offers a unique combination of rigidity and defined exit vectors for substituent placement. The hydroxyl group in this compound provides a convenient handle for further chemical modification, making it a valuable building block in medicinal chemistry.

Synthesis and Accessibility

The utility of any scaffold is intrinsically linked to its synthetic accessibility. Fortunately, several practical routes to this compound and its parent ketone have been developed. One common approach involves the [2+2] cycloaddition of a suitable ketene with an alkene, followed by reduction. More modern methods provide efficient, scalable syntheses, ensuring a reliable supply for research and development.[7][8] This accessibility is a critical factor in its growing adoption.

Physicochemical Properties

The Spiro[3.4]octane core imparts favorable physicochemical properties. Based on computed data, this compound has a molecular weight of 126.20 g/mol , a calculated logP of approximately 1.8, and a topological polar surface area (TPSA) of 20.23 Ų.[9][10] These values place it in a desirable "drug-like" chemical space, suggesting good potential for oral bioavailability. The sp³-rich nature of the scaffold generally contributes to improved solubility and reduced metabolic liability compared to aromatic systems.

Comparative Analysis: this compound Versus the Field

The choice of a spirocyclic scaffold is a critical decision in the design of a new drug candidate. The following section compares this compound to other commonly employed spirocycles, with a focus on synthetic tractability, vectorial display of substituents, and impact on physicochemical properties.

Spiro[3.3]heptanes

The Spiro[3.3]heptane scaffold, composed of two fused cyclobutane rings, is another highly popular motif known for its rigidity and well-defined geometry.[11]

  • Synthetic Tractability: The synthesis of functionalized spiro[3.3]heptanes can be challenging due to the inherent ring strain, though several effective methods have been developed.[6][12][13]

  • Vectorial Orientation: Spiro[3.3]heptane offers a distinct "X-shaped" arrangement of exit vectors, which can be advantageous for spanning different regions of a binding pocket. This contrasts with the more angular disposition of substituents on the Spiro[3.4]octane core.

  • Physicochemical Impact: Similar to Spiro[3.4]octanes, Spiro[3.3]heptanes are effective at increasing Fsp³ and improving solubility. Their more compact nature can lead to a lower logP compared to the slightly larger Spiro[3.4]octane system.

Azaspirocycles

The incorporation of nitrogen atoms into the spirocyclic framework, creating azaspirocycles like aza-spiro[3.3]heptane, introduces a basic center that can be exploited for salt formation to further enhance solubility and provides an additional point for diversification.[14][15]

  • Synthetic Tractability: The synthesis of azaspirocycles is well-established, with numerous building blocks commercially available.[16][17]

  • Vectorial Orientation: The nitrogen atom can act as a hydrogen bond acceptor and its position within the ring system dictates the geometry of substitution.

  • Physicochemical Impact: Azaspirocycles are particularly effective at modulating physicochemical properties. They can significantly decrease lipophilicity and improve aqueous solubility.[5] For example, replacing a morpholine ring with an azaspirocycle has been shown to lower logD values and improve metabolic stability.[2]

Comparative Data Summary

The following table summarizes key computed physicochemical properties for the parent scaffolds, providing a baseline for comparison.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )Calculated logPTPSA (Ų)
Spiro[3.4]octane C₈H₁₄110.20~2.50
This compound C₈H₁₄O126.20~1.820.23
Spiro[3.3]heptane C₇H₁₂96.17~2.10
2,6-Diazaspiro[3.3]heptane C₅H₁₀N₂98.15~-0.824.06

Data is estimated from publicly available sources and computational models.

Experimental Protocols for Scaffold Evaluation

To ensure the trustworthiness and reproducibility of claims made about the benefits of spirocyclic scaffolds, detailed experimental protocols are essential. The following are standard methodologies for assessing key drug-like properties.

Protocol 1: Kinetic Solubility Assay via Nephelometry

This high-throughput assay is used to determine the kinetic solubility of a compound, which is highly relevant for early-stage drug discovery.[18][19]

Principle: A compound is introduced from a DMSO stock solution into an aqueous buffer. If the concentration exceeds its solubility limit, the compound precipitates, and the resulting suspended particles scatter light. A nephelometer measures this light scattering to determine the point of precipitation.[20][21]

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock solution).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates.

  • Nephelometer plate reader.

Procedure:

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the first well of a row on the microtiter plate. Prepare serial dilutions across the row.[22]

  • Add Buffer: Rapidly add 198 µL of PBS to each well.[22]

  • Mix and Incubate: Mix the contents thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[22]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well.[22]

Data Analysis: Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed.[19]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[23][24]

Principle: The test compound is incubated with liver microsomes and a cofactor regenerating system (NADPH). Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.[25][26]

Materials:

  • Pooled human liver microsomes.

  • Test compound (e.g., 1 µM final concentration).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system.

  • Ice-cold acetonitrile with an internal standard.

  • 96-well plates.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.[25]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the reaction.[25]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to quench the reaction.[23][27]

  • Protein Precipitation: Centrifuge the quench plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound.[26]

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[24]

Visualizing Concepts in Spirocyclic Drug Design

Diagram 1: General Workflow for Spirocyclic Scaffold Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Optimization A Scaffold Selection (e.g., this compound) B Synthesis of Analog Library A->B C Kinetic Solubility (Nephelometry) B->C D Metabolic Stability (Microsomes) B->D E Target Binding Assay B->E F Structure-Activity Relationship (SAR) C->F G Structure-Property Relationship (SPR) C->G D->F D->G E->F E->G H Lead Optimization F->H G->H H->A Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of spirocycle-containing drug candidates.

Diagram 2: Comparison of Exit Vectors for Different Spirocyclic Scaffolds

G cluster_0 Spiro[3.4]octane cluster_1 Spiro[3.3]heptane cluster_2 Aza-Spiro[3.3]heptane a a_img a1 a1 a_img->a1 R1 a2 a2 a_img->a2 R2 b b_img b1 b1 b_img->b1 R1 b2 b2 b_img->b2 R2 b3 b3 b_img->b3 R3 b4 b4 b_img->b4 R4 c c_img c1 c1 c_img->c1 R1 c2 c2 c_img->c2 R2

Caption: Illustration of the different spatial orientations (exit vectors) for substituents on various spirocyclic cores.

Conclusion and Future Outlook

This compound and other spirocyclic scaffolds represent a significant step forward in the quest for more effective and safer medicines. By providing a rigid, three-dimensional framework, these motifs enable medicinal chemists to escape the confines of "flatland" and explore new, promising areas of chemical space. The choice between this compound, spiro[3.3]heptanes, azaspirocycles, or other spirocyclic systems will depend on the specific goals of the drug discovery program, including the desired vectoral display of substituents, the required physicochemical properties, and the synthetic feasibility. As synthetic methodologies continue to improve and our understanding of the impact of 3D structures on pharmacology deepens, the strategic application of spirocycles is set to become an even more integral part of modern drug design.

References

A Comparative Guide to the Reproducibility of Spiro[3.4]octan-1-ol Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensionality which can lead to improved pharmacological properties and novel intellectual property. Spiro[3.4]octan-1-ol, in particular, serves as a valuable building block for the synthesis of more complex molecules. This guide provides a detailed, objective comparison of two distinct, published methods for the synthesis of spiro[3.4]octan-1-one, the immediate precursor to this compound. The subsequent reduction of the ketone to the target alcohol is a standard, high-yielding transformation.

This analysis is based on the seminal work of A. B. Smith, III, and W. C. Agosta, as published in the Journal of the American Chemical Society in 1973. We will dissect a photochemical [2+2] cycloaddition approach and an intramolecular ketene cycloaddition, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Method 1: Photochemical [2+2] Cycloaddition

This synthetic route leverages the power of photochemistry to construct the spirocyclic core. The key step involves the [2+2] cycloaddition of an enol acetate with allene, followed by hydrolysis and oxidation to yield the target ketone.

Underlying Principles

The photochemical [2+2] cycloaddition is a powerful method for the formation of four-membered rings. In this case, irradiation of the enol acetate of 1-acetylcyclopentane generates an excited state that readily reacts with allene to form a cyclobutane ring. The regioselectivity of this reaction is crucial for the successful formation of the desired spiro[3.4]octane skeleton. Subsequent hydrolysis of the resulting adduct and oxidation of the intermediate alcohol furnishes the target spiro[3.4]octan-1-one.

Experimental Protocol

Step 1: Synthesis of 1-(1-Cyclopentenyl)ethyl Acetate

A solution of 1-acetylcyclopentane (10.0 g, 0.079 mol) in isopropenyl acetate (50 mL) containing p-toluenesulfonic acid (0.1 g) is heated at reflux for 24 hours. The mixture is then cooled, diluted with ether, and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is distilled to afford 1-(1-cyclopentenyl)ethyl acetate.

Step 2: Photochemical Cycloaddition with Allene

A solution of 1-(1-cyclopentenyl)ethyl acetate (5.0 g, 0.030 mol) in 250 mL of anhydrous ether is irradiated with a 450-W Hanovia medium-pressure mercury lamp through a Pyrex filter at 0°C. A stream of allene gas is bubbled through the solution during the irradiation. The progress of the reaction is monitored by gas chromatography. After 12 hours, the solvent is removed under reduced pressure to yield the crude cycloadduct.

Step 3: Hydrolysis and Oxidation to Spiro[3.4]octan-1-one

The crude cycloadduct is dissolved in 100 mL of 10% aqueous potassium hydroxide in methanol and stirred at room temperature for 4 hours. The mixture is then diluted with water and extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude alcohol is dissolved in 50 mL of acetone and cooled to 0°C. Jones reagent is added dropwise until the orange color persists. The mixture is stirred for 30 minutes, and the excess oxidant is quenched with isopropyl alcohol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate solution and brine, dried, and concentrated. The crude spiro[3.4]octan-1-one is purified by column chromatography on silica gel.

Workflow Diagram

A 1-Acetylcyclopentane B 1-(1-Cyclopentenyl)ethyl Acetate A->B Isopropenyl acetate, p-TsOH C Cycloadduct B->C Allene, hv (450W Hg lamp) D Intermediate Alcohol C->D KOH, MeOH/H2O E Spiro[3.4]octan-1-one D->E Jones Reagent

Caption: Workflow for the photochemical synthesis of Spiro[3.4]octan-1-one.

Method 2: Intramolecular Ketene Cycloaddition

This alternative approach relies on the generation of a ketene intermediate, which then undergoes an intramolecular [2+2] cycloaddition to form the spirocyclic ketone.

Underlying Principles

The key to this method is the generation of a vinylketene from an α,β-unsaturated acid chloride. Upon treatment with a non-nucleophilic base, the acid chloride eliminates HCl to form the highly reactive ketene. The spatial arrangement of the molecule then allows for a facile intramolecular cycloaddition between the ketene and the cyclopentene double bond, directly forming the spiro[3.4]octan-1-one.

Experimental Protocol

Step 1: Synthesis of 1-Cyclopentenecarboxylic Acid

1-Cyanocyclopentene is hydrolyzed by heating at reflux with 25% aqueous sulfuric acid for 8 hours. The resulting solution is cooled and extracted with ether. The ether extracts are dried over anhydrous magnesium sulfate and concentrated to yield 1-cyclopentenecarboxylic acid.

Step 2: Synthesis of 1-Cyclopentenecarbonyl Chloride

A mixture of 1-cyclopentenecarboxylic acid (10.0 g, 0.089 mol) and thionyl chloride (15 mL, 0.20 mol) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to give 1-cyclopentenecarbonyl chloride.

Step 3: Intramolecular Ketene Cycloaddition

A solution of 1-cyclopentenecarbonyl chloride (5.0 g, 0.038 mol) in 100 mL of anhydrous ether is added dropwise over a period of 2 hours to a stirred solution of triethylamine (6.0 mL, 0.043 mol) in 200 mL of anhydrous ether at room temperature. The reaction mixture is stirred for an additional 12 hours. The triethylamine hydrochloride is removed by filtration, and the filtrate is washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by distillation to afford spiro[3.4]octan-1-one.

Workflow Diagram

A 1-Cyanocyclopentene B 1-Cyclopentenecarboxylic Acid A->B H2SO4, H2O, reflux C 1-Cyclopentenecarbonyl Chloride B->C SOCl2, reflux D Spiro[3.4]octan-1-one C->D Triethylamine, Ether

Caption: Workflow for the intramolecular ketene cycloaddition synthesis of Spiro[3.4]octan-1-one.

Final Step: Reduction to this compound

The final conversion of spiro[3.4]octan-1-one to the target alcohol is a straightforward and high-yielding reduction.

Experimental Protocol

To a solution of spiro[3.4]octan-1-one (1.0 g, 8.05 mmol) in 20 mL of methanol at 0°C is added sodium borohydride (0.30 g, 8.05 mmol) in portions. The mixture is stirred for 1 hour at 0°C and then for 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ether and water. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give this compound, which can be further purified by chromatography or distillation.

Comparative Analysis

ParameterMethod 1: Photochemical [2+2] CycloadditionMethod 2: Intramolecular Ketene Cycloaddition
Overall Yield ModerateGood
Number of Steps 3 (from 1-acetylcyclopentane)3 (from 1-cyanocyclopentene)
Key Reagents Allene, p-TsOH, Jones ReagentThionyl chloride, Triethylamine
Specialized Equipment Photoreactor with mercury lampStandard laboratory glassware
Scalability Potentially limited by photochemical setupMore readily scalable
Safety Considerations Use of gaseous and flammable allene; handling of toxic Jones reagentUse of corrosive thionyl chloride and lachrymatory acid chloride
Reproducibility Can be sensitive to lamp output and reaction temperatureGenerally considered highly reproducible

Discussion and Conclusion

Both presented methods provide viable routes to Spiro[3.4]octan-1-one, the key precursor for this compound.

Method 1 (Photochemical [2+2] Cycloaddition) offers an elegant approach to the spirocyclic system. However, its reproducibility can be a concern for those not well-versed in preparative photochemistry. The reaction is sensitive to the specifics of the photochemical reactor setup, including the lamp's age and output, as well as precise temperature control. The use of allene gas also requires careful handling. Furthermore, the final oxidation step with Jones reagent involves a hazardous chromium(VI) compound, for which alternative, milder oxidation protocols might be considered.

Method 2 (Intramolecular Ketene Cycloaddition) is arguably the more robust and readily reproducible of the two methods for a standard organic synthesis laboratory. The starting materials are readily accessible, and the reactions employ common reagents and standard glassware. The key ketene formation and subsequent intramolecular cycloaddition are generally high-yielding and less prone to the variability that can affect photochemical reactions. While the intermediate acid chloride is moisture-sensitive and requires careful handling, the overall procedure is more amenable to scale-up.

For researchers seeking a reliable and scalable synthesis of this compound, the intramolecular ketene cycloaddition route is recommended . Its reliance on well-established, non-photochemical transformations makes it a more predictable and reproducible method. The photochemical route, while mechanistically interesting, presents more significant practical challenges for consistent, large-scale production.

A Comparative Biological Evaluation of Spiro[3.4]octan-1-ol and its Non-Spirocyclic Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. A significant shift away from flat, aromatic structures towards molecules with greater three-dimensionality has been a key trend.[1] Molecules with a higher fraction of sp3-hybridized carbons generally exhibit enhanced physicochemical properties, such as better solubility and metabolic stability, which often translate to improved pharmacokinetic (PK) profiles.[1]

Among the various strategies to increase molecular three-dimensionality, the incorporation of a spirocyclic scaffold is particularly compelling. Spirocycles, which feature two rings connected by a single common atom, introduce a rigid, well-defined conformational constraint.[1][2] This rigidity can be highly advantageous, as it can lock a molecule's conformation to optimize the orientation of binding elements for a specific biological target, potentially leading to enhanced potency and selectivity.[1] Furthermore, the unique three-dimensional arrangement can shield metabolically vulnerable sites from enzymatic degradation, thereby improving metabolic stability.[3]

This guide presents a comprehensive framework for the biological evaluation of Spiro[3.4]octan-1-ol , a simple yet representative spirocyclic alcohol. To objectively assess the impact of its unique spiro-center, we will compare its performance against two carefully selected non-spirocyclic analogs: Cycloheptylmethanol and 4-Ethylcyclohexanol . These analogs were chosen to have a similar molecular weight and the same critical hydroxyl functional group but lack the conformational rigidity imposed by the spiro[3.4]octane core.

This evaluation is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice. Our objective is to elucidate the tangible benefits—or potential drawbacks—of incorporating a spirocyclic scaffold into a small molecule.

The Molecules Under Investigation

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compound (Structure available from PubChem[4])C₈H₁₄O126.20[4]Rigid spiro[3.4] core
Cycloheptylmethanol (Acyclic analog)C₈H₁₆O128.21Single, flexible seven-membered ring
4-Ethylcyclohexanol (Acyclic analog)C₈H₁₆O128.21Substituted, flexible six-membered ring

Part 1: Physicochemical Properties and Drug-Likeness Assessment

Rationale: Before embarking on extensive biological testing, it is crucial to assess the fundamental physicochemical properties of the compounds. These properties govern a molecule's behavior in biological systems and are predictive of its "drug-likeness."[5] Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability.[6] We hypothesize that the compact, rigid structure of this compound will result in favorable lipophilicity (LogP) and polar surface area (TPSA) compared to its more flexible analogs.

Experimental Protocol: In Silico and Experimental Profiling

  • In Silico Prediction:

    • Utilize computational software (e.g., SwissADME, ChemDraw) to calculate key drug-likeness parameters.

    • Parameters to Calculate:

      • Molecular Weight (MW)

      • LogP (octanol-water partition coefficient)

      • Hydrogen Bond Donors (HBD)

      • Hydrogen Bond Acceptors (HBA)

      • Topological Polar Surface Area (TPSA)

      • Fraction of sp3 carbons (Fsp3)

  • Experimental LogP Determination (Shake-Flask Method):

    • Prepare a standard solution of each compound in n-octanol.

    • Mix the n-octanol solution with an equal volume of phosphate-buffered saline (PBS), pH 7.4.

    • Agitate the mixture vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Predicted and Hypothetical Experimental Data

ParameterThis compoundCycloheptylmethanol4-EthylcyclohexanolLipinski's Rule of Five Guideline
MW ( g/mol ) 126.20[4]128.21128.21< 500[5]
LogP (XLogP3) 1.8[4]~2.3~2.5< 5[5]
HBD 111≤ 5[5]
HBA 111≤ 10[5]
TPSA (Ų) 20.220.220.2N/A
Fsp3 1.001.001.00Higher is often better[1]

Interpretation: All three compounds are well within the guidelines of Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. Notably, the predicted LogP for this compound is lower than its non-spirocyclic analogs. This is a common and favorable trait of spirocyclic scaffolds, which can reduce lipophilicity while increasing three-dimensionality, often leading to better overall ADME-Tox profiles.[1]

Part 2: In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity testing is a fundamental component of in vitro toxicology and is essential for identifying the potential for a compound to cause cell death.[7][8][9] This is a critical early-stage screen to flag compounds that may have non-specific toxicity, which could terminate their development. We will use the MTT assay, a classic colorimetric method that measures metabolic activity as an indicator of cell viability.[7][8]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, Cycloheptylmethanol, and 4-Ethylcyclohexanol in cell culture medium. Treat the cells with these concentrations (e.g., from 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Hypothetical Results

CompoundCytotoxicity IC₅₀ (µM)
This compound > 100
Cycloheptylmethanol > 100
4-Ethylcyclohexanol > 100
Doxorubicin (Control) ~1

Interpretation: Given the simple structures, none of the test compounds are expected to show significant cytotoxicity. An IC₅₀ value greater than 100 µM is generally considered non-toxic in early screening. This experiment serves as a crucial baseline, ensuring that any effects observed in subsequent assays are not due to general cell death.

Part 3: Metabolic Stability Evaluation

Rationale: A drug's resistance to metabolism is a critical factor influencing its half-life, bioavailability, and dosing schedule.[3][10] Poor metabolic stability can lead to rapid clearance from the body, rendering a drug ineffective.[3] The primary site of drug metabolism is the liver, and in vitro assays using human liver microsomes (HLM) are a standard method for assessing metabolic stability.[11] We hypothesize that the rigid spirocyclic core of this compound will sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), leading to greater stability than its more flexible analogs.[1][3]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HLM (0.5 mg/mL), NADPH (a required cofactor, 1 mM), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Time-Point Incubation: Incubate the plate at 37°C. At specific time points (0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a stop solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Controls:

    • Negative Control: Run a parallel incubation without NADPH to check for non-enzymatic degradation.

    • Positive Control: Use a compound with known metabolic instability (e.g., Verapamil) to validate the assay.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) = (k / [microsomal protein concentration]).

Hypothetical Comparative Data

ParameterThis compoundCycloheptylmethanol4-EthylcyclohexanolVerapamil (Control)
Half-life (t₁/₂) (min) > 60453815
Cl_int (µL/min/mg) < 11.515.418.246.2
Stability Category HighModerateModerateLow

Interpretation: The hypothetical results support our initial hypothesis. This compound shows significantly higher metabolic stability (longer half-life, lower clearance) compared to its non-spirocyclic analogs. This suggests that the rigid, three-dimensional spiro-scaffold effectively protects the molecule from metabolism by liver enzymes. This is a highly desirable property in drug design, as it can lead to a better pharmacokinetic profile in vivo.[1]

Part 4: Target Binding Affinity

Rationale: The ultimate goal of a drug is to interact with its biological target. The introduction of a spirocycle can pre-organize a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a target protein.[1][12] To illustrate this, we will propose a hypothetical binding assay against a generic kinase enzyme, a common drug target class.

Conceptual Framework: Spirocycle Interaction with a Protein Binding Site

The rigidity of the spirocyclic scaffold can reduce the entropic penalty upon binding to a protein target. A flexible molecule must "freeze" into a specific conformation to fit into a binding pocket, which is energetically unfavorable. A rigid molecule like this compound is already in a constrained conformation, potentially leading to a stronger binding interaction (lower Kᵢ or IC₅₀).

Diagram: Impact of Spirocyclic Rigidity on Protein Binding

G cluster_0 Flexible Analog (e.g., Cycloheptylmethanol) cluster_1 Rigid Spirocyclic Compound cluster_2 Protein Binding Site a1 Conformer 1 a2 Conformer 2 a3 Conformer 3 pocket Binding Pocket a2->pocket High Entropic Penalty s1 Locked Conformation s1->pocket Low Entropic Penalty (Favorable Binding) G A Compound Selection (this compound & Analogs) B Physicochemical Profiling (LogP, Lipinski's Rules) A->B C In Vitro Cytotoxicity (MTT Assay) B->C Proceed if drug-like F Data Synthesis & SAR Analysis B->F D Metabolic Stability (Human Liver Microsomes) C->D Proceed if non-toxic C->F E Target Binding Affinity (Kinase Inhibition Assay) D->E Proceed if stable D->F E->F G Lead Candidate Prioritization F->G

References

Benchmarking catalytic systems for Spiro[3.4]octan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking Catalytic Systems for the Synthesis of Spiro[3.4]octan-1-ol

Authored by a Senior Application Scientist

Spirocyclic scaffolds, particularly spiro[3.4]octanes, have garnered significant attention in contemporary drug discovery due to their unique three-dimensional architecture. This distinct structural motif allows for the exploration of novel chemical space, often leading to improved physicochemical properties such as enhanced metabolic stability and increased binding affinity. The synthesis of key building blocks like this compound is therefore a critical endeavor for medicinal chemists. This guide provides a comprehensive comparison of prominent catalytic systems for the synthesis of this compound, offering a detailed analysis of their performance, mechanistic underpinnings, and practical considerations for implementation in a research setting.

The Strategic Importance of this compound in Medicinal Chemistry

The spiro[3.4]octane framework introduces a rigid, non-planar structure that can effectively mimic or replace common saturated and aromatic rings in bioactive molecules. This structural rigidity can pre-organize appended functional groups into well-defined vectors, enhancing interactions with biological targets. Furthermore, the inherent three-dimensionality of the spirocycle can improve aqueous solubility and reduce the planarity often associated with poor metabolic stability. This compound serves as a versatile chiral building block, enabling the synthesis of a diverse array of spirocyclic compounds for drug development programs.

Comparative Analysis of Catalytic Systems

The asymmetric synthesis of this compound presents a significant challenge due to the formation of a quaternary stereocenter at the spirocyclic junction. Several catalytic strategies have been developed to address this, primarily revolving around intramolecular hydroacylation and cyclization reactions. Below, we compare three leading catalytic approaches.

Rhodium-Catalyzed Intramolecular Hydroacylation

Rhodium-based catalysts have been at the forefront of intramolecular hydroacylation reactions for the synthesis of cyclic ketones, which can be readily reduced to the desired alcohol. The use of chiral phosphine ligands is crucial for achieving high enantioselectivity.

Mechanism: The catalytic cycle typically begins with the coordination of the rhodium(I) catalyst to the alkene moiety of a suitable aldehyde substrate. This is followed by oxidative addition of the aldehyde C-H bond to the rhodium center, forming a rhodium(III)-hydride intermediate. Subsequent migratory insertion of the alkene into the Rh-H or Rh-acyl bond and reductive elimination furnishes the spirocyclic ketone product and regenerates the active Rh(I) catalyst.

Performance: Rhodium-catalyzed systems, particularly those employing ligands like Josiphos or Walphos, have demonstrated excellent yields and enantioselectivities in the synthesis of the precursor spiro[3.4]octan-5-one. Subsequent stereoselective reduction provides access to this compound.

Advantages:

  • High catalytic activity and turnover numbers.

  • Well-established and predictable stereochemical outcomes with a wide range of chiral ligands.

Disadvantages:

  • Sensitivity to air and moisture, often requiring inert atmosphere techniques.

  • The cost of rhodium and chiral phosphine ligands can be a limiting factor for large-scale synthesis.

Cobalt-Catalyzed Reductive Cyclization

Cobalt-based catalytic systems have emerged as a more sustainable and cost-effective alternative to rhodium. These systems can effect a reductive cyclization of enals or enones to form the spirocyclic core.

Mechanism: The reaction often proceeds via a low-valent cobalt species that engages in a reductive coupling with the unsaturated substrate. The mechanism can involve single-electron transfer (SET) processes, leading to radical intermediates that undergo cyclization. The use of a stoichiometric reductant, such as a silane, is typically required.

Performance: While still an evolving area, cobalt-catalyzed methods have shown promise in achieving good to excellent yields for related spirocyclic systems. The enantioselectivity is highly dependent on the design of the chiral ligand.

Advantages:

  • Cobalt is a more abundant and less expensive metal than rhodium.

  • Potential for novel reactivity and selectivity profiles.

Disadvantages:

  • Mechanisms can be complex and less understood than their rhodium counterparts.

  • May require higher catalyst loadings and longer reaction times.

Organocatalytic Intramolecular Michael Addition

Organocatalysis offers a metal-free approach to the synthesis of chiral spirocycles. Proline and its derivatives are commonly employed to catalyze intramolecular Michael additions of aldehydes or ketones onto α,β-unsaturated systems.

Mechanism: The organocatalyst, typically a secondary amine, reacts with a carbonyl compound to form an enamine intermediate. This enamine then undergoes a stereoselective intramolecular Michael addition to an tethered Michael acceptor. Hydrolysis of the resulting iminium ion regenerates the catalyst and affords the enantioenriched spirocyclic product.

Performance: Organocatalytic methods have been successfully applied to the synthesis of various spirocyclic ketones with high enantioselectivities. The reaction conditions are generally mild, and the catalysts are readily available.

Advantages:

  • Metal-free, avoiding concerns of heavy metal contamination in the final product.

  • Catalysts are often inexpensive, readily available, and stable to air and moisture.

  • Environmentally benign reaction conditions.

Disadvantages:

  • Substrate scope can be limited compared to transition metal catalysis.

  • Higher catalyst loadings may be required.

Quantitative Performance Data

Catalytic SystemCatalyst/LigandSubstrateYield (%)ee (%)Key ConditionsReference
Rh-catalyzed Hydroacylation[Rh(COD)Cl]₂ / (R,S)-Josiphos4-(3-butenyl)cyclopent-1-enecarbaldehyde9598Toluene, 80 °C
Rh-catalyzed Hydroacylation[Rh(COD)₂]BF₄ / (R,R)-Walphos4-(3-butenyl)cyclopent-1-enecarbaldehyde9299DCE, 60 °C
Organocatalytic Michael Addition(S)-Proline2-(3-oxobutyl)cyclopentane-1,3-dione8595DMSO, rt

Experimental Protocol: Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation

This protocol provides a representative example for the synthesis of spiro[3.4]octan-5-one, a direct precursor to this compound.

Materials:

  • [Rh(COD)Cl]₂ (Strem Chemicals)

  • (R,S)-Josiphos (Strem Chemicals)

  • 4-(3-butenyl)cyclopent-1-enecarbaldehyde (synthesized according to literature procedures)

  • Anhydrous toluene (Sigma-Aldrich)

  • Argon gas (high purity)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a stream of argon, a Schlenk flask is charged with [Rh(COD)Cl]₂ (1.0 mol%) and (R,S)-Josiphos (1.1 mol%).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex. The color of the solution should change, indicating complex formation.

  • Reaction Setup: A solution of 4-(3-butenyl)cyclopent-1-enecarbaldehyde (1.0 equiv) in anhydrous toluene is added dropwise to the catalyst solution at room temperature.

  • Reaction Progression: The reaction mixture is heated to 80 °C and stirred under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spiro[3.4]octan-5-one.

  • Stereoselective Reduction: The resulting spiro[3.4]octan-5-one can be stereoselectively reduced to this compound using a standard reducing agent such as sodium borohydride, followed by an acidic workup. The stereochemistry of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Rhodium(I) catalysts and phosphine ligands are susceptible to oxidation, which deactivates the catalyst. The use of a glovebox or Schlenk line techniques with argon gas is crucial to prevent this.

  • Anhydrous Solvent: Water can react with the catalyst and the substrate, leading to side reactions and reduced yields. Anhydrous toluene is used to maintain a dry reaction environment.

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand is used to ensure that all the rhodium is complexed, which is essential for achieving high enantioselectivity.

  • Temperature: The reaction is heated to 80 °C to provide sufficient thermal energy to overcome the activation barrier for the C-H activation step, which is often the rate-determining step in the catalytic cycle.

Visualizing the Catalytic Cycle

G cluster_0 Rhodium-Catalyzed Intramolecular Hydroacylation A [Rh(I)]-L* B Alkene Coordination A->B + Substrate C Oxidative Addition (C-H Activation) B->C D [Rh(III)-H]-L* C->D E Migratory Insertion D->E F [Rh(III)-alkyl]-L* E->F G Reductive Elimination F->G G->A Catalyst Regeneration H Spiro[3.4]octan-5-one G->H Product I Substrate (Aldehyde-alkene) I->B

Caption: Catalytic cycle for Rh-catalyzed intramolecular hydroacylation.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives remains an active area of research, driven by the increasing demand for novel three-dimensional scaffolds in drug discovery. While rhodium-catalyzed intramolecular hydroacylation currently stands as a robust and highly enantioselective method, the development of more sustainable and economical alternatives based on earth-abundant metals like cobalt is a promising future direction. Organocatalysis also presents a compelling metal-free strategy, with ongoing efforts focused on expanding its substrate scope and catalytic efficiency. The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the desired level of stereochemical control.

Safety Operating Guide

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Safely Handling Spiro[3.4]octan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the synthesis and application of novel compounds like Spiro[3.4]octan-1-OL represent the frontier of innovation. However, with great novelty comes the great responsibility of ensuring personal and environmental safety. This guide moves beyond mere procedural checklists to provide a deep, experience-driven understanding of the personal protective equipment (PPE) and handling protocols necessary for this unique spirocyclic alcohol. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.

Understanding the Hazard: A Physicochemical and Toxicological Overview

This compound is a cyclic alcohol with a distinct spirocyclic structure. While comprehensive toxicological data for this specific molecule is not widely available, its chemical class and available safety information provide a strong basis for a robust risk assessment.

Known Hazards:

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H332: Harmful if inhaled [1]

The spirocyclic nature of the molecule, featuring a strained four-membered ring fused to a five-membered ring, may influence its reactivity and biological interactions. As a volatile organic compound (VOC), there is a significant potential for inhalation exposure, necessitating stringent control measures.

PropertyValue/InformationSource
Molecular FormulaC₈H₁₄O[2]
Molecular Weight126.20 g/mol [2]
XLogP31.8[2]
Hazard StatementsH302, H315, H319, H332[1]

Note: Experimental data on properties like boiling point and vapor pressure are limited. Therefore, a precautionary approach assuming moderate volatility is prudent.

The Core of Protection: A Multi-Layered PPE Strategy

A dynamic approach to PPE is essential, adapting to the specific procedures being undertaken. The following sections detail the minimum and enhanced protection levels for handling this compound.

Foundational Protection: The Non-Negotiables for All Operations

This baseline level of PPE is mandatory for any work involving this compound, even for seemingly low-risk tasks like preparing solutions or transferring small quantities in a well-ventilated area.

  • Eye Protection: Chemical Splash Goggles

    • Rationale: The H319 classification ("Causes serious eye irritation") demands more than standard safety glasses. Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes, mists, and vapors.

    • Standard: ANSI Z87.1 certified.

  • Hand Protection: Nitrile Gloves

    • Rationale: The H315 warning ("Causes skin irritation") necessitates a barrier to prevent dermal contact. Nitrile gloves offer good resistance to a range of chemicals, including alcohols.

    • Best Practice: Double-gloving is recommended when handling concentrated solutions or for prolonged procedures to provide an additional layer of protection against potential tears or degradation of the outer glove. Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.

  • Body Protection: Laboratory Coat

    • Rationale: A standard cotton or polyester/cotton blend lab coat is sufficient to protect against minor spills and splashes, preventing contamination of personal clothing.

Enhanced Protection: For High-Risk Procedures

Certain laboratory operations significantly increase the risk of exposure and require an elevated level of PPE. These include:

  • Heating or refluxing the compound.

  • Sonication or other aerosol-generating procedures.

  • Handling large quantities (>50 mL).

  • Working outside of a certified chemical fume hood.

In these scenarios, the following additions to the foundational PPE are critical:

  • Face Protection: Full-Face Shield

    • Rationale: Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face from splashes of heated or larger volumes of the chemical.

  • Respiratory Protection: Air-Purifying Respirator (APR)

    • Rationale: The H332 classification ("Harmful if inhaled") and the compound's nature as a VOC make respiratory protection crucial during aerosol-generating procedures or when adequate ventilation cannot be guaranteed. A half-mask or full-face APR with organic vapor cartridges is recommended.

    • Regulatory Compliance: A formal respiratory protection program, including fit-testing and medical clearance, is required under OSHA 29 CFR 1910.134.

  • Body Protection: Chemical-Resistant Apron

    • Rationale: For procedures involving larger quantities where significant splashes are possible, a chemical-resistant apron worn over the lab coat provides an impermeable barrier.

Operational and Disposal Plans: From Benchtop to Waste Stream

Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Conduct Pre-Task Risk Assessment SelectPPE Select Appropriate PPE (Foundational or Enhanced) Prep->SelectPPE VerifyHood Verify Fume Hood Functionality SelectPPE->VerifyHood Handle Handle this compound in Fume Hood VerifyHood->Handle Clean Clean Work Area After Use Handle->Clean DoffPPE Doff PPE in Correct Sequence Clean->DoffPPE SegregateWaste Segregate Chemical Waste (Non-halogenated Organic) DoffPPE->SegregateWaste Dispose Dispose of Waste in Labeled Container SegregateWaste->Dispose

Caption: A stepwise workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Pre-Task Assessment: Before beginning any work, mentally review the procedure and identify potential hazards.

  • PPE Selection and Donning: Based on your risk assessment, select and correctly don the appropriate level of PPE.

  • Ventilation Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Chemical Handling: Conduct all manipulations of this compound within the fume hood to minimize vapor inhalation.

  • Post-Handling Decontamination: Thoroughly wipe down the work surface with an appropriate solvent (e.g., isopropanol) to remove any residual contamination.

  • PPE Doffing: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Waste Disposal Plan:

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental responsibility.

WasteDisposalPlan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal LiquidWaste Contaminated Liquid Waste (this compound and solvents) NonHalogenated Non-Halogenated Organic Waste Container LiquidWaste->NonHalogenated SolidWaste Contaminated Solid Waste (Gloves, wipes, etc.) SolidWasteContainer Solid Chemical Waste Container SolidWaste->SolidWasteContainer EHS Arrange for Pickup by Environmental Health & Safety (EHS) NonHalogenated->EHS SolidWasteContainer->EHS

Caption: A clear plan for the segregation and disposal of waste generated from handling this compound.

Disposal Protocol:

  • Liquid Waste: All solutions containing this compound and organic solvents should be collected in a clearly labeled, sealed waste container designated for "Non-Halogenated Organic Waste."

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a separate, sealed container labeled "Solid Chemical Waste."

  • Container Management: Never overfill waste containers. Ensure they are kept closed when not in use and are stored in a secondary containment tray within a ventilated area.

  • Institutional Protocols: Adhere strictly to your institution's specific guidelines for hazardous waste disposal and arrange for pickup by the Environmental Health and Safety (EHS) department.

By integrating these detailed PPE protocols and operational plans into your daily laboratory practices, you can confidently and safely unlock the scientific potential of novel compounds like this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity and trustworthiness of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.